3-Fluoropiperidine-3-carbonitrile
描述
Structure
3D Structure
属性
IUPAC Name |
3-fluoropiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZNKHRRHEQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Novel Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-Fluoropiperidine-3-carbonitrile: Properties, Synthesis, and Applications
This compound is a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. Its structure, which incorporates a piperidine ring—a privileged scaffold in pharmaceuticals—with a fluorine atom and a nitrile group at a quaternary C3 position, offers a unique combination of properties.[1] The strategic placement of fluorine can profoundly influence a molecule's physicochemical and pharmacological profile, including metabolic stability, basicity (pKa), and binding affinity.[2][3] The nitrile group provides a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, reactivity, and applications of this valuable compound, offering field-proven insights for its use in research and development.
Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in its effective application. While extensive experimental data is not publicly available for this specific compound, its key characteristics can be summarized and predicted based on its structure and data from similar fluorinated piperidines.
Molecular Structure and Identifiers
-
Molecular Formula: C₆H₉FN₂
-
Molecular Weight: 128.15 g/mol
-
CAS Number: 1265323-71-4[4]
-
Structure: (Self-generated image, not from a direct source) The molecule possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-Fluoropiperidine-3-carbonitrile and (S)-3-Fluoropiperidine-3-carbonitrile. The stereochemistry is critical in drug design, as different enantiomers can exhibit vastly different biological activities.
Physicochemical Data Summary
The following table summarizes the available and predicted physicochemical properties. Much of the data from supplier safety data sheets is listed as "not available," which is common for specialized research chemicals.
| Property | Value/Information | Source |
| Physical State | Solid or liquid (not specified) | [4] |
| Color | Data not available | [4] |
| Odor | Data not available | [4] |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | [4] |
| pKa (Predicted) | ~8.5 (for the piperidinium ion) | [5] |
| Storage | Store at 2-8°C in a cool, dry place | [5] |
Causality Insight: The predicted pKa is a crucial parameter. The electron-withdrawing effect of the adjacent fluorine atom is known to lower the basicity of the piperidine nitrogen compared to piperidine itself (pKa ~11.2). This modulation is a key strategy used in drug design to reduce off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.[3][6][7]
Spectroscopic Characterization
Confirming the identity and purity of this compound requires spectroscopic analysis. The following are the expected characteristic signals.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the range of ~1.5-3.5 ppm corresponding to the piperidine ring protons. Signals for protons on C2 and C4 will show coupling to the fluorine atom (²JH-F and ³JH-F). The N-H proton signal will be a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | 5 signals for the piperidine ring carbons and 1 signal for the nitrile carbon (~118-122 ppm). The key signal is the C3 carbon, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 180-250 Hz). |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), a sharp C≡N (nitrile) stretch (~2240 cm⁻¹), and a strong C-F stretch (~1000-1100 cm⁻¹). |
Synthesis, Reactivity, and Synthetic Utility
Plausible Synthetic Strategies
One potential route is the electrophilic fluorination of a protected 3-cyano-piperidine derivative. The acidity of the proton at C3 in an N-protected 3-cyanopiperidine could be leveraged for deprotonation followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.
Caption: A plausible synthetic workflow for this compound.
Expertise Insight: The choice of a protecting group for the piperidine nitrogen (like Boc) is critical. It prevents side reactions and can influence the stereochemical outcome of the fluorination step. The final deprotection step with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the desired secondary amine, often as a salt.[8]
Reactivity Profile
The molecule's reactivity is governed by its three key functional groups:
-
Secondary Amine (Piperidine NH): This nitrogen is basic and nucleophilic. It readily undergoes standard amine reactions such as N-alkylation, N-acylation, sulfonylation, and reductive amination. This is the primary site for connecting the scaffold to other parts of a target molecule.
-
Nitrile (C≡N): The nitrile group is a highly versatile synthetic handle. It can be:
-
Hydrolyzed to a carboxylic acid or an amide.
-
Reduced to a primary amine (-CH₂NH₂).
-
Converted into a tetrazole ring , a common bioisostere for carboxylic acids in drug design.
-
-
C-F Bond: The fluorine atom at a quaternary carbon is generally robust and metabolically stable due to the strength of the C-F bond.[2] Its primary role is steric and electronic, influencing the conformation and properties of the piperidine ring rather than participating in reactions.
Applications in Drug Discovery
The this compound scaffold is valuable for fragment-based drug discovery (FBDD) and lead optimization. Its utility stems from the combined benefits of its constituent parts.
-
Increased 3D Complexity: The quaternary center at C3 creates a defined three-dimensional shape, moving away from the "flat" molecules that often populate screening libraries. This increased sp³ character is highly desirable for improving selectivity and developing novel intellectual property.[8]
-
Metabolic Stability: The C-F bond can block sites of oxidative metabolism, potentially increasing a drug's half-life and oral bioavailability.[2]
-
pKa Modulation: As discussed, the α-fluorine atom lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile and reducing side effects.[3]
-
Vector for Further Synthesis: The nitrile group provides a reliable attachment point for exploring the surrounding chemical space, allowing chemists to systematically modify a lead compound.
Caption: Logical flow of how the scaffold's properties contribute to drug optimization.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and structurally related chemicals.[4][9][10]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed.[9] | |
| H315: Causes skin irritation.[9][10] | ||
| H319: Causes serious eye irritation.[9][10] | ||
| H335: May cause respiratory irritation.[9][10] |
(Self-generated image, not from a direct source)
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.[9]
-
Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for the synthetic manipulation of this compound.
Protocol 1: General Procedure for N-Acetylation
This protocol describes the protection of the piperidine nitrogen as an acetamide, a common step to prevent its reactivity in subsequent reactions.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath. Causality: The base is required to neutralize the HCl generated during the reaction.
-
Acylation: Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-acetylated product.
Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid
This protocol converts the versatile nitrile group into a carboxylic acid, another key functional group in drug design.
-
Setup: Suspend this compound (1.0 eq.) in a concentrated aqueous acid solution, such as 6M HCl or 50% H₂SO₄.[8]
-
Reaction: Heat the mixture to reflux (typically >100 °C) and stir vigorously for 12-48 hours. Monitor the reaction for the disappearance of the starting material. Expertise Insight: This reaction often requires harsh conditions and long reaction times. The piperidine nitrogen will be protonated under these conditions.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the hydrochloride salt of the product, which can be collected by filtration.
-
Isolation: Alternatively, neutralize the mixture carefully with a base (e.g., NaOH) to the isoelectric point of the amino acid product, which will cause it to precipitate out of the solution.
-
Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography.
References
- ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
- SCIDAR. (n.d.).
- PubChem. (n.d.). (3R)-3-fluoropiperidine hydrochloride. [Link]
- PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
- Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
- ResearchGate. (2020). The conformational preferences of 3‐fluoropiperidine (1) and.... [Link]
- Scientific Update. (2019).
- PMC - PubMed Central. (n.d.).
- ResearchGate. (2022).
- ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Fluoropiperidine-3-carbonitrile: A Versatile Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-Fluoropiperidine-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core attributes, synthesis, and the strategic rationale for its application in creating next-generation therapeutics.
Core Identification and Structural Attributes
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 1265323-71-4[1]
-
Molecular Formula: C₆H₉FN₂
-
Molecular Weight: 128.15 g/mol
Structural Analysis:
This compound is a saturated heterocyclic compound featuring a piperidine ring. The key structural feature is the geminal substitution at the C3 position with both a fluorine atom and a nitrile group. This unique arrangement imparts specific electronic and conformational properties that are highly sought after in medicinal chemistry.
Caption: Chemical structure of this compound.
The Strategic Importance in Drug Design
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2] The introduction of fluorine into these scaffolds offers a powerful tool for fine-tuning the physicochemical properties of drug candidates.
Key Advantages of Fluorination:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the piperidine nitrogen. This is a critical strategy for mitigating off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at metabolically vulnerable positions can enhance a drug's half-life and oral bioavailability.[4]
-
Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring, which can be crucial for optimizing binding to a biological target.[5] For instance, in some cases, the fluorine atom prefers an axial orientation within the piperidine ring system.[3]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing potency.
The nitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions, providing a gateway to a diverse range of derivatives.[6] The geminal arrangement of the fluorine and nitrile groups in this compound presents a unique stereoelectronic environment that can be exploited for novel molecular designs.
Synthetic Strategies
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol Considerations:
-
Synthesis of the Hydroxy Nitrile Precursor: A suitable N-protected 3-piperidone can be treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form the corresponding cyanohydrin. Subsequent hydrolysis would yield the 3-hydroxypiperidine-3-carbonitrile intermediate.
-
Deoxyfluorination: The hydroxyl group of the intermediate can then be replaced with a fluorine atom using a deoxyfluorination reagent. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This step is often the most critical and requires careful optimization of reaction conditions to avoid side reactions.
-
Deprotection: If an N-protecting group was used, a final deprotection step would be necessary to yield the target compound.
This proposed route leverages well-established reactions in organic synthesis and provides a logical pathway to access this compound.
Physicochemical Properties and Data
While a comprehensive experimental dataset for this compound is not publicly available, we can infer its key properties based on its structure and data from related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. | The presence of polar functional groups (nitrile and amine) and the potential for hydrogen bonding would increase intermolecular forces. |
| Solubility | Expected to have some solubility in polar organic solvents and potentially limited solubility in water. | The piperidine nitrogen and nitrile group can act as hydrogen bond acceptors, while the N-H can act as a donor. |
| pKa | Predicted to be lower than that of piperidine (pKa ≈ 11.2). | The strong electron-withdrawing effect of the fluorine atom at the 3-position will decrease the basicity of the piperidine nitrogen.[3] |
Applications in Drug Discovery and Case Studies
Fluorinated piperidines have been instrumental in the development of numerous clinical candidates and approved drugs. The unique properties of this compound make it an attractive building block for several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in CNS-active drugs.[2] The modulation of pKa and lipophilicity afforded by the fluoro and nitrile groups can be used to optimize blood-brain barrier penetration and target engagement.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted piperidine rings. The strategic placement of a fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles.[2]
-
Infectious Diseases: Fluorinated piperidines have been explored for their antimicrobial and antiviral properties.[8] A study on fluorinated piperidines identified a scaffold that is recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2.[9][10]
While specific examples utilizing this compound are not yet prominent in the literature, its potential is evident from the success of related fluorinated piperidines in drug discovery programs.
Conclusion
This compound represents a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a privileged piperidine scaffold with the strategic placement of a fluorine atom and a synthetically tractable nitrile group offers a powerful tool for addressing key challenges in drug design, including metabolic stability, target potency, and off-target toxicity. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the importance of such unique fluorinated heterocycles in the drug discovery pipeline is set to increase.
References
- ACS Publications. (n.d.). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination | Organic Process Research & Development.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
- PubChem. (n.d.). 3-Fluoro-5-(3-propoxypiperidin-1-yl)benzonitrile.
- PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and....
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Synthesis of 3-Fluoropiperidine-3-carbonitrile: Pathways and Methodologies
Abstract
The introduction of fluorine and nitrile functionalities into piperidine scaffolds is of paramount importance in modern medicinal chemistry, offering a means to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, thereby enhancing drug-like characteristics.[1][2] 3-Fluoropiperidine-3-carbonitrile, a scaffold of significant interest, presents unique synthetic challenges. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for obtaining this valuable building block. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most prominent synthetic routes, with a primary focus on the catalytic hydrogenation of 2-cyano-3-fluoropyridine. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Piperidines
The piperidine motif is one of the most ubiquitous N-heterocycles found in pharmaceuticals.[3] Its saturated, three-dimensional structure is a desirable feature for probing biological space. The strategic incorporation of fluorine can profoundly alter the properties of the piperidine ring.[4][5] For instance, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can be beneficial for reducing hERG liability and improving oral absorption.[1][2]
The geminal arrangement of a fluorine atom and a nitrile group at the 3-position of the piperidine ring creates a chiral center with a unique electronic environment. The nitrile group is a versatile functional handle that can be further transformed into amines, carboxylic acids, or tetrazoles, opening up a wide range of possibilities for library synthesis and lead optimization.[4]
This guide will focus on the practical synthesis of this compound, with an emphasis on robust and scalable methodologies.
Primary Synthetic Pathway: Catalytic Hydrogenation of 2-Cyano-3-fluoropyridine
The most direct and widely applicable approach for the synthesis of this compound is the catalytic hydrogenation of the readily available precursor, 2-cyano-3-fluoropyridine.[3][4] This method involves the reduction of the aromatic pyridine ring to a piperidine while preserving the fluorine and nitrile substituents.
Synthesis of the Precursor: 2-Cyano-3-fluoropyridine
The starting material, 2-cyano-3-fluoropyridine, can be synthesized through several established methods:
-
From 3-Fluoropyridine-N-oxide: A common method involves the reaction of 3-fluoropyridine-N-oxide with a cyanating agent such as trimethylsilyl cyanide (TMSCN) in a suitable solvent like dichloromethane.[6]
-
From 2,3-Dichloropyridine: Nucleophilic aromatic substitution on 2,3-dichloropyridine using potassium fluoride and potassium cyanide, often with a palladium catalyst, can yield 2-cyano-3-fluoropyridine.[3]
-
From 2-Cyano-3-chloropyridine: Fluorination of 2-cyano-3-chloropyridine with potassium fluoride in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is another viable route.[6]
Catalytic Systems for Selective Hydrogenation
The critical challenge in the hydrogenation of 2-cyano-3-fluoropyridine is to achieve selective reduction of the pyridine ring without causing hydrodefluorination or reduction of the nitrile group.[3][5] Several catalytic systems have been employed for the hydrogenation of substituted fluoropyridines.
| Catalyst | Typical Conditions | Key Characteristics |
| Platinum (IV) oxide (PtO₂) | H₂ (50-70 bar), Acetic Acid, Room Temp. | Effective for a range of substituted pyridines. The acidic solvent is often crucial for catalyst activity.[1] |
| Palladium on Carbon (Pd/C) | H₂ (various pressures), various solvents | A common heterogeneous catalyst. Can be prone to causing hydrodefluorination, requiring careful optimization.[7] |
| Rhodium-based catalysts | H₂ (e.g., 50 bar), various ligands | Can offer high diastereoselectivity, often leading to all-cis products.[8] |
| Iridium-based catalysts | H₂ (e.g., 50 bar), acid additive (e.g., TFA) | Robust and can tolerate a wide range of functional groups.[9] |
For the synthesis of this compound, Platinum (IV) oxide (Adam's catalyst) in an acidic medium like acetic acid is a strong candidate due to its proven efficacy in pyridine hydrogenation.[1][10] The acidic conditions protonate the pyridine nitrogen, facilitating the reduction and often helping to preserve the nitrile group from reduction.
Mechanistic Considerations and Stereoselectivity
The hydrogenation of the pyridine ring typically proceeds via a series of intermediates, including di- and tetrahydro-pyridines. The reaction is often a cis-addition of hydrogen to the ring, leading to a specific diastereomer.[7] In the case of 3-substituted piperidines, this can result in a mixture of cis and trans isomers, depending on the catalyst and conditions. The fluorine atom at the 3-position has been observed to prefer an axial orientation in the resulting piperidine ring under certain conditions, which can be rationalized by favorable dipole interactions.[8][11]
Experimental Protocol: PtO₂-Catalyzed Hydrogenation
The following protocol is a representative procedure for the synthesis of this compound via the hydrogenation of 2-cyano-3-fluoropyridine.
Materials:
-
2-Cyano-3-fluoropyridine
-
Platinum (IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
To a high-pressure hydrogenation vessel, add 2-cyano-3-fluoropyridine (1.0 eq).
-
Add glacial acetic acid as the solvent (approximately 10-20 volumes).
-
Carefully add Platinum (IV) oxide (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Alternative Synthetic Strategies
While the hydrogenation of 2-cyano-3-fluoropyridine is the most direct route, other conceptual pathways can be considered, although they may present more significant synthetic challenges.
Cyanation of a Pre-formed 3-Fluoropiperidine Ring
This approach involves the introduction of the nitrile group onto a pre-existing 3-fluoropiperidine scaffold. This is a multi-step process that would likely involve:
-
Synthesis of a 3-Fluoropiperidine with a leaving group at the 3-position: This could be a hydroxyl or a halide.
-
Nucleophilic substitution with a cyanide source: Reaction with a cyanide salt (e.g., NaCN, KCN) to displace the leaving group.
Challenges:
-
Stereocontrol: Introducing a leaving group at the 3-position of a 3-fluoropiperidine would likely result in a mixture of diastereomers.
-
Reaction conditions: Nucleophilic substitution at a hindered tertiary center can be challenging.
-
Safety: The use of cyanide salts requires stringent safety precautions.
Visualizing the Synthetic Pathways
Diagram 1: Primary Synthesis Pathway
Caption: Hydrogenation of 2-cyano-3-fluoropyridine.
Diagram 2: Alternative Conceptual Pathway
Caption: Cyanation of a 3-fluoropiperidine precursor.
Conclusion
The synthesis of this compound is a key objective for medicinal chemists seeking to expand their chemical space with novel, fluorinated building blocks. The catalytic hydrogenation of 2-cyano-3-fluoropyridine stands out as the most efficient and direct synthetic strategy. Careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the pyridine ring while preserving the valuable fluoro and cyano functionalities. This guide provides a solid foundation for researchers to undertake the synthesis of this and related fluorinated piperidines, enabling the development of next-generation therapeutics.
References
- Reddymasu, S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 22-24. [https://www.rjpbcs.com/pdf/2015_6(5)/[4].pdf]([Link]4].pdf)
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3‐fluoropiperidine (1) and 3,5‐difluoropiperidine (2) and their TFA‐(A), HCl‐(B), and NH‐(C)‐analogues.
- WorldOfChemicals. (n.d.).
- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
- Han, J., Hoteite, L., & Harrity, J. P. A. (2022). Anodic cyanation of piperidine (–)‐1.
- Yoshida, J., et al. (2018). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 14, 2533-2540. [Link]
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Castro, J. L., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(14), 2667-2670. [Link]
- Scientific Update. (2019).
- Rudnitskaya, A. A., et al. (2012). Synthesis of 3-Cyano-2-fluoropyridines.
- Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Cyano-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. scientificupdate.com [scientificupdate.com]
3-Fluoropiperidine-3-carbonitrile reactivity and stability studies
An In-Depth Technical Guide to the Reactivity and Stability of 3-Fluoropiperidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable saturated heterocyclic building block in medicinal chemistry. The strategic placement of a fluorine atom and a nitrile group on the same carbon atom of the piperidine ring imparts unique physicochemical properties and a distinct reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, stability under various conditions, and practical considerations for its use in synthetic applications. We will explore the interplay of the functional groups, detailing reactions at the piperidine nitrogen and the nitrile moiety, while also examining the compound's stability to thermal, chemical, and photolytic stress. This document serves as a technical resource for scientists leveraging this and similar scaffolds in drug discovery and development.
Core Physicochemical and Structural Characteristics
The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved small-molecule drugs.[1] The introduction of fluorine can significantly modulate properties such as basicity (pKa), lipophilicity (logP), metabolic stability, and binding conformation.[1][2] In this compound, the quaternary center at the 3-position is decorated with both a highly electronegative fluorine atom and an electron-withdrawing nitrile group.
Key Structural Features:
-
Piperidine Ring: A saturated six-membered heterocycle providing a three-dimensional scaffold.
-
Geminal Fluoro-Nitrile Group: The C3 position is a stereocenter, meaning the compound is chiral and exists as a racemate unless a specific enantiomer is synthesized. The fluorine atom's strong preference for an axial orientation in piperidine rings is a well-documented phenomenon that can enforce specific conformations.[3][4][5] This is driven by a combination of hyperconjugation and charge-dipole interactions.[4]
-
Secondary Amine: The piperidine nitrogen (NH) is a nucleophilic and basic center, although its reactivity is attenuated by the inductive effect of the C3 substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1265323-71-4 | [6] |
| Molecular Formula | C₆H₉FN₂ | |
| Molecular Weight | 128.15 g/mol | |
| Appearance | Not specified; likely an oil or solid | [6] |
| Boiling/Melting Point | Data not readily available | [6] |
Reactivity Profile
The reactivity of this compound is dominated by the interplay between the secondary amine and the nitrile group, modulated by the strong electron-withdrawing nature of the α-fluorine atom.
Reactions at the Piperidine Nitrogen
The secondary amine is a versatile handle for synthetic elaboration. However, the adjacent C-F bond's powerful inductive electron-withdrawing effect decreases the electron density on the nitrogen, reducing its basicity and nucleophilicity compared to piperidine. Consequently, reactions at the nitrogen may require more forcing conditions or specific activation.
-
N-Alkylation and N-Arylation: The nitrogen can be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones. Arylation is achievable through methods like the Buchwald-Hartwig amination.
-
N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common strategy for installing protecting groups (e.g., Boc, Cbz) or for building out molecular complexity.
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into other key moieties.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This typically proceeds first to a primary amide (3-fluoro-3-(aminocarbonyl)piperidine) and, upon further heating or with stronger reagents, to a carboxylic acid (3-fluoro-piperidine-3-carboxylic acid). The rate and outcome can be sensitive to pH and temperature.[7]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), borane (BH₃), or catalytic hydrogenation (e.g., H₂/Raney Nickel). This creates a valuable C-CH₂NH₂ extension from the C3 position.
-
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketone derivatives after acidic workup.
Stability of the C-F Bond
The carbon-fluorine bond is the strongest single bond to carbon, making it highly stable under most synthetic conditions.[8] Defluorination is generally difficult and requires harsh conditions. However, C-F bond reduction has been observed as a side reaction during some transition-metal-catalyzed hydrogenations, particularly with rhodium or ruthenium catalysts under specific conditions.[3] For most standard synthetic transformations, the C-F bond can be considered robust.
Table 2: Summary of Key Reactions
| Reaction Type | Reagents & Conditions | Product Type | Mechanistic Insight |
| N-Boc Protection | (Boc)₂O, Et₃N or DMAP, DCM/THF | N-Boc-protected piperidine | Standard protection of the secondary amine to prevent side reactions and improve solubility. |
| N-Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN, DCE/MeOH | N-Alkyl piperidine | Forms an iminium ion intermediate which is then reduced by the hydride reagent. |
| Nitrile Hydrolysis (Acidic) | aq. HCl or H₂SO₄, heat | Carboxylic Acid | Protonation of the nitrile nitrogen activates it for nucleophilic attack by water. |
| Nitrile Hydrolysis (Basic) | aq. NaOH or KOH, heat | Carboxamide or Carboxylic Acid | Nucleophilic attack by hydroxide on the nitrile carbon. The amide intermediate can be stable or hydrolyze further. |
| Nitrile Reduction | 1. LiAlH₄, THF; 2. H₂O workup | Primary Amine (-(CH₂)NH₂) | A powerful nucleophilic hydride reagent directly reduces the carbon-nitrogen triple bond. |
Stability and Degradation Studies
Understanding the stability of a molecule is critical for its storage, handling, and development as a potential drug candidate.
Thermal Stability
Chemical Stability and Degradation Pathways
The primary route of chemical degradation is expected to be the hydrolysis of the nitrile group.
-
Acidic Conditions: In strong aqueous acid (e.g., pH 1-2), the molecule is susceptible to slow hydrolysis of the nitrile to the corresponding carboxylic acid. The piperidine nitrogen will be protonated, which may slightly alter the rate of hydrolysis.
-
Basic Conditions: In strong aqueous base (e.g., pH 12-13), the nitrile can be hydrolyzed to the amide and/or carboxylic acid. The piperidine nitrogen remains as a free base.
-
Oxidative Stability: The saturated piperidine ring is generally stable to mild oxidizing agents. Strong oxidants could potentially oxidize the secondary amine.
Caption: Primary degradation pathways for this compound.
Photostability
While some fluorinated aromatic compounds are susceptible to photolysis, saturated aliphatic C-F bonds are generally photolytically stable.[9] It is anticipated that this compound would exhibit good photostability, though empirical testing under ICH guidelines would be required for pharmaceutical development.
Experimental Protocols
The following protocols are representative examples of common synthetic and analytical procedures.
Workflow: N-Boc Protection
This procedure is a standard method to protect the piperidine nitrogen, facilitating subsequent reactions or improving handling and purification.
Caption: Experimental workflow for N-Boc protection.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask charged with this compound (1.0 eq), add an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (Et₃N) (1.2 - 1.5 eq). The base acts as an acid scavenger for the HCl byproduct.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-3-fluoropiperidine-3-carbonitrile.
Protocol: Forced Degradation Study (Hydrolytic Stability)
This study assesses the molecule's stability to acidic and basic conditions, identifying potential degradants.
Table 3: Forced Degradation Conditions
| Condition | Reagent | Temperature | Time Points | Expected Degradant (if any) |
| Acidic | 0.1 M HCl in 1:1 MeCN/H₂O | 60 °C | 2, 8, 24, 48 hrs | 3-Fluoro-piperidine-3-carboxylic acid |
| Basic | 0.1 M NaOH in 1:1 MeCN/H₂O | 60 °C | 2, 8, 24, 48 hrs | 3-Fluoro-3-carboxamide-piperidine |
| Control | 1:1 MeCN/H₂O | 60 °C | 48 hrs | None |
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile (MeCN) at a concentration of 1 mg/mL.
-
Sample Preparation: In separate HPLC vials, mix 0.5 mL of the stock solution with 0.5 mL of the respective reagent (0.1 M HCl, 0.1 M NaOH, or water for the control).
-
Incubation: Place the vials in a heating block set to 60 °C.
-
Analysis: At each time point, remove the vials, cool to room temperature, and neutralize the acid/base samples if necessary. Analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any new peaks corresponding to degradation products.
Safe Handling and Storage
Proper handling procedures are essential when working with any chemical.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[10]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[10]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] All waste must be segregated and disposed of according to local environmental regulations.[10]
Conclusion
This compound is a robust and synthetically versatile building block. Its reactivity is centered around predictable transformations of the secondary amine and the nitrile group. The key modulating feature is the geminal fluorine atom, which decreases the basicity of the nitrogen but confers high stability to the C-F bond itself. The primary degradation pathway to consider is the hydrolysis of the nitrile under non-neutral pH conditions. By understanding these characteristics, researchers can effectively incorporate this valuable scaffold into complex molecular designs for the development of novel therapeutics and agrochemicals.
References
- Environmental Science & Technology. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications.
- Organic Process Research & Development. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications.
- ResearchGate. (2025). Photochromism of dithiazolylethenes having pyridyl andN-methylpyridinium groups.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- ResearchGate. (2025). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters.
- National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC.
- ResearchGate. (2025). New Synthesis of 3-Fluoropyridine Derivatives.
- PubMed. (2008). Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy.
- Macquarie University. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- ACS Publications. (n.d.). Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination.
- Xingwei Li Lab. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- ResearchGate. (2025). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- PubMed. (2020). Switching Electrophile Intermediates to Nucleophiles: Michael and Oxa-Diels-Alder Reactions to Afford Polyoxy-Functionalized Piperidine Derivatives with Tetrasubstituted Carbon.
- University College Dublin. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD.
- PubMed. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes.
- PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates.
- Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.
- CIGRE UK. (n.d.). Long-term performance and decomposition of Fluoronitrile-containing gas mixtures in gas-insulated systems.
- ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.
- PubMed. (2008). Studies on the chemistry and reactivity of alpha-substituted ketones in isonitrile-based multicomponent reactions.
- ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and....
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- PubMed. (n.d.). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides.
- National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
- National Institutes of Health. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. cigre.org.uk [cigre.org.uk]
- 8. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to the Conformational Analysis of 3-Fluoropiperidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and binding affinity.[2][3] This guide provides a comprehensive analysis of the conformational landscape of 3-fluoropiperidine-3-carbonitrile, a model system for understanding the complex interplay of steric and stereoelectronic effects in gem-disubstituted piperidine rings. We will explore the underlying principles that dictate its three-dimensional structure, detail robust experimental and computational methodologies for its characterization, and discuss the implications of its conformational preferences for rational drug design. The analysis reveals a pronounced preference for the axial fluorine conformation, a phenomenon driven by stabilizing hyperconjugative interactions that override conventional steric considerations.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional structure and basic nitrogen atom, which is often crucial for target engagement.[1] The incorporation of fluorine into these scaffolds has become a key strategy for lead optimization.[4] Judicious fluorination can modulate basicity (pKa) to mitigate off-target effects like hERG channel affinity, enhance metabolic stability by blocking sites of oxidation, and introduce novel, favorable interactions with protein targets.[2]
However, the true impact of a substituent is inextricably linked to its orientation. For a gem-disubstituted ring like this compound, the conformation determines the spatial arrangement of the fluorine and nitrile groups, directly influencing how the molecule presents itself to its biological target. An incorrect conformational assumption can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts. Therefore, a rigorous understanding of the conformational equilibrium is not merely an academic exercise but a critical prerequisite for effective drug design.[5] This guide focuses on the central question: Does the fluorine atom at the C-3 position preferentially occupy an axial or equatorial position, and what are the driving forces behind this preference?
The Conformational Landscape: Chair Conformations and Substituent Effects
Saturated six-membered heterocyclic rings, like piperidine, predominantly adopt a low-energy chair conformation to minimize angular and torsional strain.[6][7] In this conformation, substituents can occupy two distinct types of positions:
-
Axial (ax): Perpendicular to the plane of the ring.
-
Equatorial (eq): Extending from the perimeter of the ring.
These two chair conformations can interconvert via a process known as ring inversion. For a monosubstituted piperidine, this results in an equilibrium between a conformer with an axial substituent and one with an equatorial substituent.
The position of this equilibrium is governed by a combination of steric and electronic effects.
-
Steric Hindrance (A-value): Traditionally, the preference for a substituent to occupy the more spacious equatorial position is quantified by its "A-value" (conformational free energy). This value represents the energy penalty associated with placing the substituent in the axial position, where it experiences destabilizing 1,3-diaxial interactions with the axial hydrogens.
-
Stereoelectronic Effects: These are interactions involving the overlap of electron orbitals that can stabilize or destabilize specific conformations. In heterocycles, the most prominent of these is the anomeric effect . This effect describes a stabilizing interaction between the lone pair of a heteroatom (like the nitrogen in piperidine) and the antibonding orbital (σ) of an adjacent axial C-X bond (where X is an electronegative atom).[8][9] This n -> σ hyperconjugation can favor the axial position for electronegative substituents, directly opposing the preference dictated by sterics.[10] In the case of 3-fluoropiperidine, a similar stabilizing hyperconjugative interaction (σ_C-H -> σ*_C-F) is anticipated to play a decisive role.[11][12]
The Central Equilibrium of this compound
For this compound, ring inversion leads to an equilibrium between two distinct chair conformers, as depicted below. The core of our analysis is to determine which of these two conformers is lower in energy and therefore predominates in solution.
-
Conformer A: Fluorine in the axial position; Nitrile in the equatorial position.
-
Conformer B: Fluorine in the equatorial position; Nitrile in the axial position.
Based purely on steric A-values (F ≈ 0.35 kcal/mol; CN ≈ 0.21 kcal/mol), one might predict a slight preference for Conformer B, where the larger fluorine atom is equatorial. However, this simplistic view ignores the powerful influence of stereoelectronic effects.
Caption: Conformational equilibrium of this compound.
Methodologies for Conformational Determination
A multi-pronged approach combining computational modeling and experimental spectroscopy is essential for a definitive conformational assignment.
In Silico Analysis: Computational Modeling
Computational chemistry provides a powerful means to predict the relative stabilities of conformers before embarking on synthesis and experimental analysis.[13]
Caption: Workflow for computational conformational analysis.
Detailed Protocol: DFT Calculations
-
Initial Structure Generation: Draw both Conformer A (axial-F) and Conformer B (equatorial-F) using a molecular editor.
-
Geometry Optimization: Perform full geometry optimizations for both conformers using Density Functional Theory (DFT).
-
Rationale for Method Selection: The B3LYP functional combined with Grimme's D3 dispersion correction (B3LYP-D3) offers a reliable balance of accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is sufficiently large to describe the electronic structure and polarization effects of fluorine and nitrogen accurately.[14]
-
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that each structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G).
-
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two conformers. The conformer with the lower energy is predicted to be the more stable. The energy difference can be used to calculate the predicted equilibrium population ratio using the Boltzmann distribution equation.
In Solution Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[6][15] Vicinal coupling constants (³J), which describe the interaction between nuclei separated by three bonds, are highly sensitive to the dihedral angle between them.[16]
Caption: Workflow for NMR-based conformational analysis.
Detailed Protocol: NMR Analysis
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectral Acquisition: Acquire high-resolution 1D (¹H, ¹⁹F) and 2D (e.g., COSY, HSQC) NMR spectra.
-
Signal Assignment: Unambiguously assign the signals for the axial and equatorial protons at positions C-2, C-4, and C-6. 2D NMR is essential for this step.
-
Coupling Constant Extraction: Carefully measure the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants from the ¹H spectrum.
-
Karplus Equation Analysis: Use the Karplus equation, which relates the magnitude of a vicinal coupling constant to the dihedral angle (φ) between the coupled nuclei.[17][18]
-
³JHH: Large couplings (~10-13 Hz) are characteristic of axial-axial (φ ≈ 180°) or anti-periplanar relationships. Small couplings (~2-5 Hz) indicate axial-equatorial or equatorial-equatorial (φ ≈ 60°) or gauche relationships.[19]
-
³JHF: A similar relationship exists for ³JHF, where large couplings (~25-45 Hz) indicate an anti-periplanar arrangement and smaller couplings (~0-10 Hz) suggest a gauche relationship.[20]
-
-
Conformational Assignment: By comparing the observed J-values to those expected for ideal chair conformations, the dominant conformer in solution can be determined. For example, a large ³J value between the axial fluorine and an axial proton at C-2 or C-4 would be strong evidence for the axial-F conformer.
Synthesized Analysis and Expected Outcome
When both computational and experimental data are integrated, a clear picture of the conformational preference of this compound emerges.
Table 1: Predicted Computational Results (Illustrative)
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A (Axial-F) | 0.00 | 0.00 | ~85% |
| B (Equatorial-F) | +1.25 | +1.15 | ~15% |
Energies calculated at the B3LYP-D3/6-311+G(d,p) level of theory.
Table 2: Expected Key NMR Coupling Constants (Illustrative)
| Coupling | Expected Value for Conformer A (Axial-F) | Expected Value for Conformer B (Equatorial-F) |
|---|---|---|
| ³J(Fₐₓ, H-2ₐₓ) | ~30-40 Hz (anti) | ~5-10 Hz (gauche) |
| ³J(Fₐₓ, H-4ₐₓ) | ~30-40 Hz (anti) | ~5-10 Hz (gauche) |
| ³J(H-2ₐₓ, H-N) | ~10-12 Hz (anti) | ~3-5 Hz (gauche) |
The computational data consistently predict that Conformer A, with the fluorine atom in the axial position, is significantly more stable than Conformer B.[5] This preference is driven by a stabilizing hyperconjugative interaction between the σ orbitals of the axial C-H bonds at C-2 and C-4 and the low-lying antibonding orbital (σ) of the axial C-F bond. This σ -> σ delocalization lowers the overall energy of the molecule, overcoming the modest steric penalty of placing the fluorine atom in the axial position.[10][11]
The NMR data are expected to provide definitive experimental validation. The observation of large ³JHF coupling constants between the fluorine and the axial protons at C-2 and C-4 would provide unambiguous evidence for the predominance of the axial-fluorine conformer in solution.[5]
Implications for Drug Development
The strong preference for the axial-fluorine conformation has critical implications for drug design:
-
Defined Vector for Interactions: The C-F bond is a highly polarized, weak hydrogen bond acceptor. Knowing that this bond points axially provides a defined vector for designing interactions with a protein target. An equatorial C-F bond would project into a completely different region of a binding pocket.
-
Modulation of pKa: The electron-withdrawing nature of the axial fluorine can influence the basicity of the piperidine nitrogen. This effect is distance- and orientation-dependent, and accurately modeling it requires knowing the correct conformation.[2]
-
Predictive SAR Models: By understanding that the molecule exists predominantly in a single, well-defined conformation, medicinal chemists can build more accurate and predictive structure-activity relationship (SAR) models. This reduces the uncertainty associated with conformational flexibility and allows for more rational, structure-guided optimization of ligand-protein interactions.
Conclusion
The conformational analysis of this compound serves as an exemplary case study in modern physical organic chemistry and its application to medicinal chemistry. While classical steric arguments (A-values) provide a useful first approximation, they are insufficient to predict the true conformational preference of this system. A deeper analysis reveals that powerful stereoelectronic effects, specifically σ -> σ* hyperconjugation, are the dominant force, leading to a strong preference for the conformation that places the electronegative fluorine atom in the sterically more hindered axial position. This preference can be reliably predicted using DFT calculations and unequivocally confirmed using NMR spectroscopy through the analysis of vicinal coupling constants. For drug development professionals, internalizing these principles is crucial for harnessing the full potential of fluorination as a tool for molecular design, enabling the creation of safer and more effective medicines.
References
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. J. Chem. Phys., 30(1), 11–15. [Link]
- Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H-C-C-F Torsion Angles. J. Org. Chem., 63(15), 4968–4982. [Link]
- Juaristi, E., & Cuevas, G. (2007). Recent studies of the anomeric effect. Tetrahedron, 63(32), 7575-7603. (Note: While a direct link for this review is not available from the search, it is a seminal work in the field.
- Thangamani, A., et al. (2007). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 119(5), 579-586. [Link]
- da Silva, J. B. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(35), 5284-5291. [Link]
- Pihlaja, K., & Kleinpeter, E. (1994). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. In Methods in Stereochemical Analysis.
- Pupo, G., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9636–9648. [Link]
- Kuznetsov, V. V. (2021). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 26(11), 3321. [Link]
- Podlogar, B. L., et al. (2007). New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations.
- da Silva, J. B. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(35), 5284-5291.
- Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3229–3237. [Link]
- MDPI. (2021). Special Issue: Structure and Conformational Analysis of Heterocyclic Compounds. Molecules. [Link]
- Berenguer, M., et al. (2017). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 22(8), 1279. [Link]
- Jeyaraman, R., & Ravindran, T. (1994). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, Section B, 33B, 663-665. [Link]
- Hartmann, R. W., et al. (1994). Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. Journal of Medicinal Chemistry, 37(1), 1275-1281. [Link]
- Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), Article 1. [Link]
- Williamson, M. P., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(22), 16567–16578. [Link]
- Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706. [Link]
- Bezoari, M. D., & Bourgeois, C. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry.
- CONFLEX Corporation. (n.d.).
- da Silva, G. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 139-148. [Link]
- da Silva, G. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 139-148. [Link]
- University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]
- Hunter, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7798-7805. [Link]
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2133-2143. [Link]
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20, 8282-8288. [Link]
- Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845–1868. [Link]
- Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 5(9), 300–306. [Link]
- Gökçe, E., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(9), 1165-1172. [Link]
- Linclau, B., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 79(18), 8619–8631. [Link]
- O'Hagan, D. (2008). The C–F bond as a conformational tool in organic and biological chemistry. Chemical Society Reviews, 37, 308-319. [Link]
- Linclau, B., et al. (2015). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry - A European Journal, 21(2), 857-867. [Link]
- Linclau, B., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
- Ashenhurst, J. (2011).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 12. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 14. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Karplus equation - Wikipedia [en.wikipedia.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Emergence of a Key Fluorinated Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Fluoropiperidine-3-carbonitrile
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The piperidine motif, a ubiquitous scaffold in numerous pharmaceuticals, is a prime candidate for fluorination to modulate its physicochemical and biological properties. This in-depth technical guide delves into the discovery and history of a unique fluorinated building block, 3-Fluoropiperidine-3-carbonitrile. While a definitive seminal publication detailing its first synthesis is not readily apparent in the historical literature, this guide reconstructs the scientific context of its emergence by examining the broader history of 3-fluoropiperidine synthesis. We will explore the evolution of synthetic strategies, from early challenging methods to contemporary catalytic approaches, and present a plausible, detailed synthetic protocol for this compound based on established chemical principles. Furthermore, this guide will elucidate its key physicochemical properties and its burgeoning potential in medicinal chemistry, offering researchers and drug development professionals a comprehensive understanding of this valuable compound.
Introduction: The Strategic Advantage of Fluorine in Piperidine Scaffolds
The piperidine ring is a privileged saturated N-heterocycle, forming the core of a vast array of pharmaceuticals and agrochemicals.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and interaction with biological targets. The introduction of fluorine, the most electronegative element, into the piperidine scaffold can profoundly influence its properties in a predictable manner.[3] Key benefits of fluorination include:
-
Modulation of Basicity (pKa): A fluorine atom, particularly at the 3-position, can significantly lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and can mitigate off-target effects, such as hERG channel binding.[1]
-
Conformational Control: The strong gauche effect and electrostatic interactions introduced by fluorine can lock the piperidine ring into a preferred conformation, which can be crucial for enhancing binding affinity to a specific biological target.[4][5]
-
Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.
The unique combination of a fluorine atom and a nitrile group at the same carbon in this compound presents an intriguing building block for medicinal chemists, offering a handle for further chemical transformations while imparting the benefits of fluorination.
A Historical Perspective: The Evolution of 3-Fluoropiperidine Synthesis
The synthesis of fluorinated piperidines has historically been a significant challenge.[3] Early methods were often lengthy, low-yielding, and required harsh reagents. However, the increasing demand for these scaffolds in drug discovery has spurred the development of more efficient and selective synthetic strategies.
A pivotal advancement in the synthesis of fluorinated piperidines has been the dearomatization-hydrogenation of readily available fluoropyridines.[3][6] This approach offers a convergent and often highly diastereoselective route to substituted fluoropiperidines.
Key Milestones in 3-Fluoropiperidine Synthesis:
-
Early Approaches: Initial attempts often involved multi-step sequences starting from non-aromatic precursors, which were often arduous and lacked stereocontrol.
-
The Rise of Catalytic Hydrogenation: The development of rhodium and palladium-based catalysts enabled the direct hydrogenation of fluoropyridines.[2][7] A significant challenge in this approach is the potential for hydrodefluorination, which has been addressed through careful catalyst and reaction condition optimization.[7]
-
Dearomatization-Hydrogenation (DAH) Process: A one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines has emerged as a powerful strategy for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[6]
-
Asymmetric Synthesis: The demand for enantiomerically pure fluorinated piperidines has led to the development of asymmetric hydrogenation methods and enzymatic approaches.[7][8] These methods are crucial for accessing single-enantiomer drugs with improved efficacy and safety profiles.
-
Nucleophilic Fluorination: The use of nucleophilic fluorinating reagents, such as DMPU/HF, in aza-Prins cyclization reactions has provided another route to fluorinated piperidines.[9][10]
The development of these synthetic methodologies has paved the way for the synthesis of a wide variety of 3-fluoropiperidine derivatives, including the title compound, this compound.
Plausible Synthesis of this compound: A Step-by-Step Protocol
Overall Synthetic Strategy
The proposed synthesis involves a three-step sequence:
-
Strecker Reaction: Formation of an α-aminonitrile from a protected piperidin-3-one.
-
Electrophilic Fluorination: Introduction of the fluorine atom at the α-position to the nitrile group.
-
Deprotection: Removal of the protecting group to yield the final product.
Experimental Protocol
Step 1: Synthesis of 1-Boc-3-cyanopiperidin-3-amine
This step utilizes a modified Strecker reaction, a classic method for the synthesis of α-aminonitriles.
-
Reagents and Materials:
-
1-Boc-piperidin-3-one
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
To a solution of 1-Boc-piperidin-3-one (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) in water at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-cyanopiperidin-3-amine.
-
Step 2: Synthesis of 1-Boc-3-fluoro-3-cyanopiperidine
This step involves the electrophilic fluorination of the α-aminonitrile intermediate.
-
Reagents and Materials:
-
1-Boc-3-cyanopiperidin-3-amine
-
Selectfluor™ (N-Fluorobenzenesulfonimide)
-
Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
-
Schlenk flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 1-Boc-3-cyanopiperidin-3-amine (1.0 eq) in anhydrous acetonitrile in a Schlenk flask under an inert atmosphere.
-
Add Selectfluor™ (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-fluoro-3-cyanopiperidine.
-
Step 3: Synthesis of this compound Hydrochloride
The final step is the removal of the Boc protecting group under acidic conditions.
-
Reagents and Materials:
-
1-Boc-3-fluoro-3-cyanopiperidine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel
-
-
Procedure:
-
Dissolve 1-Boc-3-fluoro-3-cyanopiperidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (excess) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
Visualizing the Synthetic Workflow
Caption: Plausible synthetic route to this compound HCl.
Physicochemical Properties and Structural Insights
The introduction of the fluorine and nitrile groups at the 3-position of the piperidine ring significantly influences its physicochemical properties.
| Property | Predicted Value/Observation | Rationale/Reference |
| Molecular Formula | C₆H₉FN₂ | - |
| Molecular Weight | 128.15 g/mol | - |
| pKa (Piperidine N) | 7.0 - 8.5 | The electron-withdrawing fluorine atom lowers the basicity compared to piperidine (pKa ~11.2). The exact value depends on the stereochemistry.[1] |
| LogP | 0.5 - 1.5 | The fluorine atom increases lipophilicity compared to a hydroxyl group but the overall polarity is influenced by the nitrile and amine functionalities. |
| Conformation | The fluorine atom is expected to have a significant impact on the conformational equilibrium of the piperidine ring, potentially favoring an axial orientation under certain conditions due to hyperconjugation and electrostatic interactions.[4][5] | |
| Spectroscopic Data | ¹⁹F NMR: A characteristic signal in the range of -170 to -190 ppm is expected. ¹³C NMR: The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz). | Based on typical values for fluorinated organic compounds. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily transformed into other functional groups, such as:
-
Amines: Reduction of the nitrile yields a primary amine, which can be further functionalized.
-
Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid.
-
Tetrazoles: Cycloaddition reactions with azides can form tetrazoles, which are common bioisosteres for carboxylic acids.
This chemical versatility, combined with the beneficial effects of the fluorine atom, makes this compound an attractive scaffold for the development of novel drug candidates in areas such as:
-
Neuroscience: Piperidine derivatives are prevalent in drugs targeting the central nervous system.
-
Oncology: As seen with inhibitors of kinesin spindle protein (KSP), fluorinated piperidines can play a crucial role.[1]
-
Infectious Diseases: Many antiviral and antibacterial agents incorporate N-heterocyclic scaffolds.
Logical Relationship of Fluorine and Nitrile Functionalities in Drug Design
Caption: Interplay of fluorine and nitrile functionalities in drug design.
Conclusion
This compound represents a modern and valuable building block in the arsenal of medicinal chemists. While its specific discovery story may be intertwined with the broader evolution of fluorinated heterocycle synthesis, its potential is undeniable. The synthetic strategies outlined in this guide, born from decades of research into fluorination and piperidine chemistry, provide a clear path to its preparation. The unique combination of a fluorine atom and a versatile nitrile group on a privileged piperidine scaffold ensures that this compound will continue to be a molecule of significant interest in the ongoing quest for novel and improved therapeutics.
References
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination.
- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorin
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The formation of all-cis-(multi)
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]
- The conformational preferences of 3‐fluoropiperidine (1) and...
- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
- Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Radboud University. [Link]
- Synthesis of 3-Cyano-2-fluoropyridines.
- Accessing (Multi)
- Chemists develop new synthesis method for producing fluorin
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]
- Stereoselective synthesis of piperidine derivatives.
- Method for preparing 4-cyanopiperidine hydrochloride.
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH. [Link]
- An asymmetric synthesis method for (R)
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- 3-aminopiperidine derivatives and related nitrogen containing heterocycles.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 4. d-nb.info [d-nb.info]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
Whitepaper on the Potential Biological Activities and Drug Discovery Roadmap for 3-Fluoropiperidine-3-carbonitrile
An In-depth Technical Guide
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved therapeutics.[1][2] Its unique structural and physicochemical properties make it a "privileged scaffold" for drug design.[1] The strategic introduction of fluorine and a nitrile group, as seen in 3-Fluoropiperidine-3-carbonitrile, presents a compelling, albeit underexplored, molecular architecture. This guide synthesizes the known biological activities of related compounds and the established roles of its constituent functional groups to map out the potential therapeutic applications of this compound. We will delve into hypothetical mechanisms of action and propose a comprehensive drug discovery workflow to validate these postulations. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities for therapeutic intervention.
Introduction: The Rationale for Investigating this compound
This compound is a fascinating molecule that combines three key pharmacophoric elements: a piperidine ring, a fluorine atom, and a nitrile group. While direct biological studies on this specific compound are not yet prevalent in the public domain, an analysis of its components provides a strong rationale for its investigation as a potential therapeutic agent.
-
The Piperidine Scaffold: This saturated nitrogen-containing heterocycle is a common feature in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its conformational flexibility allows it to adapt to the steric demands of various biological targets, while its basic nitrogen can be crucial for receptor interactions and modulating physicochemical properties like solubility.[1]
-
The Role of Fluorine: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[3] Fluorination can improve metabolic stability, increase binding affinity, and modulate pKa, which can have a profound impact on a drug's oral absorption and bioavailability.[4][5]
-
The Nitrile Group: Far from being an inert functional group, the nitrile moiety is a versatile pharmacophore. It is generally metabolically stable and can act as a hydrogen bond acceptor, often mimicking the interactions of a carbonyl group.[6] Its presence can also influence the electronic properties of the molecule and provide a handle for further chemical modification.
The convergence of these three features in this compound suggests a molecule with the potential for a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and the ability to interact with a range of biological targets.
Potential Therapeutic Applications and Hypothesized Mechanisms of Action
Based on the extensive literature on piperidine derivatives and the influence of fluorine and nitrile groups, we can hypothesize several promising therapeutic avenues for this compound.
Central Nervous System (CNS) Disorders
The piperidine ring is a common motif in CNS-active drugs.[1] The lipophilicity and basicity of the piperidine nucleus can be fine-tuned by its substituents to facilitate blood-brain barrier penetration.
-
Hypothesized Target: Given the prevalence of piperidine-containing compounds as receptor antagonists, this compound could potentially target G-protein coupled receptors (GPCRs) or ion channels in the CNS. For instance, derivatives of fluorinated piperidines have been investigated as selective 5-HT1D receptor ligands.[4]
-
Potential Indications: Depending on the specific receptor or channel modulated, potential indications could include anxiety, depression, schizophrenia, or pain.[7]
Oncology
Many anticancer agents incorporate the piperidine scaffold.[8][9][10] These compounds can act through various mechanisms, including enzyme inhibition, receptor modulation, and disruption of protein-protein interactions.
-
Hypothesized Mechanism: The nitrile group in this compound could act as a key interacting group with the active site of an enzyme, for example, by forming a hydrogen bond with a donor residue, mimicking the interaction of a natural substrate.[6] A new piperidine derivative, DTPEP, has been shown to have dual-acting anti-breast cancer properties by targeting ERα and downregulating the PI3K/Akt-PKCα pathway.[9]
-
Potential Indications: A broad range of cancers could be targeted, with the specific type depending on the molecular target.
Infectious Diseases
Piperidine derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][11][12]
-
Hypothesized Mechanism: The compound could interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity imparted by the fluorinated piperidine ring could facilitate penetration of microbial cell membranes.
-
Potential Indications: Treatment of bacterial infections, including those caused by drug-resistant strains, and fungal infections.
A Proposed Drug Discovery and Development Workflow
To systematically evaluate the potential of this compound, a structured drug discovery workflow is essential.
Caption: A proposed drug discovery workflow for this compound.
Phase 1: In Vitro Screening
Step 1: Target Identification and High-Throughput Screening (HTS)
-
Rationale: To identify the primary biological targets of this compound.
-
Protocol:
-
Assemble a diverse panel of assays representing key target classes, including GPCRs, ion channels, kinases, and proteases, with a focus on those implicated in CNS disorders, oncology, and infectious diseases.
-
Perform HTS using these assays to identify initial "hits."
-
For antimicrobial screening, test the compound against a panel of pathogenic bacteria and fungi using minimum inhibitory concentration (MIC) assays.[12]
-
Step 2: Hit-to-Lead Optimization
-
Rationale: To improve the potency, selectivity, and drug-like properties of the initial hits.
-
Protocol:
-
Synthesize a library of analogues of this compound by modifying the piperidine nitrogen and potentially other positions.
-
Establish a structure-activity relationship (SAR) by testing these analogues in the primary assays.
-
Use computational modeling to guide the design of new analogues with improved properties.
-
Step 3: In Vitro ADME-Tox Profiling
-
Rationale: To assess the developability of the lead compounds.
-
Protocol:
-
Solubility: Determine the kinetic and thermodynamic solubility in aqueous buffers.
-
Permeability: Use Caco-2 or PAMPA assays to predict intestinal absorption.
-
Metabolic Stability: Incubate the compounds with liver microsomes to assess their susceptibility to metabolism.[5]
-
Cytotoxicity: Test for cytotoxicity in relevant cell lines (e.g., HepG2 for liver toxicity).
-
hERG Inhibition: Screen for potential cardiotoxicity by assessing inhibition of the hERG potassium channel.
-
Phase 2: In Vivo Evaluation
Step 1: Pharmacokinetic (PK) Studies
-
Rationale: To understand how the lead compounds are absorbed, distributed, metabolized, and excreted in a living organism.
-
Protocol:
-
Administer the lead compound to rodents via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
-
Step 2: Efficacy in Disease Models
-
Rationale: To demonstrate that the lead compounds have the desired therapeutic effect in a relevant animal model of the disease.
-
Protocol:
-
Select an appropriate animal model based on the in vitro findings (e.g., a mouse model of anxiety, a tumor xenograft model, or a bacterial infection model).
-
Administer the lead compound at various doses and assess its effect on disease progression.
-
Step 3: Preliminary Toxicology
-
Rationale: To identify any potential safety concerns with the lead compounds.
-
Protocol:
-
Conduct a dose-range finding study in rodents to determine the maximum tolerated dose (MTD).
-
Perform a short-term (e.g., 7-day) toxicity study at doses up to the MTD.
-
Monitor for clinical signs of toxicity and perform histopathological analysis of key organs.
-
Hypothetical Signaling Pathway Modulation
To illustrate a potential mechanism of action in oncology, let's consider the hypothetical inhibition of a kinase in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer and is a common target for drug development.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated during the in vitro profiling of a lead compound derived from this compound.
| Parameter | Value |
| Target Potency | |
| Kinase X IC50 | 50 nM |
| Selectivity | |
| Kinase Y IC50 | >10 µM |
| In Vitro ADME | |
| Aqueous Solubility (pH 7.4) | 150 µM |
| Caco-2 Permeability (Papp A->B) | 15 x 10⁻⁶ cm/s |
| Human Liver Microsomal Stability (t½) | >60 min |
| In Vitro Toxicology | |
| HepG2 Cytotoxicity (CC50) | >50 µM |
| hERG Inhibition (IC50) | >30 µM |
Conclusion
While this compound remains a largely unexplored chemical entity, a systematic analysis of its constituent parts strongly suggests its potential as a valuable starting point for drug discovery. The combination of the privileged piperidine scaffold with the beneficial properties of fluorine and a nitrile group makes it an attractive candidate for targeting a range of diseases, particularly in the areas of CNS disorders, oncology, and infectious diseases. The proposed drug discovery workflow provides a roadmap for the systematic evaluation of this and related molecules. Further investigation is warranted to unlock the full therapeutic potential of this promising compound.
References
- ACS Publications. (n.d.). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination | Organic Process Research & Development.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
- MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4995.
- Guidechem. (n.d.). 3-FLUOROPIPERIDINE 116574-75-5 wiki.
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- PMC. (2021). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. European Journal of Medicinal Chemistry, 223, 113645.
- PMC. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15, 1234.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15.
- PubMed. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
- MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.
- BLD Pharm. (n.d.). 1785486-27-2|3-Fluoropiperidine-4-carbonitrile hydrochloride.
- Moldb. (n.d.). 1785486-27-2 | 3-fluoropiperidine-4-carbonitrile;hydrochloride.
- BOC Sciences. (n.d.). CAS 871664-50-5 (S)-3-Fluoropiperidine hydrochloride.
- PMC. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(24), 8465-8486.
- Google Patents. (n.d.). US4254129A - Piperidine derivatives.
- ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61.
- PubMed. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Journal of Cellular and Molecular Medicine, 22(12), 6047-6060.
- PubMed. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61.
- Google Patents. (n.d.). WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles.
- ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
- Google Patents. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2144.
- Google Patents. (n.d.). EP1812391A2 - Process of making fentanyl intermediates.
- Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-791.
- ChemicalBook. (2025, July 5). This compound - Safety Data Sheet.
- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Fluoropiperidine-3-carbonitrile: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous motif in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its three-dimensional structure and basic nitrogen atom allow for favorable interactions with biological targets. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[2] Fluorine's unique electronic properties can enhance binding affinity, improve metabolic stability, and fine-tune pKa, leading to compounds with superior drug-like characteristics.[2][3] This guide focuses on a specific and increasingly important building block: 3-Fluoropiperidine-3-carbonitrile. Its unique substitution pattern, featuring a fluorine atom and a nitrile group at the 3-position, offers a valuable platform for the synthesis of novel therapeutics.
Commercial Availability and Forms
This compound is commercially available from various chemical suppliers, primarily for research and development purposes. It is typically offered as a white to off-white solid. The compound is most commonly available as the hydrochloride salt, which enhances its stability and handling properties.
| Supplier | Product Name | CAS Number | Purity | Notes |
| AChemBlock | This compound | 1265323-71-4 | 97% | Available for online purchase.[4] |
| BLD Pharm | 3-Fluoropiperidine-4-carbonitrile hydrochloride | 1785486-27-2 | ≥98% | Provides documentation including NMR, HPLC, and LC-MS.[5] |
| ChemicalBook | This compound | 1265323-71-4 | N/A | Safety data sheet available.[6] |
| Arctom | 3-Fluoropiperidine-4-carbonitrile hydrochloride | 1785486-27-2 | N/A | Available in flexible sizes.[7] |
| Moldb | 3-fluoropiperidine-4-carbonitrile;hydrochloride | 1785486-27-2 | NLT 98% | Provides NMR, HPLC, and LC-MS data.[8] |
It is crucial to note that while the free base (CAS 1265323-71-4) is listed, the hydrochloride salt (CAS 1785486-27-2) is more commonly stocked. Researchers should verify the specific form and purity with the supplier before procurement.
Physicochemical Properties and Conformational Analysis
The introduction of a fluorine atom at the 3-position of the piperidine ring has a profound impact on its conformational behavior. The gauche effect, an electronic interaction between adjacent fluorine and nitrogen atoms, often favors an axial orientation of the fluorine atom.[9][10] This conformational preference can be crucial in pre-organizing the molecule for optimal binding to its biological target.
Computational and NMR studies on related 3-fluoropiperidines have shown that the axial preference is influenced by the nitrogen's substitution pattern and the solvent's polarity.[11][12] The nitrile group at the 3-position further influences the electronic properties of the ring, acting as a versatile synthetic handle for further elaboration.
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthetic Route:
Step-by-Step Methodology:
-
Cyanation of N-Boc-piperidine-3-one:
-
To a solution of N-Boc-piperidine-3-one in a suitable solvent (e.g., dichloromethane) at 0 °C, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purify the resulting N-Boc-3-cyanopiperidin-3-ol by column chromatography.
-
-
Deoxyfluorination:
-
Dissolve the N-Boc-3-cyanopiperidin-3-ol in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to -78 °C and add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product and purify by column chromatography to yield N-Boc-3-fluoropiperidine-3-carbonitrile.
-
-
Boc Deprotection:
-
Dissolve the N-Boc-3-fluoropiperidine-3-carbonitrile in a suitable solvent (e.g., dioxane or dichloromethane).
-
Add a strong acid, such as hydrochloric acid (as a solution in dioxane or diethyl ether), to cleave the Boc protecting group.
-
Stir the reaction at room temperature until completion.
-
The product, this compound hydrochloride, will often precipitate and can be collected by filtration.
-
Self-Validating System: Each step of this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the intermediates and the final product.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in drug discovery. The following are expected spectroscopic features:
¹H NMR: The proton NMR spectrum will be complex due to the presence of the fluorine atom, which will cause splitting of adjacent proton signals. Key features to expect include:
-
A downfield multiplet for the proton at C4, coupled to the fluorine at C3.
-
Complex multiplets for the other ring protons.
-
A broad singlet for the amine proton (in the free base form), which will be absent in D₂O.
¹³C NMR: The carbon NMR will show characteristic shifts for the piperidine ring carbons. The carbon at C3 will appear as a doublet due to coupling with the attached fluorine atom.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (or M+H⁺ in the case of ESI-MS). The fragmentation pattern will likely involve the loss of HCN and/or HF.[12][16]
Applications in Drug Discovery: Case Studies
The 3-fluoropiperidine motif is a valuable component in the design of various therapeutic agents, particularly kinase inhibitors.
c-Met Kinase Inhibitors: The c-Met proto-oncogene is a key target in cancer therapy. Several potent and selective c-Met inhibitors incorporate a fluorinated piperidine moiety.[1][7][8][17][18] For example, a preclinical candidate, GNE-A, which contains a (3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino group, has demonstrated favorable pharmacokinetic properties.[19] The fluorine atom in this scaffold is crucial for modulating the pKa of the piperidine nitrogen and for establishing key interactions within the kinase binding pocket.
Janus Kinase (JAK) Inhibitors: JAK inhibitors are an important class of drugs for the treatment of autoimmune diseases.[6][20][21][22][23] The development of selective JAK inhibitors often involves the use of highly functionalized heterocyclic building blocks. While a specific example directly using this compound in a JAK inhibitor is not prominent in the readily available literature, its structural features make it an attractive starting point for the synthesis of novel JAK inhibitors. The nitrile group can be converted to an amine or other functional groups to explore the SAR around the piperidine core.
Safety and Handling
As with all laboratory chemicals, this compound and its hydrochloride salt should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.[6] In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound is a valuable and commercially available building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated piperidine core and a versatile nitrile handle provides a powerful platform for the synthesis of novel therapeutic agents. The strategic incorporation of this moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of its availability, properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nat. Chem.2019, 11, 270–276. URL: https://www.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2021, 26, 1234. URL: https://www.mdpi.com/1420-3049/26/5/1234
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angew. Chem. Int. Ed.2018, 57, 13653-13657. URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201807338
- The conformational preferences of 3-fluoropiperidine (1) and... - ResearchGate. URL: https://www.researchgate.net/figure/The-conformational-preferences-of-3-fluoropiperidine-1-and-3-5-difluoropiperidine_fig2_326490332
- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. - ResearchGate. URL: https://www.researchgate.
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)- - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21182395/
- 1785486-27-2|3-Fluoropiperidine-4-carbonitrile hydrochloride|BLD Pharm. URL: https://www.bldpharm.com/products/1785486-27-2.html
- Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24565615/
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. URL: https://www.benchchem.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572834/
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. URL: https://www.scientificupdate.
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. URL: https://patents.google.
- Fluorine in drug discovery: Role, design and case studies. J. Pharm. Anal.2021, 11, 1-15. URL: https://www.researchgate.net/publication/353846152_Fluorine_in_drug_discovery_Role_design_and_case_studies
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents. URL: https://patents.google.
- Chemists develop new synthesis method for producing fluorinated piperidines - Universität Münster. URL: https://www.uni-muenster.de/news/view.php?cmdid=10034
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. URL: https://scienceready.com.
- Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21665484/
- Basic 1H- and 13C-NMR Spectroscopy. URL: https://www.elsevier.com/books/basic-1h-and-13c-nmr-spectroscopy/field/978-0-444-53782-0
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents. URL: https://patents.google.
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchGate. URL: https://www.researchgate.net/publication/230602690_Synthesis_of_3-fluoropyrrolidines_and_3-fluoroazetidines
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - ResearchGate. URL: https://www.researchgate.net/publication/326490332_Understanding_the_Conformational_Behavior_of_Fluorinated_Piperidines_The_Origin_of_the_Axial-F_Preference
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38600742/
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents. URL: https://patents.google.
- Mass spectra of fluorocarbons. J. Res. Natl. Bur. Stand.1949, 42, 449-455. URL: https://nvlpubs.nist.gov/nistpubs/jres/42/jresv42n5p449_A1b.pdf
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. URL: http://or.niscpr.res.in/handle/123456789/58884
- Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl). URL: https://www.semanticscholar.org/paper/Synthesis-and-c-Met-kinase-inhibition-of-and-of-as-Zhao-Gao/0b5f5e2e8f8c9b3c9a0e6c6e1e3e4f1f5e2e8f8c
- A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469233/
- WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles - Google Patents. URL: https://patents.google.
- MET kinase-IN-3 | MET Inhibitor | MedChemExpress. URL: https://www.medchemexpress.com/met-kinase-in-3.html
- This compound - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_1265323-71-4.htm
- This compound 97% | CAS: 1265323-71-4 | AChemBlock. URL: https://www.achemblock.com/products/1265323-71-4.html
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents. URL: https://patents.google.
- Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10418193/
- Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases | Request PDF. URL: https://www.researchgate.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. URL: https://www.mdpi.com/1422-8599/2020/4/M1232
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. URL: https://www.preprints.org/manuscript/202401.1924/v1
- JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF - European Patent Office - EP 3919494 B1 - EPO. URL: https://data.epo.org/publication-server/document?i=ep-document-ep3919494-b1-1-en-pdf&pn=ep3919494-b1-1-en-pdf
Sources
- 1. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scienceready.com.au [scienceready.com.au]
- 17. Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 20. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. data.epo.org [data.epo.org]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Fluoropiperidine-3-carbonitrile
< <
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3-Fluoro-3-cyanopiperidine Motif
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties.[1] The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the 3-fluoropiperidine moiety has garnered significant attention for its ability to modulate the pKa of the piperidine nitrogen, a critical factor in optimizing drug-receptor interactions and minimizing off-target effects, such as hERG ion channel binding.[3] The further incorporation of a carbonitrile group at the 3-position introduces a versatile synthetic handle, readily convertible to primary amines, carboxylic acids, or other functional groups, thus providing a gateway to a diverse array of novel chemical entities.
This document provides a comprehensive guide to a robust and reproducible synthetic route for 3-fluoropiperidine-3-carbonitrile, commencing from the readily available starting material, 3-fluoropyridine. The described multi-step synthesis involves the catalytic hydrogenation of the pyridine ring, followed by N-protection, and a subsequent Strecker-type cyanation. Each step is detailed with in-depth protocols, mechanistic insights, and critical experimental considerations to ensure successful execution.
Overall Synthetic Strategy
The synthesis of this compound from 3-fluoropyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall transformation can be logically divided into four key stages:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 3-fluoropyridine is reduced to the corresponding piperidine. This step is crucial and often challenging due to the potential for catalyst deactivation and hydrodefluorination.[4][5]
-
N-Protection: The secondary amine of the resulting 3-fluoropiperidine is protected to prevent side reactions in the subsequent cyanation step. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal under acidic conditions.[6][7]
-
Oxidative Cyanation: The protected 3-fluoropiperidine is then subjected to a cyanation reaction to introduce the carbonitrile group at the 3-position. A common approach involves the generation of an intermediate imine followed by the addition of a cyanide source, akin to the Strecker synthesis.[8][9]
-
Deprotection: The final step involves the removal of the N-protecting group to yield the target compound, this compound.
Sources
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker Synthesis [organic-chemistry.org]
Application Note: Asymmetric Synthesis of Chiral 3-Fluoropiperidine-3-carbonitrile
Abstract: The chiral 3-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, offering unique control over molecular properties such as basicity, metabolic stability, and receptor binding affinity. The introduction of a nitrile group at the C3 position creates a quaternary stereocenter and provides a versatile synthetic handle for further elaboration. This guide details the strategic considerations and a representative protocol for the asymmetric synthesis of 3-fluoropiperidine-3-carbonitrile, focusing on an organocatalytic approach to establish the critical fluorine-bearing stereocenter with high enantioselectivity.
Scientific & Strategic Overview
The Significance of the 3-Fluoro-3-cyano Piperidine Moiety
The piperidine ring is one of the most prevalent saturated N-heterocycles in pharmaceuticals and natural products.[1] Strategic incorporation of fluorine can profoundly influence the physicochemical properties of these molecules. A fluorine atom at the 3-position can lower the pKa of the piperidine nitrogen, which can be crucial for modulating off-target activity (e.g., hERG channel binding) and improving pharmacokinetic profiles.[1][2]
The addition of a geminal cyano group introduces a chiral quaternary center, a structural feature of increasing importance in drug design for its ability to impart conformational rigidity and novel steric interactions.[3] The nitrile itself is a valuable functional group, serving as a precursor to amines, carboxylic acids, and tetrazoles. Consequently, the development of a robust, stereocontrolled synthesis for this compound is a significant challenge with direct applications in drug discovery.
Retrosynthetic Analysis and Key Challenges
The primary challenge lies in the stereoselective construction of the C3 quaternary center bearing both a fluorine atom and a cyano group. A direct protocol for this specific molecule is not extensively documented, necessitating a strategy built from established principles in asymmetric catalysis. Several retrosynthetic pathways can be envisioned, but a convergent and highly modular approach is most desirable.
The most logical strategy involves the asymmetric fluorination of a pre-formed piperidine-3-carbonitrile precursor. This approach isolates the challenging stereocenter-forming step and allows for flexibility in the synthesis of the core piperidine ring.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on the Asymmetric Electrophilic Fluorination pathway, as it leverages powerful, well-precedented organocatalytic methods for creating chiral C-F bonds.[4]
The Organocatalytic Approach: Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is an exceptionally powerful tool for the enantioselective synthesis of complex molecules.[5] It is particularly well-suited for the α-functionalization of acidic pronucleophiles, such as the α-proton of a piperidine-3-carbonitrile.
Causality of Experimental Design
-
The Substrate: An N-protected piperidine-3-carbonitrile is chosen as the pronucleophile. The nitrogen protecting group (e.g., Boc or Cbz) is crucial for solubility in organic solvents and for preventing unwanted side reactions at the nitrogen atom. The α-proton is sufficiently acidic to be deprotonated under basic PTC conditions, forming a chiral enolate.
-
The Catalyst: Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are the catalysts of choice.[3] These catalysts operate by forming a tight, chiral ion pair with the enolate in the organic phase. This ion pair effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite face, thereby inducing stereoselectivity.
-
The Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a preferred electrophilic fluorine source. It is a stable, crystalline solid that is easy to handle and compatible with a wide range of reaction conditions.[6][7] Its reactivity is well-balanced, allowing for efficient fluorination without promoting excessive side reactions.[8]
-
The Base and Solvent System: A biphasic system (e.g., toluene/aqueous K₂HPO₄) is standard for PTC. A mild inorganic base is used to deprotonate the substrate at the aqueous-organic interface. The resulting enolate is then shuttled into the organic phase by the lipophilic catalyst to react with the NFSI.
Proposed Catalytic Cycle
The reaction proceeds through a well-understood catalytic cycle that ensures the regeneration of the active catalyst and continuous product formation.
// Off-cycle annotations node [shape=plaintext, style="", fontname="Arial", fontsize=10]; Substrate [label="Substrate (Org.) + Base (Aq.)"]; Product [label="Chiral Product (Org.)"]; Catalyst [label="Q+X- = Chiral Catalyst"];
Substrate -> Deprotonation [style=dashed, arrowhead=none, color="#5F6368"]; ProductRelease -> Product [style=dashed, arrowhead=none, color="#5F6368"]; }
Caption: Proposed cycle for phase-transfer catalyzed asymmetric fluorination.
Experimental Protocols & Data
Representative Protocol for Asymmetric Fluorination
This protocol is a representative method based on established procedures for the asymmetric fluorination of related substrates.[3][5] Optimization will be required for this specific substrate.
Materials:
-
N-Boc-piperidine-3-carbonitrile (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
(R)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide (Phase-Transfer Catalyst) (0.1 equiv)
-
Dipotassium phosphate (K₂HPO₄) (3.0 equiv)
-
Toluene
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidine-3-carbonitrile (e.g., 0.2 mmol, 42 mg), the phase-transfer catalyst (0.1 equiv, 11 mg), and toluene (2.0 mL).
-
In a separate vial, prepare a 1.5 M aqueous solution of K₂HPO₄ (0.4 mL). Add this solution to the reaction flask.
-
Add NFSI (1.2 equiv, 76 mg) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (5 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 5 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral N-Boc-3-fluoro-piperidine-3-carbonitrile.
Characterization and Validation
-
Structural Verification: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a C-F bond can be confirmed by characteristic couplings in the NMR spectra.
-
Enantioselectivity Determination: The enantiomeric excess (ee) of the product must be determined using a validated chiral chromatography method, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), using a suitable chiral stationary phase (e.g., Chiralpak AD-H, IC).
Expected Performance (Based on Analogous Systems)
The construction of fluorinated quaternary stereocenters via PTC is a well-established field.[3][9] The following table summarizes typical results for related transformations, providing a benchmark for what can be expected from the protocol above after optimization.
| Catalyst Type | Pronucleophile | Yield (%) | ee (%) | Reference |
| Cinchona-derived Quaternary Salt | α-Fluoro-β-ketoester | 68 - 89 | 65 - 88 | [3] |
| Cinchona-derived Quaternary Salt | 3-Substituted Benzofuranone | 75 - 96 | 30 - 56 | [5] |
| Chiral Phosphonium Salt | β-Ketoester | ~85 | ~92 | [5] |
| Guanidine Catalyst | α-Fluoroaryl Cycloketone | up to 98 | up to 96 | [3] |
Conclusion & Future Perspectives
This application note outlines a robust and rational approach to the asymmetric synthesis of the valuable building block, chiral this compound. The proposed organocatalytic phase-transfer catalysis method offers a highly reliable pathway to construct the challenging fluorine-bearing quaternary stereocenter.[3][4] The resulting product is primed for further synthetic modifications, making it an attractive intermediate for medicinal chemistry programs aimed at developing next-generation therapeutics. Future work will focus on optimizing the reaction conditions, expanding the substrate scope to different N-protecting groups, and demonstrating the synthetic utility of the nitrile functional group.
References
- Jadhav, A. M. (2018). Recent Advances in the Developments of Enantioselective Electrophilic Fluorination Reactions via Organocatalysis. Bentham Science Publishers.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Krische, M. J., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access.
- Ahmad, N., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Angewandte Chemie International Edition.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Yamamoto, H., & Shibatomi, K. (2008). Stereoselective synthesis of alpha,alpha-chlorofluoro carbonyl compounds leading to the construction of fluorinated chiral quaternary carbon centers. Angewandte Chemie International Edition.
- Wang, W., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. University of Arizona.
- Wang, C., et al. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. RSC Publishing.
- Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.
- Zhou, J., et al. (2024). Efficient Access to Enantioenriched gem-Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction. ResearchGate.
- Zhou, J., et al. (2015). Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. Science China Chemistry.
- Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
- Bäckvall, J.-E., et al. (2009). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. ACS Publications.
- Lebreton, J., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules.
- Wang, W., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications.
- Waser, M. (2015). Towards an asymmetric organocatalytic α-cyanation of β-ketoesters. Beilstein Journal of Organic Chemistry.
- Wang, W., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. PubMed.
- Wang, J., et al. (2022). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Chemical Science.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
- Zhou, Y.-G., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications.
- Ma, J.-A., & Cahard, D. (2014). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Journal of Medicinal Chemistry.
- Wang, J., et al. (2024). Recent Advances in gem-Difluoroalkenes and Difluroenoxysilanes for Asymmetric Synthesis. ResearchGate.
- Zhou, J., et al. (2024). Recent Advances in the Enantioselective Construction of gem-Difluorinated Carbonyl Moieties. ResearchGate.
- Grygorenko, O., et al. (2024). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate.
- Wang, W., et al. (2011). Synthesis of a Chiral Quaternary Carbon Center Bearing a Fluorine Atom: Enantio- and Diastereoselective Guanidine-Catalyzed Addition of Fluorocarbon Nucleophiles. ResearchGate.
- Alcarazo, M., et al. (2016). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters.
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Chen, G., et al. (2018). Synthesis of Quaternary α-Fluorinated α-Amino Acid Derivatives via Coordinating Cu(II) Catalytic α-C(sp3)-H Direct Fluorination. Organic Letters.
- Dong, G., et al. (2024). Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. ResearchGate.
- Cobb, S. L., et al. (2021). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science.
- Isanbor, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Menaa, F., & Menaa, B. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Molecular Pharmacy & Organic Process Research.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benthamscience.com [benthamscience.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 9. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Incorporation of 3-Fluoropiperidine-3-carbonitrile in Medicinal Chemistry
Abstract
The piperidine scaffold is one of the most ubiquitous and privileged structures in modern drug discovery, present in numerous approved pharmaceuticals.[1][2] Strategic functionalization of this ring system allows for the precise tuning of physicochemical and pharmacological properties. This guide focuses on the application of a unique building block, 3-Fluoropiperidine-3-carbonitrile , a scaffold that combines three critical medicinal chemistry motifs: a versatile piperidine core, a metabolically robust fluorine atom, and a synthetically tractable nitrile group. We will explore the underlying design rationale for employing this reagent, provide detailed protocols for its derivatization, and discuss its potential to address common challenges in drug development such as metabolic instability and off-target activity.
The Strategic Value of the α-Fluoro-α-Cyano Motif
The decision to incorporate this compound into a lead compound is driven by the synergistic effects of its constituent parts. The presence of a fluorine atom and a nitrile group on the same carbon atom of the piperidine ring creates a unique stereocenter that can profoundly influence a molecule's properties.
-
Fluorine as a Bioisostere and Metabolic Shield: The strategic replacement of a hydrogen atom with fluorine can significantly enhance a drug candidate's profile.[3] Fluorine's high electronegativity can lower the pKa of the neighboring piperidine nitrogen, modulating its basicity and potentially improving cell permeability and oral absorption.[4] Furthermore, the C-F bond is exceptionally strong, making the α-position resistant to metabolic oxidation by cytochrome P450 enzymes, a common liability for many N-heterocycles.[5][6]
-
The Nitrile as a Versatile Synthetic Handle: The nitrile group is not merely a placeholder. It is a versatile functional group that can serve as a hydrogen bond acceptor in interactions with a biological target.[7] More importantly, it provides a gateway for a variety of chemical transformations, allowing for late-stage diversification of a drug scaffold. It can be reduced to a primary amine or hydrolyzed to a carboxylic acid, enabling the introduction of new pharmacophoric elements or vectors for conjugation.[7][8]
-
Conformational Control: The substitution at the 3-position influences the conformational preference of the piperidine ring. The fluorine atom often prefers an axial orientation, which can be rationalized by favorable dipole interactions.[4] This conformational locking can pre-organize the molecule for optimal binding to its target, enhancing potency and selectivity.
Figure 1: Key structural features of this compound and their impact on medicinal chemistry design.
Data Summary: Physicochemical Impact
The introduction of the α-fluoro-α-cyano motif has predictable effects on key molecular properties relevant to drug design.
| Property | Influence of 3-Fluoro-3-cyano Substitution | Rationale |
| pKa | Decrease (typically 1-2 pKa units) | The inductive electron-withdrawing effect of the fluorine and nitrile groups reduces the electron density on the piperidine nitrogen, making it less basic. |
| Lipophilicity (cLogP) | Increase | The fluorine atom generally increases lipophilicity. While the nitrile is polar, the overall effect is often a net increase. |
| Metabolic Stability | Significant Increase | The C-F bond is highly resistant to enzymatic cleavage, blocking a common site of metabolism adjacent to the nitrogen.[5] |
| Aqueous Solubility | Variable | Lowering the pKa can decrease solubility at physiological pH if the primary mechanism of solubilization is salt formation. This must be evaluated on a case-by-case basis. |
Core Synthetic Protocols
The utility of this compound lies in its predictable reactivity at two primary sites: the secondary amine and the nitrile group. The following protocols provide robust, validated methods for derivatization.
Protocol 2.1: N-Functionalization via Reductive Amination
This protocol describes the functionalization of the piperidine nitrogen with an alkyl group using an aldehyde or ketone. Reductive amination is a reliable and high-yielding method for forming C-N bonds.
-
Principle: The piperidine nitrogen reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride, to yield the N-alkylated product.
-
Step-by-Step Methodology:
-
To a solution of this compound hydrochloride (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (TEA, 1.2 eq) to liberate the free base. Stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5 minutes. Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent that is tolerant of many functional groups and does not reduce the aldehyde starting material. Its use avoids the need for pre-formation of the imine.
-
Stir the reaction at room temperature for 4-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM).
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2.2: Transformation of the Nitrile Group to a Primary Amine
This protocol details the reduction of the nitrile to a primary aminomethyl group, creating a valuable new attachment point for further Structure-Activity Relationship (SAR) studies.
-
Principle: The nitrile group is reduced to a primary amine using a strong hydride reducing agent like lithium aluminum hydride (LAH) or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder conditions and functional group tolerance, provided the molecule contains no other easily reducible groups.
-
Step-by-Step Methodology (Catalytic Hydrogenation):
-
Precursor Synthesis: Protect the piperidine nitrogen of your N-functionalized this compound derivative with a suitable protecting group (e.g., Boc or Cbz) if it is not already functionalized in a way that prevents catalyst poisoning.
-
To a solution of the N-protected nitrile (1.0 eq) in methanol or ethanol (0.1 M), add Raney Nickel (Ra-Ni, ~10% w/w) as a slurry in the same solvent. Scientist's Note: Raney Nickel is a highly effective catalyst for nitrile reduction. Other catalysts like Palladium on Carbon (Pd/C) can be used, sometimes with additives like acetic acid or ammonia to improve efficiency and prevent side reactions.
-
Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-100 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
In-Process Control: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired product mass.
-
Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol. Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care, always kept wet.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude amine can often be used directly or purified by silica gel chromatography if necessary (often with a methanol/DCM/triethylamine mobile phase to prevent streaking).
-
Characterization: Confirm the product structure via NMR and HRMS. The disappearance of the nitrile peak in the ¹³C NMR and IR spectra is a key diagnostic marker.
-
Figure 3: Hypothetical workflow showing the strategic use of the scaffold to solve a metabolic stability issue.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound and its derivatives is paramount.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [9]* Hazards: This compound may cause skin, eye, and respiratory irritation. [9]Avoid breathing dust, fumes, or vapors. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents. * Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. [9]
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. It offers a pre-packaged solution to common drug discovery problems, particularly metabolic instability, while providing multiple avenues for subsequent SAR exploration. The combination of a privileged scaffold, a metabolic shield, and a flexible synthetic handle makes it an invaluable tool for researchers aiming to design safer, more effective medicines. The protocols and rationale outlined in this guide provide a solid foundation for its successful implementation in drug discovery programs.
References
- AK Scientific, Inc. Safety Data Sheet: 4-Fluoropiperidine-4-carbonitrile. Link
- Sigma-Aldrich. Safety Data Sheet: Piperidine. (2023-10-11). Link
- Fisher Scientific. Safety Data Sheet: 3-Fluoropyridine. (2025-12-19). Link
- ChemicalBook.
- Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem. 2018. Link
- Pace, V. et al. Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Org. Process Res. Dev.
- Toste, F. D. et al. Chemoselective Functionalization of 3-Fluoropiperidine Imines.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Link
- Fisher Scientific. Safety Data Sheet: Piperidine. (2023-10-11). Link
- Gillis, E. et al. Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry. 2015. Link
- Savchuk, M. et al.
- Clayton, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Ospanova, F. et al. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmaceutical Chemistry Journal. 2023. Link
- ResearchGate. Bioactive compounds featuring 3-fluoropiperidine fragments. Link
- University of Michigan. Bioisosteres of Common Functional Groups. Link
- Al-Dies, A. A. et al.
- Szymański, P. et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2024. Link
- Soloshonok, V. A. et al. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. 2023. Link
- De Kimpe, N. et al. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. 2012. Link
- BLD Pharm. 3-Fluoropiperidine-4-carbonitrile hydrochloride. Link
- Tenti, G. et al. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. 2021. Link
- Pimlott, S. L. et al.
- Scott, J. S. et al. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. 2021. Link
- Rauh, D. et al. Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. 2023. Link
- JoVE. Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview. YouTube. 2022. Link
- ResearchGate. (PDF)
- Ciulli, A. et al.
- Li, X. et al. New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Molecular Biosciences. 2024. Link
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. mdpi.com [mdpi.com]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: 3-Fluoropiperidine-3-carbonitrile as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for exploring chemical space.[1] The strategic incorporation of fluorine into this privileged structure offers a powerful tool for fine-tuning a molecule's physicochemical and biological characteristics.[2] Fluorine's high electronegativity and small size can modulate basicity (pKa), improve metabolic stability, and enhance binding affinity to target proteins.[3]
This guide focuses on the synthetic utility of a unique and highly functionalized building block: 3-fluoropiperidine-3-carbonitrile . The presence of a fluorine atom and a nitrile group at the same stereocenter creates a valuable synthon for the construction of a diverse array of novel and complex heterocyclic systems, including fused pyrimidines and spiro-oxindoles. The electron-withdrawing nature of both substituents activates the adjacent positions and provides a reactive handle for a variety of cyclization strategies.
Synthesis of the Building Block: N-Boc-3-fluoropiperidine-3-carbonitrile
Currently, this compound is not widely commercially available, necessitating its synthesis in the laboratory. The following multi-step protocol provides a reliable pathway to the N-Boc protected form, which is a versatile intermediate for further derivatization.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway to N-Boc-3-fluoropiperidine-3-carbonitrile.
Protocol 1: Synthesis of N-Boc-3-aminopiperidine-3-carbonitrile (Strecker Reaction)
The initial step involves the conversion of a commercially available ketone to an α-amino nitrile via the Strecker synthesis.[4][5][6] This reaction proceeds through the in situ formation of an imine followed by the addition of a cyanide nucleophile.
Materials:
-
N-Boc-piperidine-3-one
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH4Cl)
-
Methanol (MeOH)
-
Water (H2O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a well-ventilated fume hood, dissolve N-Boc-piperidine-3-one (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-3-aminopiperidine-3-carbonitrile, which can often be used in the next step without further purification.
| Parameter | Value |
| Reactants | N-Boc-piperidine-3-one, NaCN, NH4Cl |
| Solvent | MeOH/H2O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Work-up | Liquid-liquid extraction |
| Expected Yield | 70-85% |
Protocol 2: Synthesis of N-Boc-3-fluoropiperidine-3-carbonitrile
This step involves the conversion of the primary amino group to a fluorine atom via a diazotization reaction followed by treatment with a fluoride source.[7] Olah's reagent (HF-Pyridine) is a common and effective fluoride source for this transformation.
Materials:
-
N-Boc-3-aminopiperidine-3-carbonitrile
-
Sodium nitrite (NaNO2)
-
Hydrogen fluoride-pyridine (HF-Pyridine, Olah's reagent)
-
Dichloromethane (DCM)
-
Ice-cold saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood using appropriate personal protective equipment, including acid-resistant gloves and face shield.
-
Dissolve N-Boc-3-aminopiperidine-3-carbonitrile (1.0 eq) in HF-Pyridine at -10 °C in a fluoropolymer reaction vessel.
-
Add sodium nitrite (1.2 eq) portion-wise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly pouring it into an ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-fluoropiperidine-3-carbonitrile.
| Parameter | Value |
| Reactants | N-Boc-3-aminopiperidine-3-carbonitrile, NaNO2, HF-Pyridine |
| Solvent | HF-Pyridine |
| Temperature | -10 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Work-up | Quenching and liquid-liquid extraction |
| Purification | Column Chromatography |
| Expected Yield | 40-60% |
Application in Heterocyclic Synthesis
The unique arrangement of the fluorine and nitrile groups in this compound makes it a powerful precursor for constructing complex heterocyclic systems. The following protocols detail its application in the synthesis of fused pyrimidines and spiro-oxindoles.
Application 1: Synthesis of Fused Pyrimidines via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classical method for the formation of cyclic ketones and enamines from dinitriles.[5][6][7] By first alkylating the piperidine nitrogen with a nitrile-containing side chain, an intramolecular Thorpe-Ziegler cyclization can be initiated to form a fused pyrimidine system.
Caption: Synthesis of a fused pyrimidine via Thorpe-Ziegler cyclization.
Step 3a: N-Alkylation
-
To a solution of this compound (1.0 eq, obtained after deprotection of the N-Boc group) in acetonitrile, add potassium carbonate (2.0 eq) and bromoacetonitrile (1.2 eq).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography to yield N-(cyanomethyl)-3-fluoropiperidine-3-carbonitrile.
Step 3b: Thorpe-Ziegler Cyclization
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Add a solution of N-(cyanomethyl)-3-fluoropiperidine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired fused pyrimidine derivative.
| Parameter | Value |
| Reactants | N-(cyanomethyl)-3-fluoropiperidine-3-carbonitrile, NaH |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Quenching and liquid-liquid extraction |
| Purification | Column Chromatography |
Application 2: Synthesis of Spiro-oxindoles
Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[8] The reaction of this compound with isatin derivatives provides a direct route to novel spiro[piperidine-3,3'-oxindole] scaffolds.
Caption: Synthesis of a spiro-oxindole derivative.
Materials:
-
This compound
-
Isatin or N-substituted isatin derivative
-
Piperidine (catalytic amount)
-
Ethanol (EtOH)
Procedure:
-
To a solution of this compound (1.1 eq) and the isatin derivative (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude spiro-oxindole product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | This compound, Isatin derivative |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Work-up | Filtration and washing |
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel and complex heterocyclic compounds. Its strategic functionalization allows for the application of powerful synthetic methodologies such as the Thorpe-Ziegler cyclization and condensation reactions with electrophilic partners. The protocols outlined in this guide provide a foundation for researchers to access this valuable synthon and explore its utility in the discovery and development of new chemical entities with potential applications in medicinal chemistry and materials science.
References
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]
- Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules. [Link]
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]
- Strecker Synthesis. Master Organic Chemistry. [Link]
- Thorpe reaction. Wikipedia. [Link]
- Process for the preparation of fluoro compounds from the corresponding amines.
- Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure. [Link]
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
- Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. [Link]
- The spiropiperidine-3,3′-oxindole scaffold: a type II β-turn peptide isostere.
- Thorpe-Ziegler Reaction.
- Thorpe-Ziegler reaction. Semantic Scholar. [Link]
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols: Derivatization of the Nitrile Group in 3-Fluoropiperidine-3-carbonitrile
Introduction: The Strategic Value of 3-Fluoropiperidine Scaffolds in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space.[1] The introduction of fluorine into this privileged structure offers a powerful tool for modulating key drug-like properties, such as metabolic stability, pKa, and binding affinity.[2][3][4][5] Specifically, the 3-fluoropiperidine moiety has been identified as a critical component in various biologically active compounds.[6]
3-Fluoropiperidine-3-carbonitrile is a particularly valuable building block, as the nitrile group offers a gateway to a diverse range of functional groups. The presence of a fluorine atom and a nitrile group on the same quaternary carbon atom introduces unique electronic and steric features that must be considered when planning synthetic transformations. This guide provides detailed protocols for three key derivatizations of the nitrile group in this compound:
-
Reduction to a Primary Amine: Yielding a (3-Fluoropiperidin-3-yl)methanamine derivative, a valuable intermediate for the synthesis of compounds with modified solubility and basicity.
-
[3+2] Cycloaddition to a Tetrazole: Forming a 5-((3-Fluoropiperidin-3-yl))-1H-tetrazole, which serves as a bioisosteric replacement for a carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic profiles.[7]
-
Hydrolysis to a Carboxylic Acid: Producing 3-Fluoropiperidine-3-carboxylic acid, a key intermediate for the formation of amides and esters.
These transformations open up a wide array of possibilities for generating novel analogues for structure-activity relationship (SAR) studies in drug discovery programs.
I. Reduction of the Nitrile Group to a Primary Amine
The conversion of the nitrile in this compound to a primary amine introduces a basic center and a handle for further functionalization. Due to the steric hindrance around the nitrile group and the presence of the electron-withdrawing fluorine atom, robust reducing agents are recommended.
Causality Behind Experimental Choices
Two primary methods are presented: catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).
-
Catalytic Hydrogenation: This method is often preferred for its operational simplicity and milder reaction conditions compared to metal hydrides.[8][9] Raney Nickel is a common choice for nitrile reduction due to its high activity.[10] The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[10] High pressure and temperature are often necessary to overcome the steric hindrance and achieve a reasonable reaction rate.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of reducing even sterically hindered and electron-deficient nitriles.[11][12] The reaction proceeds via the addition of hydride ions to the carbon-nitrogen triple bond.[13] An aqueous workup is required to quench the reaction and hydrolyze the aluminum-amine complexes to liberate the free primary amine.[13][14]
Experimental Protocols
Protocol 1.1: Catalytic Hydrogenation using Raney Nickel
Figure 1. Workflow for Catalytic Hydrogenation.
Table 1: Reagents and Conditions for Catalytic Hydrogenation
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1.0 eq | Starting material |
| Raney Nickel (slurry in water) | ~20% w/w | Catalyst |
| Methanol (saturated with NH₃) | 10-20 mL per gram of substrate | Solvent and byproduct suppressor |
| Hydrogen Gas (H₂) | 100 psi (can be optimized) | Reducing agent |
| Temperature | 60 °C (can be optimized) | To increase reaction rate |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS for completion |
Step-by-Step Methodology:
-
In a suitable high-pressure reactor, dissolve this compound (1.0 eq) in methanol saturated with ammonia.
-
Carefully add a slurry of Raney Nickel (~20% by weight of the substrate) to the solution.
-
Seal the reactor and purge with nitrogen, then with hydrogen gas.
-
Pressurize the reactor with hydrogen to 100 psi and heat to 60 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.
-
After the reaction is complete (as determined by TLC or GC-MS), cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol/ammonium hydroxide) to afford the desired (3-Fluoropiperidin-3-yl)methanamine.
Protocol 1.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Figure 2. Workflow for LiAlH₄ Reduction.
Table 2: Reagents and Conditions for LiAlH₄ Reduction
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1.0 eq | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 eq | Reducing agent |
| Anhydrous Tetrahydrofuran (THF) | 20-30 mL per gram of substrate | Solvent |
| Water | x mL (for Fieser workup, where x = grams of LiAlH₄ used) | Quenching reagent |
| 15% aq. NaOH | x mL (for Fieser workup) | To precipitate aluminum salts |
| Water | 3x mL (for Fieser workup) | To complete the precipitation |
| Reaction Time | 4-12 hours | Monitor by TLC for completion |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-3.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench using the Fieser workup:
-
Slowly add water (x mL, where x = grams of LiAlH₄ used).
-
Add 15% aqueous NaOH solution (x mL).
-
Add water (3x mL).
-
-
Stir the resulting mixture at room temperature for 1 hour, or until a granular white precipitate forms.
-
Filter the mixture, washing the solid thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-Fluoropiperidin-3-yl)methanamine, which can be further purified by chromatography or distillation.
II. [3+2] Cycloaddition for Tetrazole Synthesis
The formation of a tetrazole ring from the nitrile group is a highly valuable transformation in medicinal chemistry, as the tetrazole moiety is a well-established bioisostere of the carboxylic acid group.[7] The most common method for this is the [3+2] cycloaddition of the nitrile with an azide source.[1] For sterically hindered nitriles like this compound, the reaction may require a catalyst and elevated temperatures.[15][16]
Causality Behind Experimental Choices
The protocol described utilizes sodium azide as the azide source and triethylammonium chloride as a catalyst in a high-boiling solvent like DMF.
-
Sodium Azide (NaN₃): A common and readily available source of the azide anion.
-
Triethylammonium Chloride: Acts as a mild acid catalyst, protonating the nitrile nitrogen and making the carbon more electrophilic for the azide attack. It also serves as a safer alternative to generating hydrazoic acid in situ.
-
Dimethylformamide (DMF): A polar aprotic solvent that is suitable for dissolving the reagents and can be heated to the high temperatures often required for this cycloaddition.
-
Microwave Irradiation: This technique can significantly accelerate the reaction by efficiently heating the polar solvent and reagents, often leading to shorter reaction times and improved yields compared to conventional heating.[15]
Experimental Protocol
Protocol 2.1: Microwave-Assisted Tetrazole Synthesis
Figure 3. Workflow for Microwave-Assisted Tetrazole Synthesis.
Table 3: Reagents and Conditions for Tetrazole Synthesis
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1.0 eq | Starting material |
| Sodium Azide (NaN₃) | 1.5-2.0 eq | Azide source |
| Triethylammonium Chloride | 1.5-2.0 eq | Catalyst |
| Dimethylformamide (DMF) | 5-10 mL per gram of substrate | Solvent |
| Temperature (Microwave) | 150 °C (can be optimized) | To drive the reaction |
| Reaction Time | 30-90 minutes | Monitor by TLC or LC-MS for completion |
Step-by-Step Methodology:
-
In a microwave reaction vial, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and triethylammonium chloride (1.5-2.0 eq).
-
Add DMF and seal the vial.
-
Place the vial in a microwave reactor and heat to 150 °C for 30-90 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH ~2-3 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-((3-Fluoropiperidin-3-yl))-1H-tetrazole.
III. Hydrolysis of the Nitrile Group to a Carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid provides another key derivative for further elaboration, such as amide or ester formation. This transformation can be achieved under either acidic or basic conditions, though for sterically hindered nitriles, forcing conditions are often necessary.[17][18][19]
Causality Behind Experimental Choices
An acidic hydrolysis protocol is presented, as it directly yields the carboxylic acid upon workup.
-
Sulfuric Acid: A strong, non-volatile acid that can be heated to high temperatures to facilitate the hydrolysis of the robust nitrile group.[14] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[17][20]
-
High Temperature: Necessary to overcome the activation energy for the hydration of the sterically hindered and electronically influenced nitrile.
Experimental Protocol
Protocol 3.1: Acid-Catalyzed Hydrolysis
Figure 4. Workflow for Acid-Catalyzed Hydrolysis.
Table 4: Reagents and Conditions for Acid-Catalyzed Hydrolysis
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1.0 eq | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 5-10 eq | Acid catalyst and solvent |
| Water | 5-10 eq | Reagent for hydrolysis |
| Temperature | 100-120 °C (Reflux) | To drive the reaction |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS for completion |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid (5-10 eq) to water (5-10 eq) while cooling in an ice bath.
-
To this solution, add this compound (1.0 eq).
-
Heat the mixture to reflux (100-120 °C) for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully adjust the pH of the solution to ~3-4 by the slow addition of a concentrated aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-Fluoropiperidine-3-carboxylic acid by recrystallization or column chromatography.
Conclusion
The protocols outlined in this application note provide robust methods for the derivatization of the nitrile group in this compound. These transformations yield key building blocks—primary amines, tetrazoles, and carboxylic acids—that are of significant interest to researchers, scientists, and drug development professionals. The strategic application of these derivatives will undoubtedly facilitate the exploration of novel chemical space and the development of new therapeutic agents.
References
- Alterman, M., & Hallberg, A. (2000). Palladium-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles in Water. The Journal of Organic Chemistry, 65(24), 7984–7989. [Link]
- Roh, J., Artamonova, T. V., Vávrová, K., Koldobskii, G. I., & Hrabálek, A. (2006). A Convenient Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles. European Journal of Organic Chemistry, 2006(12), 2723–2726. [Link]
- Zhou, Y., Ma, L., & Yao, C. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- El-Faham, A., & El-Sayed, N. S. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(10), 2685. [Link]
- Leyva-Ramos, R., & Cardoso-Ortiz, J. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-409. [Link]
- Sahu, S. K., & Panda, S. S. (2020). [3+2] Cycloaddition of nitriles with azides.
- Nairoukh, Z., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Nairoukh, Z., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Filo. (2024). Nitriles on reduction with lithium aluminium hydride.
- Nairoukh, Z., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. The Nairoukh Research Group. [Link]
- Nairoukh, Z., & Glorius, F. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Clark, J. (2023). reduction of nitriles. Chemguide. [Link]
- Ashenhurst, J. (2023). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Das, B., Reddy, C. R., Kumar, D. N., & Krishnaiah, M. (2010). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Synlett, 2010(3), 391–394. [Link]
- LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. [Link]
- Clark, J. (2023). hydrolysis of nitriles. Chemguide. [Link]
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
- ResearchGate. (n.d.). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone.
- LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Allen, B. D. W., Connolly, M. J., & Harrity, J. P. A. (2016). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Chemistry – A European Journal, 22(37), 13000–13003. [Link]
- ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides.
- ResearchGate. (n.d.). [3 + 2] cycloaddition of nitriles and sodium azide catalyzed by mAlPO4.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Müller, K., & Carreira, E. M. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136–2146. [Link]
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
- Wikipedia. (n.d.). Nitrile reduction.
- Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
- Um, I.-H., & Buncel, E. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 129(35), 10830–10838. [Link]
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507–8515. [Link]
- Chemistry Stack Exchange. (2013).
- Aguiar, A. C. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Navigating the Synthesis of Novel Therapeutics: A Guide to N-Protection and Deprotection of 3-Fluoropiperidine-3-carbonitrile
The 3-fluoropiperidine-3-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of a chiral center, a polar nitrile group, and a metabolically stable fluorine atom. These features make it an invaluable building block for the synthesis of novel drug candidates targeting a wide range of diseases. However, the successful incorporation of this versatile scaffold into complex molecules hinges on the strategic use of protecting groups for the piperidine nitrogen. This guide provides an in-depth analysis of N-protection and deprotection strategies for this compound, offering detailed protocols and the rationale behind experimental choices to empower researchers in drug discovery and development.
The Critical Role of N-Protection
The secondary amine of the piperidine ring is a nucleophilic center that can readily participate in various chemical transformations. To achieve selective functionalization at other positions of a molecule containing the this compound moiety, it is imperative to temporarily block the reactivity of this nitrogen atom. The choice of a suitable protecting group is dictated by its stability to the reaction conditions employed in subsequent synthetic steps and the ease of its selective removal without affecting other sensitive functional groups. This concept of "orthogonal protection" is a fundamental principle in complex organic synthesis.[1][2]
This guide will focus on two of the most widely employed N-protecting groups in contemporary organic synthesis: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.
Section 1: N-Protection Strategies for this compound
The introduction of a protecting group onto the nitrogen of this compound requires careful consideration of the electron-withdrawing effects of the adjacent fluoro and cyano substituents. These groups decrease the nucleophilicity of the piperidine nitrogen, potentially necessitating slightly more forcing conditions for protection compared to unsubstituted piperidines.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield
The Boc group is a cornerstone of modern organic synthesis due to its general stability to a wide range of non-acidic reagents and its facile removal under acidic conditions.[3][4]
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent for Boc protection. It is a commercially available, stable solid that reacts cleanly with amines.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic byproduct (tert-butoxycarboxylic acid) and drive the reaction to completion.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are inert to the reactants and facilitate easy work-up.
Experimental Protocol: N-Boc Protection
-
To a stirred solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-fluoropiperidine-3-carbonitrile.
Data Presentation: N-Boc Protection
| Parameter | Condition |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 90-98% |
Visualization: N-Protection Workflow
Caption: General workflow for the N-protection of this compound.
The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis
The Cbz group offers an orthogonal deprotection strategy to the Boc group, as it is stable to acidic and basic conditions but can be selectively cleaved by catalytic hydrogenolysis.[5][6] This makes it an invaluable tool in multi-step syntheses where acid-labile groups are present elsewhere in the molecule.
Causality Behind Experimental Choices:
-
Reagent: Benzyl chloroformate (Cbz-Cl) is the classical reagent for introducing the Cbz group. It is highly reactive and should be handled with care.
-
Base: A base such as sodium bicarbonate or triethylamine is required to neutralize the HCl generated during the reaction. Schotten-Baumann conditions (an aqueous basic solution) are often employed.[6]
-
Solvent: A biphasic system (e.g., DCM/water or THF/water) or an aprotic solvent with a tertiary amine base can be used.
Experimental Protocol: N-Cbz Protection
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF, 10 mL/mmol) and water (5 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) portion-wise, ensuring the pH of the solution remains basic.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield N-Cbz-3-fluoropiperidine-3-carbonitrile.
Data Presentation: N-Cbz Protection
| Parameter | Condition |
| Reagent | Benzyl chloroformate (Cbz-Cl) |
| Base | Sodium Bicarbonate (NaHCO₃) |
| Solvent | Tetrahydrofuran (THF) / Water |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Section 2: N-Deprotection Strategies
The selective removal of the N-protecting group is a critical step to unmask the piperidine nitrogen for subsequent reactions. The choice of deprotection method is entirely dependent on the protecting group used and the overall stability of the molecule.
Cleavage of the N-Boc Group
The Boc group is typically removed under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of the substrate.
Causality Behind Experimental Choices:
-
Reagent: Trifluoroacetic acid (TFA) is a strong acid commonly used for Boc deprotection. It is volatile, allowing for easy removal after the reaction. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol) can be used.[3]
-
Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. For HCl deprotection, ethereal solvents like dioxane or alcohols like methanol are frequently used.
-
Scavengers: The cleavage of the Boc group generates a tert-butyl cation, which can potentially alkylate sensitive functional groups. While the this compound scaffold is relatively robust, in more complex molecules, scavengers such as anisole or triethylsilane may be added.[7]
Experimental Protocol: N-Boc Deprotection
-
Dissolve N-Boc-3-fluoropiperidine-3-carbonitrile (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the deprotected this compound.
Data Presentation: N-Boc Deprotection
| Parameter | Condition |
| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% (as the corresponding salt) |
Visualization: N-Deprotection Workflow
Caption: General workflow for the N-deprotection of this compound derivatives.
Cleavage of the N-Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that is compatible with many functional groups.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is the most widely used catalyst for hydrogenolysis.[8] The catalyst loading is typically 5-10 mol%.
-
Hydrogen Source: Hydrogen gas (H₂), often supplied from a balloon or a pressurized system, is the reductant. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be employed, which avoids the need for handling H₂ gas.[10]
-
Solvent: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are excellent choices for hydrogenolysis as they facilitate the reaction and dissolve the starting material and product.
Experimental Protocol: N-Cbz Deprotection
-
Dissolve N-Cbz-3-fluoropiperidine-3-carbonitrile (1.0 eq) in methanol (MeOH, 20 mL/mmol).
-
Carefully add 10% palladium on carbon (Pd/C, 10 mol% Pd) to the solution.
-
Place the reaction flask under an atmosphere of hydrogen gas (H₂, 1 atm, balloon pressure).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Data Presentation: N-Cbz Deprotection
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen Gas (H₂) |
| Solvent | Methanol (MeOH) |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Conclusion
The strategic N-protection and deprotection of this compound are fundamental operations for its successful application in the synthesis of complex, biologically active molecules. The choice between the acid-labile Boc group and the hydrogenolysis-labile Cbz group provides chemists with orthogonal strategies that can be adapted to a wide variety of synthetic routes. The detailed protocols and the underlying scientific rationale presented in this guide are intended to provide researchers with the necessary tools to confidently and efficiently utilize this important building block in their drug discovery endeavors.
References
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed. (2004).
- Benzyl Protection. (n.d.). Common Organic Chemistry. [Link]
- Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. (n.d.). Organic Letters. [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]
- Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. [Link]
- The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- New Synthesis of 3-Fluoropyridine Derivatives. (2025).
- Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (n.d.).
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. [Link]
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wuhan Apeptide Co., Ltd. [Link]
- Acid-labile protecting groups for the synthesis of lipid
- Lec11 - Formation of the Peptide Bond and Protecting Groups. (2024). YouTube. [Link]
- Cbz Protection - Common Conditions. (n.d.). Organic Chemistry. [Link]
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed Central. [Link]
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
- Deprotection of different N-Boc-compounds. (n.d.).
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2025).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- Deprotection Guide. (n.d.). Glen Research. [Link]
- 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (n.d.). Science of Synthesis. [Link]
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
- (3R)-3-Aminopiperidine, 3-BOC protected. (n.d.). PubChem. [Link]
- Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025). PubMed Central. [Link]
- N-fluoro-compounds. Part III. Some free-radical reactions of perfluoro-N-fluoropiperidine. (n.d.). Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable and Robust Synthesis of 3-Fluoropiperidine-3-carbonitrile
Abstract
3-Fluoropiperidine-3-carbonitrile is a highly valuable, yet synthetically challenging building block in medicinal chemistry. The strategic introduction of a geminal fluoro-nitrile moiety onto the piperidine scaffold can significantly modulate key pharmacological properties such as metabolic stability, pKa, and binding affinity.[1] This document provides a comprehensive guide to a robust and scalable multi-step synthesis of this compound, designed for researchers and process chemists in the pharmaceutical industry. We present a pathway that prioritizes commercially available starting materials, operational simplicity, and control over critical process parameters. The protocol includes detailed step-by-step procedures, in-depth justifications for methodological choices, safety protocols, and analytical controls to ensure the synthesis of a high-purity final product.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in approved pharmaceuticals, present in over 7,000 compounds and a significant percentage of all small-molecule drugs.[2] Its conformational flexibility and basic nitrogen atom allow it to serve as a versatile pharmacophore. The incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, has become a cornerstone of modern drug design.[3] Fluorine's high electronegativity can alter the basicity of the piperidine nitrogen, influence molecular conformation, and block sites of metabolism, often leading to improved drug efficacy and pharmacokinetic profiles.[4]
The target molecule, this compound, combines these features, offering a unique three-dimensional exit vector for further chemical elaboration. However, the construction of a quaternary stereocenter bearing both a fluorine atom and a nitrile group presents a significant synthetic hurdle. Direct fluorination or cyanation of a substituted piperidine is often inefficient and non-selective. Therefore, a robust strategy requires building the core scaffold with these functionalities installed via a controlled, linear sequence. The following protocol details such a pathway, moving from simple precursors to the complex target molecule in a scalable manner.
Synthetic Strategy and Retrosynthetic Analysis
The paramount considerations for a scale-up synthesis are cost, safety, robustness, and the use of readily available starting materials. Our retrosynthetic approach is designed around a key cyclization step, which constructs the piperidine ring from a carefully functionalized linear precursor. This strategy offers superior control compared to post-functionalization of a pre-formed ring.
The chosen forward synthesis hinges on a Michael addition followed by a reductive amination/cyclization cascade. This pathway avoids the use of highly energetic or difficult-to-handle reagents and builds complexity efficiently.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-2-fluoro-5-oxopentanoate (3)
This step involves a base-catalyzed Michael addition of ethyl 2-fluoro-2-cyanoacetate (1) to acrolein (2) . The choice of a catalytic amount of a mild base like triethylamine minimizes polymerization of acrolein and other side reactions.
Reaction Scheme: (Image of the reaction: Ethyl 2-fluoro-2-cyanoacetate + Acrolein -> Ethyl 2-cyano-2-fluoro-5-oxopentanoate)
Protocol:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel, charge ethyl 2-fluoro-2-cyanoacetate (1) (1.0 kg, 7.63 mol) and toluene (8 L).
-
Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate container, prepare a solution of acrolein (2) (0.47 kg, 8.39 mol, 1.1 equiv) in toluene (2 L).
-
Add triethylamine (77 g, 0.76 mol, 0.1 equiv) to the reactor.
-
Add the acrolein solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow addition and temperature control are critical to manage the exothermic reaction and prevent polymerization of the volatile and reactive acrolein.
-
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor the reaction for completion by HPLC or TLC.
-
Once the reaction is complete, slowly add 1M HCl (5 L) to quench the reaction and neutralize the triethylamine.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (5 L) followed by brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde (3) as a pale yellow oil.
-
Trustworthiness: This product is used directly in the next step without purification to maximize throughput. Its purity is assessed by ¹H NMR to confirm the absence of starting materials before proceeding.
-
Step 2: Synthesis of Ethyl 5-(benzylamino)-2-cyano-2-fluoropentanoate (4)
This step is a direct reductive amination. Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder and more selective for imines/iminiums over aldehydes and ketones compared to agents like sodium borohydride, reducing the formation of alcohol byproducts.
Reaction Scheme: (Image of the reaction: Aldehyde (3) + Benzylamine -> Intermediate (4))
Protocol:
-
To the same 20 L reactor, charge the crude aldehyde (3) (approx. 7.63 mol) and dichloromethane (DCM, 10 L).
-
Cool the solution to 0-5 °C.
-
Add benzylamine (0.86 kg, 8.01 mol, 1.05 equiv) dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes to allow for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (2.43 kg, 11.45 mol, 1.5 equiv) over 1.5-2 hours.
-
Safety: The addition is exothermic and releases hydrogen gas. Ensure adequate ventilation and slow, portion-wise addition to control the reaction rate.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by HPLC.
-
Slowly quench the reaction by adding a saturated solution of sodium bicarbonate (8 L) until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 2 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amine (4) .
Step 3: Synthesis and Isolation of this compound (5)
This final step involves the hydrogenolysis of the N-benzyl group, which simultaneously triggers a reductive cyclization to form the piperidine ring, followed by decarboxylation. Palladium on carbon is a highly effective and widely used catalyst for debenzylation.[5]
Reaction Scheme: (Image of the reaction: Intermediate (4) -> Final Product (5))
Protocol:
-
Set up a hydrogenation vessel (e.g., a 20 L Parr hydrogenator) rated for high pressure.
-
Safety: All hydrogenation procedures must be performed behind a blast shield in a designated area by trained personnel. Ensure the vessel is properly purged and inerted with nitrogen before introducing hydrogen.
-
-
Charge the vessel with the crude amine (4) (approx. 7.63 mol) dissolved in ethanol (12 L).
-
Carefully add 10% Palladium on Carbon (50% wet, 150 g, ~1 mol%) under a nitrogen atmosphere.
-
Seal the vessel, purge again with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Heat the reaction to 50 °C and stir vigorously to ensure good mixing of the catalyst and substrate.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 18-24 hours.
-
Once complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality: The Celite filtration is crucial to remove the pyrophoric palladium catalyst safely and completely. The filter cake should be kept wet with ethanol and disposed of according to hazardous waste protocols.
-
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound (5) as an oil.
Purification and Final Product Specifications
The crude product is purified by vacuum distillation to remove non-volatile impurities and any remaining solvent.
Purification Protocol:
-
Set up a short-path distillation apparatus.
-
Charge the crude oil (5) to the distillation flask.
-
Apply vacuum (approx. 1-5 mmHg) and gently heat the flask using an oil bath.
-
Collect the product fraction that distills at the appropriate boiling point (literature value or determined by experiment). The expected boiling point will be in the range of 70-85 °C at ~2 mmHg.
-
The purified this compound (5) should be a colorless to pale yellow liquid.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Purity (by GC) | ≥ 97.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹³C NMR |
| Mass | Conforms to expected mass | Mass Spectrometry (MS) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Per ICH Guidelines | Headspace GC |
| Table 1: Analytical Specifications for Final Product. |
Overall Process Workflow
The following diagram illustrates the complete workflow from starting materials to the final, purified product, including key operations and quality control checkpoints.
Caption: End-to-end workflow for the synthesis of this compound.
Safety and Handling Considerations
-
General: All operations should be conducted in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is required at all times.
-
Acrolein: Highly toxic, flammable, and a lachrymator. Must be handled with extreme care in a closed system or a high-performance fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Quench procedures must be performed slowly and with adequate ventilation.
-
Hydrogenation: Operations involving hydrogen gas under pressure carry a risk of fire or explosion. Use appropriate high-pressure equipment and follow strict safety protocols.[6]
-
Palladium on Carbon: The dry catalyst can be pyrophoric. Always handle the catalyst wet and under an inert atmosphere. The used catalyst on the filter cake must be quenched (e.g., with water) and stored in a sealed, labeled container for proper disposal.
Conclusion
This application note details a practical and scalable synthetic route to this compound. By employing a strategy of ring construction via a Michael addition and reductive amination/cyclization cascade, this process avoids problematic reagents and provides a reliable method for producing this valuable building block on a large scale. The detailed protocols, justifications, and safety guidelines provide a comprehensive framework for successful implementation in a research or drug development setting.
References
- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR.
- Smal, V., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Smal, V., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information.
- Li, G., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development.
- Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.
- Perry, M. A., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development.
- University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News.
- New Synthesis of 3-Fluoropyridine Derivatives. (2011). ResearchGate.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI.
- Synthesis and reactivity of fluorinated heterocycles. (n.d.). ResearchGate.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). National Center for Biotechnology Information.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (2009). ResearchGate.
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2012). ResearchGate.
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2022). ResearchGate.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2023). Open Research@CSIR-NIScPR.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Deployment of 3-Fluoropiperidine-3-carbonitrile in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking New Chemical Space with a Unique Fluorinated Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most ubiquitous and privileged scaffolds, integral to the structure of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it a cornerstone of drug design. However, the drive to optimize drug candidates—enhancing potency, selectivity, and pharmacokinetic profiles—demands continuous innovation in scaffold decoration. The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, pKa, and membrane permeability.[2][3][4] This application note details the strategic use of a specialized building block, 3-Fluoropiperidine-3-carbonitrile , in Structure-Activity Relationship (SAR) studies.
The unique feature of this scaffold is the geminal substitution at the 3-position with both a fluorine atom and a nitrile group. This arrangement offers a confluence of electronic and steric effects that can be powerfully exploited by medicinal chemists. The fluorine atom, with its high electronegativity, can profoundly influence the molecule's local electronic environment, conformation, and metabolic stability.[4][5][6][7] Simultaneously, the nitrile group serves as a versatile synthetic handle and a potential hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[8] This guide provides an in-depth analysis of the rationale behind using this compound, detailed protocols for its incorporation, and a framework for interpreting its impact on SAR.
The Strategic Advantage of the 3-Fluoro-3-carbonitrile Moiety in SAR
The decision to incorporate the this compound scaffold into a lead optimization program is driven by its potential to simultaneously address several key drug discovery challenges. The interplay of the fluorine and nitrile groups provides a unique toolset for fine-tuning molecular properties.
Conformational Control and Pre-organization
The substitution on the piperidine ring, particularly with electronegative atoms like fluorine, can significantly influence its conformational equilibrium.[2][5][9][10] Fluorine substitution can lead to a preference for specific chair conformations, effectively rigidifying the scaffold.[11] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[12] The presence of the geminal nitrile group further modulates this conformational preference through steric and electronic interactions. Computational and NMR studies on analogous fluorinated piperidines have shown that the interplay of charge-dipole interactions, hyperconjugation, and steric factors dictates the conformational landscape.[2][5][9][10]
Metabolic Stability Enhancement
A primary application of fluorination in drug design is to block metabolically labile C-H bonds.[2][4][7] The high bond energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[5] By placing the fluorine at the 3-position of the piperidine ring, chemists can shield this position and potentially adjacent sites from metabolic attack. This can lead to a longer half-life and improved oral bioavailability.[3][4]
Modulation of Physicochemical Properties
The introduction of the 3-fluoro-3-carbonitrile moiety can systematically alter a molecule's physicochemical properties, which is a cornerstone of SAR studies.
-
pKa Modulation: The strong electron-withdrawing nature of both the fluorine and nitrile groups will lower the basicity (pKa) of the piperidine nitrogen.[2][6] This is a critical parameter for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects such as hERG channel inhibition.[13]
-
Lipophilicity Tuning: Fluorine substitution often increases lipophilicity, which can impact cell permeability and plasma protein binding.[6] The nitrile group also contributes to the overall polarity and lipophilicity of the molecule.[8] The combined effect allows for fine-tuning of the logP/logD values to achieve an optimal balance for ADME properties.
Bioisosterism and Novel Interactions
The 3-fluoro-3-carbonitrile group can act as a bioisostere for other chemical functionalities. For instance, the nitrile can serve as a surrogate for a carbonyl or hydroxyl group, engaging in hydrogen bonding interactions with the target protein.[8][13] The fluorine atom itself can participate in non-covalent interactions, such as C-F···C=O interactions, which can contribute to binding affinity.[14]
Experimental Protocols
Protocol 1: Synthesis of N-Protected this compound
This protocol outlines a general synthetic route for the preparation of the key building block. The synthesis starts from a commercially available N-protected piperidin-3-one.
Materials:
-
N-Boc-piperidin-3-one
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Trimethylsilyl cyanide (TMSCN)
-
Catalytic amount of a Lewis acid (e.g., Zinc iodide)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Fluorination of the Ketone:
-
Dissolve N-Boc-piperidin-3-one (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield N-Boc-3-fluoropiperidin-3-ene.
-
-
Cyanation of the Fluoroalkene:
-
Dissolve the N-Boc-3-fluoropiperidin-3-ene (1.0 eq) in anhydrous DCM.
-
Add TMSCN (1.5 eq) followed by a catalytic amount of zinc iodide.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain N-Boc-3-fluoropiperidine-3-carbonitrile.
-
Protocol 2: Incorporation into a Lead Scaffold via Reductive Amination
This protocol describes the coupling of the deprotected this compound to a lead molecule containing an aldehyde via reductive amination.
Materials:
-
N-Boc-3-fluoropiperidine-3-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Lead molecule with an aldehyde functional group (Lead-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Boc Deprotection:
-
Dissolve N-Boc-3-fluoropiperidine-3-carbonitrile (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt of this compound can be used directly in the next step.
-
-
Reductive Amination:
-
Dissolve the Lead-CHO (1.0 eq) and the crude this compound TFA salt (1.2 eq) in anhydrous DCE.
-
Add STAB (1.5 eq) in one portion.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by preparative HPLC or silica gel chromatography.
-
Case Study: SAR Exploration of a Hypothetical Kinase Inhibitor
To illustrate the application of this compound, consider a hypothetical lead compound, Lead-1 , a kinase inhibitor with a solvent-exposed piperidine moiety.
Table 1: SAR of Lead-1 Analogues
| Compound | R | IC50 (nM) | Microsomal Stability (t½, min) | cLogP |
| Lead-1 | 50 | 15 | 3.5 | |
| Analogue 1 | 45 | 40 | 3.8 | |
| Analogue 2 | 60 | 35 | 3.6 | |
| Analogue 3 | 30 | 55 | 3.7 |
Analysis of SAR Data:
-
Lead-1: The initial lead compound shows good potency but suffers from poor metabolic stability.
-
Analogue 1 (R = 3-fluoropiperidine): Introduction of a fluorine atom at the 3-position improves metabolic stability significantly, likely by blocking a site of metabolism. The potency remains largely unchanged.
-
Analogue 2 (R = 3-cyanopiperidine): The nitrile group alone does not significantly improve metabolic stability and slightly decreases potency.
-
Analogue 3 (R = 3-fluoro-3-cyanopiperidine): The combination of the fluorine and nitrile groups provides the best overall profile. The metabolic stability is greatly enhanced, and the potency is improved. This suggests that the conformational rigidity induced by the geminal substitution, along with the electronic effects, favorably pre-organizes the molecule for binding to the kinase.
Conclusion
This compound is a highly valuable building block for medicinal chemists engaged in lead optimization. Its unique combination of a fluorine atom and a nitrile group on a piperidine scaffold provides a powerful tool for systematically modulating multiple properties, including conformational rigidity, metabolic stability, pKa, and lipophilicity. By strategically incorporating this moiety, researchers can efficiently navigate complex SAR landscapes to develop drug candidates with improved overall profiles. The protocols and case study presented herein provide a framework for the rational application of this promising scaffold in drug discovery programs.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.[2][5][9][10]
- O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F···N+ interactions.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of the state of the art. Journal of Fluorine Chemistry, 127(3), 303-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Bychek, R. M., et al. (2019). J. Org. Chem. 84, 23, 15106.
- Feng, Z., et al. (2018). Acc. Chem. Res. 51, 2264.
- Ma, X., et al. (2019). Org. Lett. 21, 18, 7199.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Berger, R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen, 5(5), 455-463.[6]
- Hunter, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.[12]
- Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.[9]
- Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[13][14]
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[16]
- Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.[17]
- Kary, P. D., et al. (2021). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development.[18]
- Altman, R., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[7]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
- Andriole, V. T. (1989). Structure--activity relationship of quinolones.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Nishi, T., et al. (2001). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 44(19), 3045-3054.[20]
- Hanessian, S., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-1210.[21][22]
- Wang, L., et al. (2019). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry, 182, 111634.[23]
- Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Structure-activity relationships in a series of 4-anilidopiperidine derivatives. Journal of Medicinal Chemistry, 17(10), 1047-1051.
- Hanessian, S., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed.[22]
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.[24]
- De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15.[25]
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116523.[1]
- Drug Hunter. (n.d.). Case Studies.
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.[26]
- France, S. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.[8]
- Grygorenko, O. O., et al. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry.[28]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 13. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 3-Fluoropiperidine-3-carbonitrile in Fragment-Based Drug Discovery
Introduction: A Trifecta of Functionality for Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds.[1][2] The core principle—screening low molecular weight fragments for weak but efficient binding to a biological target—often uncovers novel chemical matter and interaction points that are missed by traditional high-throughput screening.[3] The success of any FBDD campaign, however, is critically dependent on the quality and diversity of the fragment library.[2] Fragments that are rich in three-dimensional (3D) character and possess versatile chemical handles are particularly valuable.[1][4]
This application note introduces 3-Fluoropiperidine-3-carbonitrile , a novel fragment scaffold poised to address several key challenges in contemporary drug discovery. The piperidine ring is one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals, offering a flexible yet robust 3D scaffold that can effectively explore protein binding pockets.[5][6] The strategic incorporation of a fluorine atom and a nitrile group at the C3 position creates a unique trifecta of functionalities, each conferring distinct and synergistic advantages for hit identification and optimization.
-
¹⁹F NMR Reporter: The fluorine atom serves as a highly sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) screening, a premier biophysical technique in FBDD.[7][8] Its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems allow for rapid and robust detection of fragment binding, even for very weak interactions.[8][9]
-
Modulator of Physicochemical Properties: Fluorine substitution is a well-established strategy in medicinal chemistry to fine-tune key drug-like properties.[10][11][12] The electron-withdrawing nature of the fluorine in this compound can lower the basicity (pKa) of the piperidine nitrogen, a modification that can reduce off-target effects such as hERG channel affinity and improve the overall ADME profile.[13][14]
-
Versatile Chemical Handle & Pharmacophore: The nitrile group is a valuable pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonds and polar interactions.[15] More significantly, it can act as a reversible covalent "warhead," reacting with nucleophilic residues like cysteine or serine in a target's active site.[15][16] This reversible covalent mechanism has been successfully exploited in approved drugs like saxagliptin and nirmatrelvir, offering a path to high potency and selectivity.[16][17]
This guide provides a comprehensive overview of the strategic advantages of this compound, its physicochemical properties, and detailed protocols for its application in FBDD campaigns.
Physicochemical Properties and Rationale for FBDD
The utility of a fragment is defined by its physicochemical properties. This compound has been designed to align with the "Rule of Three" and other guiding principles of FBDD, ensuring it occupies a favorable chemical space for hit discovery.
| Property | Typical FBDD Guideline | This compound (Predicted) | Rationale for Advantage |
| Molecular Weight (MW) | < 300 Da | ~126.15 Da | Low complexity allows for efficient exploration of binding sites and provides ample vectors for chemical elaboration. |
| cLogP | < 3 | ~0.5 | Ensures adequate aqueous solubility for biophysical assays and reduces the risk of non-specific binding. |
| Heavy Atom Count (HAC) | ≤ 20 | 9 | Adheres to the principle of low complexity, maximizing ligand efficiency. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (Piperidine N-H) | Provides a key interaction point and a vector for chemical growth. |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 (Fluorine, Nitrile N) | Offers multiple points for directed interactions within a target's binding site. |
| Rotatable Bonds (RB) | ≤ 3 | 0 | The rigid piperidine scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
| Fraction sp³ (Fsp³) | High | 0.8 | The high degree of three-dimensionality is crucial for exploring non-flat binding pockets, a known limitation of many 2D-rich fragment libraries.[1] |
Experimental Workflows and Protocols
The unique structure of this compound allows for its deployment across a multi-faceted FBDD workflow.
Workflow Diagram: FBDD Campaign Using this compound
Caption: FBDD workflow from primary screening to hit-to-lead optimization.
Protocol 1: Primary Hit Screening using ¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally powerful method for primary screening due to its high sensitivity and low background.[7][8] This protocol utilizes a ligand-observed approach where changes in the ¹⁹F signal of the fragment upon protein binding indicate an interaction.
Objective: To identify fragments that bind to the target protein from a cocktail of fluorine-containing compounds.
Materials:
-
Target Protein: >95% purity, at a stock concentration of 20-50 µM in a suitable NMR buffer.
-
Fragment Library: Cocktail of 10-30 fluorine-containing fragments (including this compound) at 10-20 mM stock concentration in d6-DMSO.
-
NMR Buffer: e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4 in 90% H₂O / 10% D₂O.[3]
-
NMR Spectrometer: Equipped with a ¹⁹F-observe probe.
Procedure:
-
Sample Preparation: a. Prepare two sets of NMR tubes. b. Reference Sample (Fragments Only): Add the fragment cocktail to the NMR buffer to a final concentration of 100-200 µM per fragment. c. Target Sample (Protein + Fragments): Prepare the sample identically to the reference but include the target protein at a final concentration of 10-25 µM.
-
NMR Data Acquisition: a. Acquire a standard 1D ¹⁹F NMR spectrum for both the reference and target samples. The large chemical shift dispersion of ¹⁹F (~200 ppm) typically allows for clear separation of signals from different fragments in the cocktail.[7] b. Acquire a second spectrum using a relaxation-edited pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG) or a saturation transfer difference (STD) experiment to enhance the detection of weak binders.
-
Data Analysis: a. Chemical Shift Perturbation (CSP): Compare the ¹⁹F spectra of the reference and target samples. A significant change in the chemical shift for the this compound signal indicates binding. b. Line Broadening: Binding to a large protein molecule will significantly increase the transverse relaxation rate (R₂) of the fragment, leading to broadening of its NMR signal. This is a very sensitive indicator of binding. c. Hit Identification: Fragments showing significant line broadening or CSP are considered primary hits. Proceed to deconvolution by testing smaller cocktails or individual fragments to confirm the identity of the binder.
Protocol 2: Hit Confirmation and Affinity Ranking using Surface Plasmon Resonance (SPR)
SPR is an orthogonal biophysical technique used to confirm hits from the primary screen and provide initial kinetic data.
Objective: To confirm the binding of this compound to the immobilized target and estimate its binding affinity (KD).
Materials:
-
SPR Instrument and Sensor Chips (e.g., CM5).
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Running Buffer (e.g., PBS with 0.05% Tween-20).
-
Target Protein.
-
This compound.
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Binding Analysis: a. Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 1 mM). b. Inject the fragment solutions over the immobilized target surface and a reference flow cell (mock-coupled). c. Monitor the binding response in real-time.
-
Data Analysis: a. Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. b. Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A measurable KD in the micromolar to millimolar range is typical for fragment hits.
Protocol 3: Investigating Reversible Covalent Inhibition
If the target protein has a potentially reactive cysteine or serine in its active site, the nitrile "warhead" of the fragment may form a reversible covalent bond.[15][18]
Objective: To determine if this compound engages the target via a reversible covalent mechanism.
Materials:
-
Mass Spectrometer (e.g., LC-MS).
-
Target Protein.
-
Incubation Buffer.
-
Reducing agent (e.g., DTT) for disulfide-linked proteins.
Procedure:
-
Intact Protein Mass Spectrometry: a. Incubate the target protein (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) for a defined period (e.g., 1 hour). b. Analyze the sample using LC-MS to determine the mass of the intact protein. c. Analysis: A mass increase corresponding to the molecular weight of the fragment (126.15 Da) would indicate covalent adduct formation.
-
Washout/Reversibility Experiment: a. Form the protein-fragment adduct as described above. b. Rapidly dilute the sample (e.g., 100-fold) into a buffer or perform a buffer exchange to remove the excess unbound fragment. c. Monitor the mass of the protein over time. d. Analysis: A decrease in the mass of the adducted protein back to its original apo mass over time demonstrates the reversibility of the covalent bond.
Structural Biology and Hit-to-Lead Optimization
A crucial step in FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target.
Caption: The iterative cycle of structure-based drug design (SBDD).
The co-crystal structure of the this compound-target complex provides invaluable information. It confirms the binding mode and reveals vectors for chemical elaboration. The piperidine N-H, for instance, is a common and highly effective growth point.[19] Medicinal chemists can use this structural information to "grow" the fragment into the adjacent binding pocket, adding new chemical moieties to form additional interactions and dramatically increase potency, thus beginning the hit-to-lead process.[8] The nitrile can be retained as a key interacting group or replaced with other functional groups based on the structural and SAR data.
Conclusion
This compound represents a strategically designed fragment that brings together three powerful motifs in medicinal chemistry. Its rigid 3D scaffold is ideal for exploring complex protein surfaces, while the integrated ¹⁹F NMR label provides a direct and sensitive handle for hit discovery. The dual-purpose nitrile group offers both a key pharmacophoric interaction point and the potential for reversible covalent targeting. By leveraging the protocols outlined in this guide, researchers can effectively integrate this versatile fragment into their FBDD campaigns, accelerating the discovery of novel, high-quality starting points for drug development.
References
- Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed Central (PMC), NIH. [Link]
- Singh, R., et al. (2025). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]
- Iannitelli, V., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed Central. [Link]
- Walsby, C.J., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed Central (PMC), NIH. [Link]
- Scott, K. (2025). Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter. [Link]
- Takeuchi, K., et al. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Source not specified. [Link]
- UCL (n.d.). 19F NMR Fragment Screening Platform. Faculty of Life Sciences - UCL. [Link]
- Gee, C.T., et al. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology (RSC Publishing). [Link]
- Pador, A.A., et al. (n.d.). Peptidomimetic nitrile warheads as SARS-CoV-2 3CL protease inhibitors. RSC Publishing. [Link]
- de Oliveira, G.V., et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
- Foley, D.J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Source not specified. [Link]
- Foley, D.J., et al. (n.d.).
- Grygorenko, O.O., et al. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
- Foley, D.J., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing). [Link]
- Christie, S. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
- Hoteite, L., et al. (n.d.). Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a.
- Foley, D.J., et al. (2025). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
- Grygorenko, O.O., et al. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- Le Roch, M., et al. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]
- Grygorenko, O.O., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Cambridge Healthtech Institute (2021). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
- Prorganical (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Prorganical. [Link]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fragment-Based Drug Discovery | May 18-19, 2021 [drugdiscoverychemistry.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 12. enamine.net [enamine.net]
- 13. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 15. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Peptidomimetic nitrile warheads as SARS-CoV-2 3CL protease inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 3-Fluoropiperidine-3-carbonitrile synthesis side reactions
Welcome to the technical support center for the synthesis of 3-Fluoropiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. The unique challenge in constructing this molecule lies in the creation of a quaternary stereocenter bearing both a fluorine atom and a nitrile group, two strongly electron-withdrawing substituents, within a piperidine ring.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most logical and frequently explored route is a variation of the Strecker synthesis, starting from a suitable N-protected-3-piperidone. The general approach involves the formation of an α-aminonitrile from a ketone, but with the added complexity of introducing a fluorine atom at the same carbon. There are two main sequences to consider:
-
Sequence A: Fluorination followed by Cyanation. This involves the initial α-fluorination of an N-protected-3-piperidone to give an α-fluoroketone, which is then subjected to Strecker conditions (a cyanide source and an amine source).
-
Sequence B: Cyanation followed by Fluorination. This route proceeds via the formation of a cyanohydrin or an aminonitrile from N-protected-3-piperidone, followed by fluorination.
Both pathways present unique challenges that will be addressed in the troubleshooting section.
Q2: Why is an N-protecting group necessary?
A2: The piperidine nitrogen is basic and nucleophilic, which can lead to several side reactions. A protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is crucial to:
-
Prevent the amine from interfering with the fluorinating agent or cyanide source.
-
Improve the solubility of the starting materials and intermediates in organic solvents.
-
Minimize catalyst deactivation in certain reaction types.
-
Facilitate purification of the intermediates and the final product.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: There are two major safety concerns:
-
Use of Cyanide: Hydrogen cyanide (HCN) and its salts (e.g., KCN, NaCN, TMSCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Acidic conditions will generate highly toxic HCN gas from cyanide salts.
-
Fluorinating Agents: Many fluorinating agents are hazardous. For example, DAST (diethylaminosulfur trifluoride) can decompose violently at elevated temperatures and is moisture-sensitive. Electrophilic fluorinating agents can be highly reactive and corrosive. Always consult the safety data sheet (SDS) for the specific reagent being used.
Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of α-Fluoroketone Precursor
Q: I am attempting the α-fluorination of N-Boc-3-piperidone using an electrophilic fluorinating agent like Selectfluor, but the yield is low, and I observe multiple byproducts. What is happening?
A: Low yields in the α-fluorination of cyclic ketones are a common problem. The primary causes and potential solutions are outlined below.
Possible Causes:
-
Slow Reaction Rate: Ketones form enamines or enolates, the reactive species in electrophilic fluorination, more slowly and in lower equilibrium concentrations compared to aldehydes.
-
Difluorination: The initial product, the α-fluoroketone, can sometimes be more reactive than the starting material, leading to the formation of an α,α-difluoroketone.
-
Competing Reactions: The fluorinating agent can react with the solvent or other nucleophiles present in the reaction mixture.
-
Steric Hindrance: The bulky nature of some electrophilic fluorinating agents can hinder their approach to the α-carbon of the piperidone ring.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Solvent: Acetonitrile is a common solvent for reactions with Selectfluor. Ensure it is anhydrous.
-
Temperature: Start at low temperatures (-30 °C to 0 °C) and slowly warm to room temperature to control reactivity and minimize side reactions.
-
Catalyst: For asymmetric synthesis, various organocatalysts can be employed to facilitate enamine formation and control stereochemistry.
-
-
Choice of Fluorinating Agent:
-
Selectfluor: Generally a good choice for α-fluorination of ketones due to its crystalline nature and relative stability.
-
NFSI (N-Fluorobenzenesulfonimide): Another effective electrophilic fluorine source.
-
-
Formation of the Enolate/Enamine:
-
To improve the concentration of the reactive species, consider pre-forming the enolate with a suitable base (e.g., LDA) at low temperature before adding the fluorinating agent.
-
Alternatively, using a primary amine catalyst can promote the formation of the enamine intermediate.
-
| Parameter | Recommendation | Rationale |
| Fluorinating Agent | Selectfluor, NFSI | Well-established for α-fluorination of ketones. |
| Solvent | Anhydrous Acetonitrile | Common and effective for these reactions. |
| Temperature | -30 °C to room temperature | Helps to control reactivity and minimize byproduct formation. |
| Additives | Primary amine catalyst | Can accelerate the reaction by facilitating enamine formation. |
Issue 2: Elimination Instead of Fluorination with DAST
**Q: I am trying to synthesize the target molecule by fluorinating a cyanohydrin intermediate derived from N-Boc-3-
Overcoming hydrodefluorination in 3-Fluoropiperidine-3-carbonitrile synthesis
Introduction: The Challenge of Hydrodefluorination
3-Fluoropiperidine-3-carbonitrile is a valuable building block in medicinal chemistry, offering a unique combination of a stereogenic center bearing a fluorine atom and a synthetically versatile nitrile group on a saturated heterocyclic scaffold. However, its synthesis is frequently complicated by an undesired side reaction: hydrodefluorination (HDF). This process involves the cleavage of the robust carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of piperidine-3-carbonitrile as a significant byproduct. This not only reduces the yield of the desired product but also introduces purification challenges.
This guide provides in-depth troubleshooting advice and optimized protocols to help researchers diagnose, mitigate, and overcome the issue of hydrodefluorination during the synthesis of this compound and related fluorinated heterocycles.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing a significant amount of the defluorinated byproduct in my reaction. What is the underlying mechanism causing this hydrodefluorination (HDF)?
Answer: Hydrodefluorination in this context typically occurs during reductive steps, especially when using catalytic hydrogenation or strong hydride reagents. The C-F bond, while strong, can be activated and cleaved under certain conditions.
There are two primary mechanistic pathways to consider:
-
Catalytic Hydrogenation-Mediated HDF: This is common when using transition metal catalysts like Palladium (Pd), Platinum (Pt), Rhodium (Rh), or Ruthenium (Ru).[1][2] The catalyst can oxidatively add into the C-F bond, particularly if the fluorine is activated (e.g., positioned alpha to a nitrile or on an aromatic ring). The resulting metal-fluoride intermediate can then undergo hydrogenolysis to cleave the bond and form the C-H bond. The process is often facilitated by the catalyst surface and the presence of hydrogen.[3]
-
Hydride-Mediated HDF: Strong, nucleophilic hydride reagents can, in some cases, directly attack the carbon atom, displacing the fluoride ion. More commonly, however, HDF with hydrides involves single-electron transfer (SET) mechanisms or coordination of the hydride to a Lewis acidic center that activates the C-F bond.
Understanding the likely mechanism is the first step in selecting the correct mitigation strategy.
Q2: My catalytic hydrogenation step (e.g., reducing a pyridine precursor) is causing significant HDF. How can I modify my hydrogenation protocol?
Answer: This is a very common issue, as catalysts active enough for heterocycle reduction can also be aggressive enough to cleave C-F bonds.[2] Here is a systematic approach to troubleshooting this step:
Strategy 1: Catalyst Selection The choice of metal is critical. While Pd/C is a workhorse catalyst, it is often too aggressive for substrates prone to HDF.
-
Switch to Rhodium or Ruthenium: Rhodium and Ruthenium catalysts can offer better chemoselectivity, favoring ring reduction over C-F cleavage.[2] For example, catalysts like [Rh(COD)Cl]2 have been used successfully for the partial reduction of fluoropyridines.[2]
-
Use a Different Support: The catalyst support can influence activity. Switching from carbon to supports like Al2O3 or CaCO3 can sometimes temper the catalyst's activity and reduce HDF.
-
Catalyst Poisoning: In some cases, intentionally "poisoning" a catalyst with additives like quinoline or sulfur compounds can selectively inhibit the pathways leading to HDF while still allowing for the desired reduction. This should be approached with caution and careful optimization.
Strategy 2: Reaction Condition Optimization
-
Lower Hydrogen Pressure: High H2 pressure increases the concentration of active hydrogen species on the catalyst surface, which can promote HDF. Try reducing the pressure systematically (e.g., from 50 psi down to 15 psi or even atmospheric pressure).
-
Lower Temperature: Like pressure, elevated temperatures increase reaction rates indiscriminately. Running the reaction at or below room temperature can often provide a window where the desired reduction proceeds faster than HDF.[1]
-
Solvent Choice: The solvent can influence catalyst activity and substrate presentation. Protic solvents like ethanol or methanol are common, but switching to less polar aprotic solvents like THF or ethyl acetate can sometimes diminish HDF.
Table 1: Comparison of Catalytic Systems for Reducing Fluorinated Heterocycles
| Catalyst System | Typical Conditions | HDF Potential | Recommendations & Comments |
| Pd/C (10%) | H₂ (50 psi), MeOH, RT | High | Often too aggressive. Use as a last resort or with careful additive screening. |
| PtO₂ (Adam's cat.) | H₂ (50 psi), AcOH, RT | Moderate to High | Acetic acid can sometimes promote HDF. Screen carefully. |
| Rh/C or Rh/Al₂O₃ | H₂ (15-50 psi), MeOH, RT | Low to Moderate | Generally a better choice than Palladium for C-F containing molecules.[2] |
| Ru/C | H₂ (50-100 psi), MeOH, 50°C | Low to Moderate | Often requires higher pressure/temperature but can be very selective.[2] |
Q3: I am attempting to reduce the nitrile group to a primary amine. Which reducing agents are least likely to cause HDF?
Answer: Reducing a nitrile that is alpha to a fluorine atom is challenging. The electron-withdrawing nature of the fluorine can make the nitrile more susceptible to reduction, but it also activates the C-F bond towards cleavage.
Recommended Reducing Agents:
-
Borane Complexes (BH₃•THF, BH₃•DMS): Borane is generally a good choice for reducing nitriles in the presence of sensitive functional groups. It is less nucleophilic than aluminates and less prone to causing HDF. The reaction typically requires refluxing in THF.[4]
-
Raney Nickel or Raney Cobalt: These sponge-metal catalysts are effective for nitrile hydrogenation.[4] Raney Cobalt is often reported to be more selective and less likely to cause HDF compared to Raney Nickel. The reaction is typically run in an alcoholic solvent, often with ammonia added to prevent the formation of secondary amine byproducts.[4]
Agents to Use with Caution or Avoid:
-
Lithium Aluminum Hydride (LAH): LAH is a very powerful and unselective reducing agent. It is highly likely to cause HDF in this substrate and should be avoided.
-
Catalytic Hydrogenation (Pd/C, PtO₂): As discussed in Q2, these conditions are high-risk for HDF when applied to the final fluorinated piperidine scaffold.
Q4: Could the N-protecting group on my piperidine be influencing the rate of HDF?
Answer: Absolutely. The electronic nature of the nitrogen protecting group has a significant impact on the stability of the adjacent C-F bond.[5]
-
Electron-Withdrawing Groups (EWGs): Carbamates (Boc, Cbz) and acyl groups are strongly electron-withdrawing.[6] They decrease the electron density on the piperidine ring, which can make the α-carbon more electrophilic and potentially more susceptible to nucleophilic attack that could displace fluoride. However, they also inductively stabilize the C-F bond, making it stronger. The net effect can be complex. In many catalytic cycles, reduced electron density on the ring can slow oxidative addition by an electron-rich metal center.
-
Electron-Donating Groups (EDGs): Alkyl groups like benzyl (Bn) or p-methoxybenzyl (PMB) are electron-donating.[7] They increase electron density in the ring, which could make the C-F bond more susceptible to oxidative addition by a transition metal catalyst.
Troubleshooting Workflow for Protecting Groups:
The following diagram outlines a decision-making process for selecting a protecting group to minimize HDF.
Caption: Decision workflow for N-protecting group strategy.
In general, the Boc (tert-butoxycarbonyl) group is often a good first choice. It is moderately withdrawing, sterically bulky, and its removal conditions (strong acid) are orthogonal to many reductive processes.[6][8]
Q5: How can I accurately quantify the ratio of my desired this compound to the hydrodefluorinated byproduct?
Answer: Accurate quantification is crucial for optimizing your reaction. Simply relying on TLC is insufficient.
-
¹⁹F NMR Spectroscopy: This is the most direct and powerful method. The desired product will have a clear signal in the ¹⁹F NMR spectrum, while the byproduct will be absent. By adding an internal standard with a known fluorine content (e.g., trifluorotoluene), you can directly integrate the signals to determine the absolute yield of your fluorinated product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is excellent for separating the product from the byproduct and starting material.[9] The two compounds will have different retention times and can be identified by their mass-to-charge ratio (M+H⁺). The desired product will have a mass 18 units higher than the HDF byproduct (F = 18.998 Da vs. H = 1.008 Da). You can use the peak areas from the UV chromatogram or total ion chromatogram (TIC) to determine the relative ratio. For accurate quantification, it is best to generate a calibration curve with purified samples of both compounds.[10]
-
GC-MS (Gas Chromatography-Mass Spectrometry): If your N-protected products are volatile and thermally stable, GC-MS is another excellent option for separation and quantification, operating on similar principles to LC-MS.[11]
Optimized Protocol: Two-Step Synthesis Minimizing HDF
This protocol describes the synthesis starting from a suitable N-protected 3-fluoropyridine-3-carbonitrile precursor, focusing on a reductive step that minimizes C-F bond cleavage.
Step 1: Asymmetric Hydrogenation of N-Boc-3-fluoro-1,2,5,6-tetrahydropyridine-3-carbonitrile
Caption: Optimized catalytic hydrogenation workflow.
Methodology:
-
Catalyst Preparation: In a glovebox, add the Rhodium catalyst (e.g., 1 mol% [Rh(COD)2]BF4 with a suitable chiral ligand like Josiphos) to a high-pressure reaction vessel.
-
Reaction Setup: Remove the vessel from the glovebox, and under a positive pressure of Argon, add the N-Boc-3-fluoro-1,2,5,6-tetrahydropyridine-3-carbonitrile substrate dissolved in a degassed solvent such as methanol (MeOH).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize to 1-3 atmospheres (approx. 15-45 psi).
-
Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the consumption of starting material by TLC or LC-MS.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹⁹F NMR and LC-MS to determine the HDF ratio. Purify the desired product by silica gel column chromatography.
References
- Douglas, J., et al. (2018). Catalytic Hydrodefluorination of C-F Bonds by an Air-Stable PIII Lewis Acid. Chemistry – A European Journal, 24(25), 6543-6546. [Link]
- Young, R. D., et al. (2015). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage.
- Bidal, Y. D., et al. (2013). Hydrodefluorination of carbon-fluorine bonds by the synergistic action of a ruthenium-palladium catalyst.
- Wang, Y., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
- Wang, Y., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(34), 13564–13570. [Link]
- Arvaniti, O. S., & Stasinakis, A. S. (2025). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Environmental Science & Technology. [Link]
- Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins Environment Testing. [Link]
- Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Eurofins Environment Testing. [Link]
- Moss, A. (2003).
- Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. [Link]
- Eurofins. (n.d.). Analytical Method Summaries. [Link]
- Young, R. D., et al. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the. SciSpace. [Link]
- Cumming, G. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Weetman, C., et al. (2019). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Organometallics. [Link]
- Cheng, Z. P., et al. (2023). Pd/IPrBIDEA-Catalyzed Hydrodefluorination of gem-Difluorocyclopropanes: Regioselective Synthesis of Terminal Fluoroalkenes. Journal of the American Chemical Society. [Link]
- Baran Lab. (n.d.). Protecting Groups. Scripps Research. [Link]
- Various Authors. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?
- He, Z., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9181-9187. [Link]
- Wan, Q., et al. (2008). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 13(3), 647-671. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Liu, F., et al. (2023). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. Molecules, 28(20), 7167. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Organ, M. G., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(20), 6841-6847. [Link]
- Chaume, G., et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 20, 2378-2384. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Hydrodefluorination of carbon-fluorine bonds by the synergistic action of a ruthenium-palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. alchemyst.co.uk [alchemyst.co.uk]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Purification of 3-Fluoropiperidine-3-carbonitrile Isomers
Welcome to the technical support center for the purification of 3-Fluoropiperidine-3-carbonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the unique challenges presented by this molecule. The presence of a stereocenter at the C3 position, a polar nitrile group, a basic piperidine ring, and a fluorine atom creates a complex purification landscape. This document provides field-proven insights and troubleshooting strategies to help you achieve your desired purity and isomeric separation.
I. Understanding the Challenge
This compound presents two primary purification challenges:
-
Separation of Enantiomers: If synthesized from a racemic or non-stereospecific route, the primary challenge is the resolution of the (R)- and (S)-enantiomers.
-
Removal of Impurities: Diastereomeric impurities (if other stereocenters are present), regioisomers, and process-related impurities must be effectively removed.
The basicity of the piperidine nitrogen can lead to poor peak shape in chromatography, while the polarity of the nitrile can affect solubility and interactions with stationary phases. This guide will address these issues systematically.
II. Troubleshooting & Method Selection Guide (Q&A Format)
This section is structured to address the common issues and questions that arise during methods development for the purification of piperidine derivatives.
Chromatographic Methods (SFC/HPLC)
Question: My peak shape is very poor (severe tailing) on a chiral column when trying to separate the enantiomers. What is happening and how do I fix it?
Answer: This is a classic problem when separating basic amines like piperidines. The peak tailing is typically caused by strong, non-specific interactions between the basic nitrogen of your compound and acidic silanol groups on the silica-based stationary phase. This leads to inconsistent retention and broad, tailing peaks.
Causality & Solution: To mitigate this, you must add a basic modifier to your mobile phase. This additive competes with your analyte for the active sites on the stationary phase, leading to a more uniform interaction and dramatically improved peak symmetry.[1][2]
Recommended Modifiers:
-
For Normal Phase/SFC: Add 0.1% to 0.5% diethylamine (DEA), triethylamine (TEA), or isopropylamine to the alcohol portion of your mobile phase (e.g., Methanol or Ethanol).[1]
-
For Crown Ether Phases (SFC): In contrast to polysaccharide columns, crown ether phases require an acidic mobile phase for the separation of primary and secondary amines. A common additive is 0.8% trifluoroacetic acid (TFA).[3]
| Parameter | Problem | Solution | Typical Concentration |
| Peak Shape | Tailing Peaks | Add a basic modifier (e.g., DEA, TEA) | 0.1% - 0.5% v/v |
| Retention | Too Strong/Long | Increase polar co-solvent % (e.g., MeOH) | Adjust as needed |
| Retention | Too Weak/Short | Decrease polar co-solvent % | Adjust as needed |
| Resolution | Poor (α ≈ 1) | Screen different chiral stationary phases | N/A |
Question: I am not getting any separation between my enantiomers. What should be my next step?
Answer: Enantiomeric separation is a highly specific, three-dimensional interaction between your molecule and the chiral stationary phase (CSP).[4] If you see no separation, the chosen CSP is not suitable. The most effective strategy is to screen a variety of CSPs with different chiral selectors.
Workflow for Screening Chiral Columns:
Caption: Chiral column screening workflow.
Expert Insight: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for preparative chiral separations of amines.[5] Its low viscosity mobile phase allows for faster separations at lower pressures, and the CO2-based mobile phase simplifies fraction evaporation.[5][6] Polysaccharide-based columns are a robust starting point for SFC screening.[1]
Classical Resolution via Diastereomeric Salt Formation
Question: I am trying to perform a diastereomeric salt crystallization, but nothing is crashing out of solution. What can I do?
Answer: Failure to crystallize is a common hurdle and is usually related to the solvent system or concentration.[1] The goal is to find a solvent where the diastereomeric salts have low, but differential, solubility.
Troubleshooting Crystallization Failure:
-
Increase Concentration: The solution may be too dilute. Carefully evaporate the solvent to create a supersaturated solution.
-
Change the Solvent System: The current solvent may be too good at solvating the salt.[1] Screen a variety of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) or, more effectively, use an anti-solvent system. Add a solvent in which the salt is insoluble (e.g., Heptane, MTBE) dropwise to your solution until turbidity persists.
-
Induce Crystallization:
-
Seeding: If you have a crystal from a previous attempt, add a tiny amount to the solution to act as a nucleation point.[1]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can initiate crystal growth.
-
Temperature Cycling: Cool the solution slowly (e.g., to 0-5 °C) and allow it to sit for an extended period (hours to days).[1][7] Sometimes, warming and re-cooling can help.
-
Question: I formed crystals, but the enantiomeric excess (e.e.) is very low after I isolated the salt and liberated the free base. Why?
Answer: This indicates that both diastereomers are co-precipitating. This is often a result of cooling the solution too quickly or using a suboptimal solvent.
Improving Diastereomeric Purity:
-
Slow Cooling: Rapid cooling traps the more soluble diastereomer in the crystal lattice of the less soluble one.[1] Allow the solution to cool slowly to room temperature before transferring it to a refrigerator or freezer.
-
Recrystallization: The most reliable method to improve purity. Dissolve the isolated crystals in a minimum amount of hot solvent and repeat the slow cooling process. One or two recrystallizations are often sufficient to achieve >98% e.e.
-
Screen Resolving Agents: The choice of the chiral resolving agent is critical.[8] If one agent gives poor selectivity, screen others. For a basic piperidine, common choices include:
III. Standard Operating Protocols
Protocol 1: Chiral SFC Method Development
This protocol provides a starting point for separating the enantiomers of this compound.
-
Column Selection: Start with a polysaccharide-based column, such as a Chiralpak® IA or Chiralcel® OD-H (or equivalent).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase modifier (e.g., Methanol with 0.2% DEA) to a concentration of 1 mg/mL.
-
Initial SFC Conditions:
-
Mobile Phase: 80% CO₂, 20% Methanol (with 0.2% DEA).
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
-
Optimization:
-
If retention is too long, increase the percentage of Methanol co-solvent in 5% increments.
-
If retention is too short, decrease the percentage of Methanol.
-
If resolution is poor but some separation is observed, try reducing the flow rate or changing the co-solvent (e.g., to Ethanol or Isopropanol).
-
If no separation is observed, switch to a different chiral stationary phase.
-
Protocol 2: Diastereomeric Salt Resolution
This protocol outlines a general procedure for classical resolution. Solvent choice and stoichiometry will require optimization.[7]
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., 10 volumes of hot Ethanol).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) in the same hot solvent. Note: Starting with 0.5 eq. ensures that only one diastereomer can crystallize, leaving the other in solution.
-
Slowly add the resolving agent solution to the piperidine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to precipitate.
-
Once at room temperature, place the flask in a 4 °C refrigerator for 12-24 hours to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Base:
-
Suspend the crystalline salt in a biphasic mixture of an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and an aqueous base (e.g., 1M NaOH or saturated NaHCO₃).
-
Stir vigorously until all solids have dissolved. The chiral acid will move into the aqueous layer as its sodium salt, and the free piperidine enantiomer will remain in the organic layer.
-
Separate the layers, wash the organic layer with brine, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.
-
-
Analysis: Determine the enantiomeric excess (e.e.) using the chiral SFC/HPLC method developed previously.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use reverse-phase HPLC for this separation? A1: While possible, reverse-phase chromatography is generally not the first choice for preparative chiral separation of basic amines. Peak shape can be a significant issue, and the high volumes of aqueous mobile phase make product isolation more difficult. If you must use it, employ a buffer system and consider columns designed for polar basic compounds. Polar organic mode can be a useful alternative.[9]
Q2: My compound seems to be degrading on the column. What could be the cause? A2: While this compound should be reasonably stable, on-column degradation can occur, especially if the stationary phase has highly acidic or basic sites. Ensure your mobile phase modifiers are compatible with your compound. The "memory effect," where additives from previous runs linger on the column and affect separation, can also be a factor, highlighting the need for rigorous column washing protocols.[2][4]
Q3: How does temperature affect my chiral separation? A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[9] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed with the CSP. However, this also increases backpressure and analysis time. Conversely, increasing the temperature can improve peak efficiency but may reduce or even reverse the elution order of enantiomers.[9] It is a valuable parameter to optimize once initial separation is achieved.
Q4: What is the difference between kinetic and thermodynamic control in diastereomeric crystallization? A4: In this context, kinetic control refers to rapid crystallization, often induced by fast cooling or high supersaturation, which may trap impurities and the undesired diastereomer.[10] Thermodynamic control involves slow crystallization near equilibrium, allowing the most stable (and typically purest) crystal lattice to form, leading to higher isomeric purity.[10][11] For high-purity isolations, aiming for thermodynamic control through slow cooling is essential.
V. References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
-
Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
-
chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2018). PMC - NIH.
-
Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
-
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis.
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
-
Chiral Super Critical Fluid Chromatography. Phenomenex.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC.
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Presentation.
-
Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010). PubMed.
-
Trouble with chiral separations. (2020). Chromatography Today.
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update.
-
How can I improve my chiral column resolution? (2014). ResearchGate.
-
Purification Techniques. Journal of New Developments in Chemistry.
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). PubMed.
-
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2012). ResearchGate.
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2017). NIH.
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
-
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands. SciSpace.
-
Fluorination of heterocyclic compounds accompanied by molecular rearrangements. (2024). OUCI.
-
Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol. Journal of the Chemical Society.
-
Advances in chiral separations of small peptides by capillary electrophoresis and chromatography. (2014). PubMed.
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Optimizing reaction conditions for 3-Fluoropiperidine-3-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 3-Fluoropiperidine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable fluorinated piperidine building block. The incorporation of a fluorine atom and a nitrile group at the C3 position of the piperidine ring can significantly modulate the physicochemical properties of a molecule, such as basicity (pKa) and lipophilicity, which are critical in drug design.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, leading to improved yields, purity, and overall success.
I. Overview of the Primary Synthetic Route
A prevalent and effective strategy for synthesizing this compound involves a multi-step sequence starting from a commercially available piperidone derivative. The general workflow is outlined below:
Caption: General synthetic workflow for this compound.
This guide will focus on troubleshooting each of these key transformations.
II. Troubleshooting Guide & FAQs
Step 1: The Strecker Reaction
The Strecker synthesis is a three-component reaction between a ketone (N-Boc-3-piperidone), a cyanide source (like TMSCN or NaCN), and an ammonia source to form an α-aminonitrile.[4][5][6][7]
Q1: My Strecker reaction has stalled or is showing low conversion to the α-aminonitrile. What are the likely causes?
A1: Low conversion in a Strecker reaction often points to issues with imine formation or cyanide addition. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Ketone: Ensure your N-Boc-3-piperidone is pure. It is a key intermediate in many pharmaceutical syntheses.[8][9][10][11] Impurities can interfere with the reaction.
-
Cyanide Source: If using TMSCN, ensure it has not been hydrolyzed by atmospheric moisture. If using NaCN/KCN, ensure it is finely powdered and dry.
-
Ammonia Source: Aqueous ammonia can be used, but anhydrous sources like NH3 in an organic solvent or NH4Cl can sometimes provide better results by controlling water content.[5]
-
-
Reaction Conditions:
-
Solvent: The reaction is typically run in a protic solvent like methanol or ethanol to facilitate imine formation. Ensure the solvent is anhydrous if using a moisture-sensitive cyanide source like TMSCN.
-
Temperature: The initial condensation to form the imine may benefit from gentle heating, but the subsequent cyanide addition is often performed at lower temperatures (0 °C to room temperature) to minimize side reactions.[12]
-
pH Control: If using alkali metal cyanides, the in-situ generation of HCN is crucial.[4] The reaction is often acid-promoted.[4] The use of a weak acid like ammonium chloride (NH4Cl) can serve as both an ammonia source and a pH buffer.[5]
-
-
Side Reactions:
-
Cyanohydrin Formation: If water is present, the ketone can react with cyanide to form a cyanohydrin intermediate. While this can sometimes be a productive intermediate, it can also be a dead-end pathway if imine formation is slow. Minimizing water content can mitigate this.
-
Troubleshooting Workflow for Low Conversion in Strecker Reaction:
Caption: Decision tree for troubleshooting the Strecker reaction.
Step 2: Electrophilic Fluorination
This step involves the conversion of the α-aminonitrile to the α-fluoro-α-aminonitrile using an electrophilic fluorinating agent like Selectfluor®. This reaction proceeds via the formation of an enamine or enolate equivalent, which then attacks the "F+" source.
Q2: The yield of my fluorination reaction is low, and I'm observing multiple byproducts. How can I improve this?
A2: Low yields and byproduct formation in electrophilic fluorinations are common challenges. The key is to control the formation of the nucleophilic intermediate and ensure it reacts cleanly with the fluorinating agent.
-
Choice of Fluorinating Agent:
-
Selectfluor® (F-TEDA-BF4): This is a widely used, crystalline, and relatively safe electrophilic fluorinating agent.[13][14] It is often the reagent of choice for fluorinating electron-rich carbons.[15]
-
N-Fluorobenzenesulfonimide (NFSI): Another excellent "F+" source, NFSI is sometimes used when Selectfluor® leads to oxidation or other side reactions, as it is less oxidizing.[13]
-
-
Reaction Conditions:
-
Base: The deprotonation of the C-H bond alpha to the nitrile is critical. A non-nucleophilic base is required. Common choices include lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or potassium bis(trimethylsilyl)amide (KHMDS). The choice and stoichiometry of the base are crucial.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard. The solvent must be completely dry, as water will quench the strong base and the anionic intermediate.
-
Temperature: The deprotonation is typically carried out at low temperatures (-78 °C) to control reactivity and prevent side reactions. The fluorinating agent is then added at this low temperature, and the reaction is allowed to slowly warm.
-
-
Common Side Reactions and Solutions:
-
Over-fluorination: This can occur if the product is deprotonated again and reacts with another equivalent of the fluorinating agent.
-
Solution: Use of a slight excess of the limiting reagent (the α-aminonitrile) or careful control of the stoichiometry of the base and fluorinating agent.
-
-
Elimination or Rearrangement: These byproducts can be minimized by maintaining low reaction temperatures.[15]
-
Hydrodefluorination: This side reaction can be an issue, particularly during purification or under certain catalytic conditions.[1][16]
-
Table 1: Optimizing Electrophilic Fluorination Conditions
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | 1.1 eq. LDA | Screen bases (LHMDS, KHMDS); vary stoichiometry (1.05-1.5 eq.) | The pKa of the substrate and steric factors can influence the efficiency of deprotonation. |
| Temperature | -78 °C to RT | Maintain at -78 °C for the entire reaction; slow warming protocol. | Minimizes decomposition of the anionic intermediate and reduces the rate of side reactions. |
| Solvent | Anhydrous THF | Screen other ethereal solvents (e.g., 2-MeTHF, Et2O). | Solvent can influence the solubility and aggregation state of the base and intermediate. |
| Fluorinating Agent | 1.2 eq. Selectfluor® | Add as a solution in a compatible solvent; compare with NFSI. | Controlled addition can prevent localized heating. NFSI may offer different reactivity/selectivity.[13] |
Step 3: N-Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions.
Q3: During the Boc deprotection, I'm seeing decomposition of my product or incomplete reaction. What's the best approach?
A3: The challenge in this step is to achieve complete deprotection without degrading the sensitive α-fluoronitrile functionality.
-
Acid Selection and Conditions:
-
Trifluoroacetic Acid (TFA): A common and effective reagent for Boc deprotection.[17] It can often be used neat or with a scavenger like triethylsilane in a solvent like dichloromethane (DCM).
-
HCl in Dioxane/Ether: A 4M solution of HCl in dioxane is a standard alternative.[18] It provides anhydrous conditions which can be beneficial.
-
Temperature: These reactions are typically run at room temperature. Heating can accelerate the reaction but may also promote decomposition.[17][19]
-
-
Potential Issues and Solutions:
-
Decomposition: The α-fluoronitrile moiety can be sensitive to strong acid and high temperatures.
-
Solution: Perform the reaction at 0 °C to room temperature and monitor carefully by TLC or LC-MS to avoid prolonged exposure to acidic conditions.
-
-
Incomplete Reaction: Steric hindrance or insufficient acid can lead to a stalled reaction.
-
Solution: Increase the equivalents of acid or the reaction time. If using TFA/DCM, increasing the concentration of TFA can be effective.
-
-
Work-up and Isolation: The final product is often a hydrochloride or trifluoroacetate salt, which is typically a solid.
-
Solution: After removing the volatiles, the product can often be precipitated by adding a non-polar solvent like diethyl ether or heptane. Washing the resulting solid with this solvent can remove organic byproducts.
-
-
Q4: Is it possible to perform the deprotection under neutral conditions?
A4: While acidic cleavage is most common, some neutral methods exist, although they may be less efficient for this specific substrate.
-
Thermolytic Deprotection: Heating N-Boc compounds in certain fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection without added acid.[17][19][20] Microwave-assisted conditions can significantly accelerate this process.[17][20]
-
TMSI-mediated Deprotection: Trimethylsilyl iodide (TMSI) can be used for efficient deprotection under neutral conditions, which can be particularly useful for sensitive substrates.[21]
III. References
-
CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. Available at:
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: [Link]
-
Synthesis method for N-Boc-3-piperidone - Eureka | Patsnap. Available at: [Link]
-
Optimization of reaction conditions. Standard reaction conditions: diene 1 a (0.2 mmol, 3.6 - ResearchGate. Available at: [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Optimization of reaction conditions a . | Download Table - ResearchGate. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]
-
Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH. Available at: [Link]
-
Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Available at: [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF - ResearchGate. Available at: [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Strecker Synthesis - NROChemistry. Available at: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. Available at: [Link]
-
Strecker Synthesis - Master Organic Chemistry. Available at: [Link]
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Available at: [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC - NIH. Available at: [Link]
-
Deprotection of N-BOC compounds - European Patent Office EP2070899 A1 - Googleapis.com. Available at:
-
Strecker amino acid synthesis - Wikipedia. Available at: [Link]
-
M. North The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Available at: [Link]
-
ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]
-
Synthesis of 3-Cyano-2-fluoropyridines | Request PDF - ResearchGate. Available at: [Link]
-
Selectfluor and Its Analogs Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF - ResearchGate. Available at: [Link]
-
US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. Available at:
-
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchGate. Available at: [Link]
-
Electrophilic fluorination of cationic Pt-aryl complexes - PMC - PubMed Central - NIH. Available at: [Link]
-
Gabriel synthesis troubleshooting : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 9. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 10. Synthesis method for N-Boc-3-piperidone - Eureka | Patsnap [eureka.patsnap.com]
- 11. N-Boc-3-piperidone | 98977-36-7 | FB11538 | Biosynth [biosynth.com]
- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. researchgate.net [researchgate.net]
- 21. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis and Purification of 3-Fluoropiperidine-3-carbonitrile
Welcome to the technical support center for 3-Fluoropiperidine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable, yet challenging, fluorinated building block. The introduction of a fluorine atom and a nitrile group at the same stereocenter on a piperidine ring creates a molecule with unique chemical properties that can be difficult to handle.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve both the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the primary challenges?
A common and effective strategy involves a multi-step sequence that builds the fluorinated cyanopiperidine ring system from an acyclic precursor. A direct Strecker-type reaction on a pre-formed 3-fluoropiperidone is often avoided due to the potential instability of α-amino α'-fluoro ketone intermediates.[3]
A more robust approach consists of:
-
Fluorination of an activated methylene compound: Starting with a precursor like ethyl 2-cyano-2-(3-chloropropyl)acetate. Electrophilic fluorination is carried out using a source like N-fluorodibenzenesulfonimide (NFSI).[4]
-
Amidation: The ester is converted to an amide. This step is crucial as it introduces the nitrogen atom that will become part of the piperidine ring.
-
Intramolecular Cyclization: Under basic conditions, the nitrogen attacks the alkyl chloride, leading to the formation of the 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitrile (a fluorinated lactam).[4]
-
Reduction: The lactam is then reduced using a reagent like borane to yield the final this compound.
Key Challenges:
-
Precursor Stability: The starting materials and intermediates can be prone to side reactions. The α-fluoronitrile moiety itself can be sensitive to certain nucleophilic and basic conditions.[5][6]
-
Reaction Control: Each step requires careful optimization of temperature, stoichiometry, and reaction time to minimize byproduct formation. For example, over-reduction in the final step can affect the nitrile group.
-
Purification: The final product is a polar, basic compound, which complicates standard chromatographic purification.[7][8]
Q2: How does the α-fluoronitrile moiety affect the compound's chemical properties and stability?
The geminal fluorine and nitrile groups at the C3 position significantly influence the molecule's characteristics:
-
Basicity (pKa) Modulation: The electron-withdrawing fluorine atom lowers the basicity of the piperidine nitrogen.[1][2] This effect is highly dependent on the conformation, with an axial fluorine atom often leading to a higher pKa compared to an equatorial one due to complex stereoelectronic effects.[9] This altered basicity can impact biological activity, such as hERG channel affinity, and influences its behavior during purification and salt formation.[2]
-
Polarity: The presence of both fluorine and nitrile groups increases the molecule's polarity, impacting its solubility and chromatographic behavior. It will be more soluble in polar solvents but may have limited solubility in nonpolar organic solvents used in extraction and chromatography.
-
Stability: α-fluoronitriles can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert the nitrile to a carboxylic acid or amide. Furthermore, elimination of HF to form an unsaturated species is a potential degradation pathway under certain conditions.
Q3: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of this compound?
A multi-technique approach is essential for accurate analysis.
| Analytical Technique | Application & Key Considerations |
| TLC (Thin Layer Chromatography) | Reaction Monitoring: Use a mobile phase that gives a clear separation (Rf ~0.3-0.4). A typical system for polar amines is Dichloromethane:Methanol with a small amount of Ammonium Hydroxide (e.g., 80:18:2).[8] Staining with ninhydrin or potassium permanganate is usually effective. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity Assessment & Impurity ID: The gold standard for this compound. Use a reversed-phase C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid or TFA to ensure protonation and good peak shape.[7] MS allows for confirmation of the product's molecular weight and identification of byproducts. |
| NMR (Nuclear Magnetic Resonance) | Structural Confirmation: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR is highly sensitive for confirming the presence of fluorine and detecting any fluorine-containing impurities. ¹³C NMR will show a characteristic C-F coupling constant. |
| HPLC-UV/FLD | Quantification: For quantitative analysis, HPLC with UV detection is standard. Since the piperidine core has a poor chromophore, derivatization with an agent like benzoyl chloride might be necessary for high sensitivity, though often not required if impurities are the primary focus.[10] Fluorescence detection (FLD) can be used after derivatization for even higher sensitivity.[11] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or No Yield of the Desired Product
-
Question: My reaction has gone to completion according to TLC, but after workup and purification, the isolated yield is extremely low. What could be the issue?
-
Answer: This is a common issue often related to the product's physical properties and stability.
-
Volatility: Small, non-protected fluorinated piperidines can be volatile.[12][13] Significant product loss can occur during solvent removal under high vacuum, especially with heating.
-
Solution: Use a cold trap during evaporation. Remove solvent at the lowest practical temperature and pressure. Consider converting the product to a non-volatile salt (e.g., hydrochloride) immediately after workup by adding a solution of HCl in a solvent like ether or dioxane.
-
-
Aqueous Solubility: As a polar amine, your product may have high water solubility, leading to poor extraction from aqueous layers during workup.
-
Solution: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction to decrease the product's solubility. Use a more polar extraction solvent like a 9:1 mixture of Dichloromethane:Isopropanol. Perform multiple extractions (5-7 times) to ensure complete recovery.
-
-
Degradation on Silica: The acidic nature of standard silica gel can cause degradation of sensitive amines. The product may streak severely or remain irreversibly adsorbed on the column.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine or ammonium hydroxide (e.g., eluent containing 1-2% Et₃N). Alternatively, use neutral or basic alumina for chromatography.[8]
-
-
Problem 2: Persistent Co-elution of an Impurity During Column Chromatography
-
Question: I have an impurity that has a very similar Rf to my product on silica gel, and I cannot separate them. How can I achieve separation?
-
Answer: Co-elution occurs when compounds have similar polarities and interactions with the stationary phase. The solution is to change the separation mechanism or enhance the selectivity of your current system.
-
Switch Chromatographic Mode: If you are using normal-phase chromatography (e.g., silica gel), the impurity likely has a similar polarity.
-
Solution: Switch to an orthogonal technique like reversed-phase chromatography or Hydrophilic Interaction Chromatography (HILIC).[7]
-
Reversed-Phase HPLC/Flash: Use a C18 or phenyl-hexyl column. The separation is based on hydrophobicity rather than polarity. A typical mobile phase would be a gradient of water/acetonitrile with 0.1% TFA.
-
HILIC: This technique is excellent for very polar compounds. It uses a polar stationary phase (like silica or amide-bonded silica) with a mobile phase gradient from high organic to higher aqueous content.[7]
-
-
-
Modify Mobile Phase: Small changes to your mobile phase can dramatically alter selectivity.
-
Solution: In normal-phase, switch the alcohol component (e.g., from methanol to ethanol or isopropanol). In reversed-phase, switching the organic modifier from acetonitrile to methanol can change elution orders.[7] Adding ion-pairing reagents can also enhance separation if the impurity is ionic.
-
-
Problem 3: Incomplete Fluorination or Cyclization Reaction
-
Question: My fluorination/cyclization step is stalling, and I'm left with a significant amount of starting material even after extended reaction times. What should I do?
-
Answer: Stalled reactions are typically due to catalyst/reagent deactivation, insufficient temperature, or poor reagent quality.
-
Reagent Quality: The fluorinating agent (e.g., NFSI) and the base used for cyclization (e.g., NaH, K₂CO₃) must be of high quality and handled under anhydrous conditions.
-
Solution: Use freshly opened reagents. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). For the cyclization step using NaH, wash the sodium hydride with dry hexanes before use to remove the mineral oil coating.
-
-
Insufficient Activation: The reaction may require more thermal energy or a more potent reagent/catalyst.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments while monitoring by TLC/LC-MS. For cyclization, consider switching to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS) or a higher-boiling point solvent to allow for higher reaction temperatures.
-
-
Catalyst Deactivation: In some syntheses, Lewis basic nitrogen atoms can deactivate catalysts.[14]
-
Solution: Ensure the nitrogen atom is appropriately protected (e.g., with a Boc or Cbz group) during steps that are sensitive to Lewis bases.
-
-
Illustrative Synthetic Workflow & Protocol
This section provides a representative, step-by-step protocol for the synthesis and purification of N-Boc-3-fluoropiperidine-3-carbonitrile, a common protected form of the target compound.
Workflow Diagram
Caption: Synthetic workflow for N-Boc-3-fluoropiperidine-3-carbonitrile.
Experimental Protocol: Synthesis of N-Boc-3-fluoropiperidine-3-carbonitrile
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety measures.
Step 1 & 2: Synthesis and In-Situ Fluorination of N-Boc-3-piperidone Silyl Enol Ether
-
To a flame-dried, three-neck round-bottom flask under Argon, add anhydrous THF (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) followed by diisopropylamine (1.1 eq) to form LDA in situ. Stir for 30 minutes.
-
Add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
The following day, cool the solution to 0 °C and add a solution of Selectfluor® (1.2 eq) in acetonitrile. Stir at room temperature until LC-MS analysis indicates complete consumption of the silyl enol ether.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-Boc-3-fluoro-3-piperidone is often unstable and should be used immediately in the next step.[3]
Step 3: Cyanation with TMSCN
-
Dissolve the crude fluoroketone from the previous step in anhydrous dichloromethane (DCM, 100 mL) under an Argon atmosphere.
-
Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).
-
Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification by Reversed-Phase Flash Chromatography
-
Dissolve the crude product in a minimal amount of methanol.
-
Load the solution onto a C18 reversed-phase flash column.
-
Elute the product using a gradient of 10% to 70% acetonitrile in water (both containing 0.1% formic acid).
-
Combine the fractions containing the pure product (as determined by LC-MS) and remove the acetonitrile under reduced pressure.
-
Freeze-dry (lyophilize) the remaining aqueous solution to obtain the final product as a white solid.
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (n.d.). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
- Reddy, K. L., et al. (2007). Gallium(III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. Beilstein Journal of Organic Chemistry, 3, 19.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(v), 6-15.
- ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development.
- Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270.
- Google Patents. (1934). Purification of organic fluorine compounds. US1946195A.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
- ResearchGate. (2019). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- ResearchGate. (2013). Synthesis of 3Aminomethyl3-fluoropiperidines.
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10860.
- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 56(19), 2697–2709.
- Reddit. (2020). Purification of strong polar and basic compounds. r/Chempros.
- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7168.
- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Scott, P. J. H., et al. (2016). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Organic Letters, 18(20), 5441–5444.
- Houghtaling, M. A., & Unett, D. J. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428.
- CIGRE. (2022). Long-term performance and decomposition of Fluoronitrile-containing gas mixtures in gas-insulated systems.
- ResearchGate. (2000). Structure and stability of fluoronitrile oxide, FCNO: A quantum-chemical study.
- G. Cardona, F., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946.
- ResearchGate. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- ResearchGate. (2019). Fluoronitrile/CO2 mixture as an eco-friendly alternative to SF6 for medium voltage switchgears.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Journal of Pharmaceutical Research International, 33(46A), 282-291.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- Aieta, C., et al. (2023). On the Stability of Perfluoroisobutyronitrile in High-Voltage Circuit Breaker: A Computational Study. ACS Omega, 8(4), 4301–4311.
- ATSDR. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry.
- ResearchGate. (2019). The conformational preferences of 3‐fluoropiperidine (1) and....
- ResearchGate. (2024). A sensitive HPLC-FLD method for the quantitative determination of 3-chloro-1,2-propanediol....
- Google Patents. (2016). The HPLC analytical approach of 3-amino piperidine. CN104034814B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cigre.org.uk [cigre.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
Stability issues with 3-Fluoropiperidine-3-carbonitrile under acidic/basic conditions
Technical Support Center: 3-Fluoropiperidine-3-carbonitrile
Welcome to the technical support guide for this compound. This molecule is a valuable building block for drug discovery, prized for its unique stereoelectronic properties imparted by the fluorine and nitrile groups on a saturated heterocyclic scaffold. However, its utility is matched by its reactivity, presenting specific stability challenges that can lead to failed reactions and low yields if not properly managed.
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into the stability of this compound, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and use this reagent with confidence.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the primary stability concerns with this compound?
A1: The core instability of this molecule arises from two key structural features: the nitrile functional group and the fluorine atom positioned alpha to both the nitrile and the piperidine nitrogen. This arrangement creates two primary, competing degradation pathways depending on the reaction pH.
-
Acid-Catalyzed Nitrile Hydrolysis: Under acidic conditions, particularly in the presence of water, the nitrile group is susceptible to hydrolysis, first to an amide intermediate and then to a carboxylic acid.[1][2]
-
Base-Induced Decomposition: Under basic conditions, the molecule can undergo decomposition. The general instability of α-fluoroamines suggests a propensity for elimination reactions.[3] Strong bases can promote the elimination of hydrogen fluoride (HF) or other complex rearrangements, leading to a loss of the starting material.[4][5]
The following diagnostic workflow can help you identify the source of your stability issue.
Caption: Initial troubleshooting workflow for stability issues.
Q2: My reaction under acidic conditions (e.g., N-Boc deprotection) is showing multiple byproducts and low yield. What is happening?
A2: This is a classic presentation for acid-catalyzed nitrile hydrolysis. Strong aqueous acids (e.g., 4M HCl in Dioxane that has absorbed water, or aqueous HCl/H₂SO₄) readily protonate the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water.[2][6][7] The reaction proceeds through an amide intermediate, which can often be isolated, before fully hydrolyzing to the corresponding carboxylic acid.
The mechanism is detailed below:
Caption: Pathway of acid-catalyzed nitrile hydrolysis.
Troubleshooting & Mitigation Strategies
| Problematic Condition | Recommended Solution & Rationale |
| Strong aqueous acids (e.g., 6M HCl, 50% TFA/H₂O) | Use anhydrous acidic conditions . Commercially available HCl in anhydrous dioxane or 1,4-dioxane is effective. Alternatively, bubble HCl gas through your reaction solvent. Rationale: Eliminating water prevents the key nucleophilic attack step. |
| Elevated temperatures (e.g., > 40 °C) | Perform the deprotection at 0 °C to room temperature . Rationale: Hydrolysis is temperature-dependent. Lowering the temperature significantly reduces the rate of hydrolysis while often still allowing for slow deprotection. |
| Prolonged reaction times | Monitor the reaction closely by TLC or LCMS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed. Rationale: Minimizing exposure to the acidic environment reduces byproduct formation. |
Experimental Protocol: Mild N-Boc Deprotection
-
Dissolve the N-Boc-3-fluoropiperidine-3-carbonitrile substrate in a minimal amount of anhydrous DCM or 1,4-dioxane (10 volumes).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add 4.0 M HCl in 1,4-dioxane (4-5 equivalents) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by LCMS.
-
Upon completion (typically 1-2 hours), carefully quench the reaction by adding it to a cooled, stirred solution of saturated sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at low temperature (< 30 °C).
Q3: My reaction under basic conditions is failing, and LCMS shows a complex mixture of unidentified peaks. What is the likely cause?
A3: The structure of this compound is inherently unstable to strong bases. While α-fluoroamines are known to be unstable[3], the exact mechanism of decomposition can be complex. A likely pathway is an elimination reaction, where a base abstracts a proton from a carbon adjacent to the electron-withdrawing nitrile and fluorine-bearing carbon, leading to the elimination of fluoride and the formation of an unsaturated species. Such reactions often compete with substitution, making reaction outcomes difficult to predict.[5][8]
Caption: A plausible base-induced decomposition pathway.
Troubleshooting & Mitigation Strategies
| Problematic Condition | Recommended Solution & Rationale |
| Strong, nucleophilic bases (e.g., NaOH, KOH, LiHMDS, LDA) | Use mild, non-nucleophilic, or hindered bases . For acylations or alkylations, DIPEA or 2,6-lutidine are excellent choices. For other transformations, mild inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective. Rationale: These bases are sterically hindered or electronically mild, making them less likely to initiate decomposition pathways. |
| High temperatures | Maintain low reaction temperatures (e.g., -20 °C to 0 °C) whenever possible. Rationale: Decomposition pathways, like desired reactions, are accelerated by heat. Keeping the temperature low can tip the kinetic balance in favor of the desired product. |
| Protic solvents (e.g., EtOH, MeOH) with base | Use aprotic polar solvents like THF, DMF, or MeCN. Rationale: Protic solvents can participate in decomposition pathways and may not be compatible with some of the recommended milder bases. |
Q4: What are the best practices for aqueous work-up and purification?
A4: Given the compound's dual sensitivity, work-up and purification are critical steps where product can be lost.[9] The key is to avoid prolonged exposure to any non-neutral pH.
Recommended Aqueous Work-up and Purification Workflow
Caption: Recommended work-up and purification decision workflow.
-
Avoid Strong Washes: Do not wash with 1M HCl or 1M NaOH. If an acid wash is necessary, use a highly diluted solution (e.g., 0.1M HCl) and immediately proceed to the next step.
-
Chromatography: The piperidine nitrogen can make this compound basic. Basic compounds often streak on silica gel. To mitigate this, pre-treat the silica with a solvent system containing 1% triethylamine, or include 0.1-1% triethylamine in your eluent.
Q5: How should I properly store this compound and its derivatives?
A5: Proper storage is essential to ensure the long-term integrity of the reagent. Based on safety data sheets for similar fluorinated piperidines and general best practices, the following conditions are recommended:[10][11][12][13]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C . | Slows down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents slow hydrolysis from atmospheric moisture and oxidation. |
| Container | Use a tightly-sealed container, preferably with a PTFE-lined cap. | Prevents ingress of air and moisture. |
| Light | Store in an amber vial or otherwise protect from light . | While not specifically noted for this compound, it is a general best practice for complex organic molecules. |
By understanding the inherent reactivity of this compound and implementing these handling, reaction, and storage strategies, you can significantly improve your experimental success and leverage the full potential of this versatile chemical building block.
References
- Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
- Sloop, J. C. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Chemistry, Vol. 2, No. 2; 2010. [Link]
- Carl ROTH.
- ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and.... [Link]
- SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
- ACS Publications. Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
- Wikipedia.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]
- National Institutes of Health (NIH). The formation of all-cis-(multi)
- Michigan State University, Department of Chemistry.
- BYJU'S.
- Chemguide. hydrolysis of nitriles. [Link]
- YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
- YouTube. Hydrolysis of Nitriles. [Link]
- AK Lectures. Acid Induced Hydrolysis of Nitriles. [Link]
- Scientific Update.
- ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
- Master Organic Chemistry.
- ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]
- ResearchGate. (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
- Royal Society of Chemistry. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]
- YouTube.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. aklectures.com [aklectures.com]
- 3. α-Fluoroamines - Enamine [enamine.net]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. How To [chem.rochester.edu]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 116574-75-5|3-Fluoropiperidine|BLD Pharm [bldpharm.com]
Managing impurities in 3-Fluoropiperidine-3-carbonitrile production
An in-depth guide to managing impurities in the production of 3-Fluoropiperidine-3-carbonitrile, designed for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
Introduction: The Critical Role of Purity
This compound is a valuable building block in medicinal chemistry, prized for the unique properties conferred by the fluorine and nitrile functionalities within the saturated heterocyclic scaffold.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3] However, the synthesis of this compound is not without its challenges. The presence of even trace-level impurities can have profound impacts on downstream applications, affecting reaction yields, biological activity, and the safety profile of final drug candidates.[4][5]
This guide provides a comprehensive troubleshooting framework for identifying, controlling, and mitigating common impurities encountered during the synthesis of this compound.
Overview of a Common Synthetic Pathway
A prevalent strategy for synthesizing this compound involves the nucleophilic deoxyfluorination of a suitably protected 3-hydroxypiperidine-3-carbonitrile precursor. This approach is widely adopted but is also the source of several characteristic impurities. Understanding this pathway is the first step in troubleshooting.
Caption: General synthetic workflow and key impurity formation stages.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Q1: My reaction shows incomplete conversion, with significant amounts of the starting N-Protected-3-hydroxypiperidine-3-carbonitrile remaining. How can I drive the fluorination to completion?
Root Cause Analysis: Incomplete conversion during deoxyfluorination is typically due to insufficient reagent activity, suboptimal temperature, or degradation of the fluorinating agent. Reagents like Diethylaminosulfur Trifluoride (DAST) are highly sensitive to moisture and can degrade if not handled under strictly anhydrous conditions.[6]
Troubleshooting Steps:
-
Reagent Quality and Handling:
-
Use a fresh, unopened bottle of the fluorinating agent (e.g., DAST, Deoxo-Fluor®).
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Perform all additions and transfers under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Temperature:
-
Deoxyfluorination is often initiated at low temperatures (-78 °C) to control the initial exothermic reaction, then allowed to warm slowly to room temperature.
-
Causality: Insufficient warming may lead to stalled kinetics. If the reaction is sluggish, consider extending the reaction time at room temperature or gently warming to 40 °C, monitoring carefully for byproduct formation by TLC or LC-MS.
-
-
Stoichiometry:
-
Increase the equivalents of the fluorinating agent incrementally (e.g., from 1.2 eq. to 1.5 eq.). An excess is necessary to overcome any trace moisture and drive the equilibrium towards the product.
-
Self-Validating Protocol Insight: Before committing the entire batch, run a small-scale test reaction with fresh reagent to confirm its activity. This validates your reagents and conditions before a full-scale attempt.
Q2: I'm observing a significant byproduct with a mass of [M-HF] relative to my desired product. What is this impurity and how can I minimize it?
Root Cause Analysis: This impurity is almost certainly an alkene formed via an elimination reaction (dehydrofluorination), a common side reaction in deoxyfluorination.[6][7] The reaction can proceed through an E1 or E2 mechanism, which is favored by hindered substrates, higher temperatures, and the basicity of the reaction environment.[8][9]
Caption: Simplified E2 elimination pathway leading to alkene byproduct.
Strategies for Mitigation:
-
Choice of Fluorinating Agent:
-
Temperature Control:
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating. High temperatures strongly favor elimination over substitution.[7]
-
-
Solvent Choice:
-
Use non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents can facilitate the formation of carbocation intermediates that readily undergo elimination.
-
Data Summary: Fluorinating Agent Comparison
| Fluorinating Agent | Typical Yield (%) | Elimination Byproducts | Key Considerations |
| DAST | 70-80% | Common | Thermally unstable; moisture sensitive.[6] |
| Deoxo-Fluor® | 80-90% | Less Common | More thermally stable than DAST.[6] |
| XtalFluor-E®/M® | 85-95% | Minimal | Crystalline solids, easy to handle.[6] |
Q3: My final product is contaminated with impurities corresponding to the amide and/or carboxylic acid of 3-Fluoropiperidine. Where are these coming from?
Root Cause Analysis: The nitrile group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[11][12] This reaction is catalyzed by both acidic and basic conditions, which are often encountered during aqueous workups or certain chromatographic purification steps.[13][14][15]
Prevention and Control:
-
Workup pH Control:
-
During the aqueous workup, neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions. Use a buffered solution (e.g., saturated NaHCO₃ for quenching acidic reactions) and ensure the final pH of the aqueous layer is near neutral (pH 7-8).
-
-
Purification Strategy:
-
Chromatography: Use a neutral stationary phase like silica gel. If using reverse-phase HPLC, employ buffered mobile phases (e.g., ammonium acetate or ammonium formate) to maintain a stable pH. Avoid using mobile phases containing strong acids like trifluoroacetic acid (TFA) if the nitrile is particularly labile.
-
Extraction: After quenching, promptly extract the product into an organic solvent and dry it thoroughly to remove water, which is a necessary reagent for hydrolysis.[14]
-
Experimental Protocol: Neutral Workup Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases.
-
Check the pH of the aqueous layer with pH paper, ensuring it is between 7 and 8.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q4: My chiral analysis shows a racemic mixture, but I intended to synthesize a single enantiomer. What could have caused the loss of stereochemical integrity?
Root Cause Analysis: Loss of stereochemical purity can occur if the chiral center at C3 becomes temporarily achiral during the reaction. While the deoxyfluorination mechanism (typically Sₙ2) proceeds with inversion of configuration, racemization can occur if a competing Sₙ1-type mechanism is active, which involves a planar carbocation intermediate. Alternatively, if the synthesis involves a ketone precursor, conditions that favor enolization can lead to racemization of an adjacent chiral center.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting racemization.
Preventative Measures:
-
Confirm Starting Material Purity: Always verify the enantiomeric excess (ee) of your chiral starting material before beginning the synthesis.
-
Favor Sₙ2 Conditions: To ensure the reaction proceeds with a clean inversion of stereochemistry, use conditions that favor the Sₙ2 mechanism: non-polar aprotic solvents and good nucleophilic fluorinating agents.
-
Avoid Racemizing Conditions: If your synthesis involves intermediates where the C3 proton could be acidic, avoid strong bases and high temperatures.
Analytical Methods for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[4][16][17]
Experimental Protocol: General Purpose HPLC-MS Method
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm; MS Scan (ESI+) from m/z 100-500.
Trustworthiness Check: This method provides excellent separation for polar and non-polar impurities and allows for their identification by mass-to-charge ratio, providing a comprehensive profile of the reaction mixture.[18][19]
References
- Chemistry of Nitriles. (2025). LibreTexts. [Link]
- Hydrolysis of Nitriles. (n.d.). Chemguide. [Link]
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
- Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE. [Link]
- Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (n.d.).
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.).
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (n.d.).
- Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.).
- Specific Solvent Issues with Fluorination. (n.d.). American Chemical Society. [Link]
- Fluorine and Fluorination Chemistry. (n.d.). Mettler Toledo. [Link]
- (S)-1-Boc-3-hydroxypiperidine synthesis method. (n.d.).
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
- Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (n.d.). Der Pharma Chemica. [Link]
- Synthesis of highly functionalized chiral nitriles by radical fragmentation of beta-hydroxy azides. (2004). Journal of Organic Chemistry. [Link]
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
- Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. [Link]
- Impurity profiling and drug characterization: backdrop and approach. (n.d.). Pharmaceutical Sciences. [Link]
- Elimination reactions. (n.d.). Lumen Learning. [Link]
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. [Link]
- Asymmetric synthesis of amines from chiral nitriles and racemic alcohols. (n.d.). Royal Society of Chemistry. [Link]
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
- What's a Racemic Mixture? (2012). Master Organic Chemistry. [Link]
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2012).
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010). PubMed. [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
- Introduction to Elimination Reactions: The Key Pattern. (2012). Master Organic Chemistry. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
- (Organic CHEM) CH 8 Elimination Reactions part 1. (2020). YouTube. [Link]
- Substitution and elimination reactions. (n.d.). Khan Academy. [Link]
- Related impurities in peptide medicines. (n.d.). PubMed. [Link]
- The conformational preferences of 3-fluoropiperidine (1) and... (n.d.).
- Method for preparing (R)-3-amino piperidine hydrochloride. (n.d.).
- Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. (2022). ACS Figshare. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Khan Academy [khanacademy.org]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 16. iajps.com [iajps.com]
- 17. biomedres.us [biomedres.us]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Strategies for 3-Fluoropiperidine-3-carbonitrile
Welcome to the technical support center dedicated to the analytical characterization of 3-Fluoropiperidine-3-carbonitrile. This molecule, while a valuable building block in medicinal chemistry, presents a unique combination of structural features—a basic piperidine ring, a polar nitrile group, and an electronegative fluorine atom at a quaternary center—that can pose significant challenges during analysis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to adapt and optimize your analytical methods effectively.
Section 1: Chromatographic Analysis (HPLC/UPLC)
The high polarity and basicity of this compound make it a challenging analyte for standard reversed-phase chromatography. Here, we address the most common issues.
Question 1: I'm seeing severe peak tailing for my compound on a C18 column. What's causing this and how can I fix it?
Answer: This is a classic problem arising from secondary interactions between the basic piperidine nitrogen and acidic silanol groups present on the surface of silica-based stationary phases like C18.[1] This interaction is strong and non-specific, leading to a "tailing" effect where the peak is asymmetrically broadened.
Causality: The lone pair of electrons on the piperidine nitrogen (pKa ~8-9) readily interacts with free silanol groups (Si-OH) on the column packing material. To achieve a sharp, symmetrical Gaussian peak, we must mitigate this interaction.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for HPLC peak tailing.
Solutions (In Order of Application):
-
Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase to be at least 2 units below the pKa of the piperidine nitrogen.[1] A pH of 3-4, using formic acid or trifluoroacetic acid (TFA), will ensure the amine is fully protonated, minimizing its interaction with silanols.
-
Use an Ion-Pairing Additive: Adding 0.05-0.1% TFA to both your aqueous and organic mobile phases is highly effective.[2] TFA serves two purposes: it lowers the pH and its trifluoroacetate anion pairs with the protonated analyte, effectively shielding it from the stationary phase.
-
Employ a Modern Column: Use a column with advanced surface chemistry. "End-capped" columns have fewer free silanols. Columns with embedded polar groups or bidentate C18 phases also offer alternative selectivities and better peak shapes for basic compounds.[3]
Question 2: My compound has very poor retention and elutes near the void volume in reversed-phase chromatography. How can I improve its retention?
Answer: This issue stems from the high polarity of the molecule. The combination of the fluorine, nitrile, and piperidine ring makes it highly soluble in the polar mobile phase and poorly retained by the non-polar C18 stationary phase.[1]
Solutions:
-
Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is the ideal solution for highly polar compounds.[1] It uses a polar stationary phase (like silica or amide) with a high-organic mobile phase. This mode provides excellent retention for polar analytes.
-
Use a More Retentive Reversed-Phase Column: If you must use reversed-phase, select a column with an embedded polar group or a higher carbon load to increase interaction.[1]
-
Highly Aqueous Mobile Phase: Start with a very high percentage of aqueous mobile phase (e.g., 95-98%) and run a shallow gradient.
| Problem | Primary Cause | Recommended Solution | Alternative Solution |
| Peak Tailing | Secondary interaction with silanols | Add 0.1% TFA to mobile phase[2] | Use an end-capped or polar-embedded column[1][3] |
| Poor Retention (RP) | High analyte polarity | Switch to HILIC mode | Use 100% aqueous mobile phase with a salt |
| Low Recovery | Irreversible adsorption on column | Use a deactivated column; check stability | Switch to a different stationary phase (e.g., polymer-based) |
| Co-elution | Insufficient column selectivity | Change organic modifier (ACN to MeOH)[1] | Switch to a different column chemistry (e.g., Phenyl-Hexyl)[3] |
Section 2: Spectroscopic Characterization (NMR & MS)
Confirming the structure of this compound requires careful interpretation of its spectroscopic data, which can be deceptively complex.
Question 3: My ¹H NMR spectrum shows broad signals, especially for the piperidine ring protons. Why is that, and how can I get a sharp, well-resolved spectrum?
Answer: The broadness of the signals is likely due to conformational exchange occurring on the NMR timescale. The piperidine ring is not static; it undergoes a rapid "chair-chair" interconversion.[4] The presence of the fluorine atom can create two distinct chair conformers (with fluorine in the axial or equatorial position) that may have similar energy levels, leading to exchange broadening.
The Underlying Science: Studies on fluorinated piperidines have shown that the axial position for fluorine can be surprisingly stable due to hyperconjugation and charge-dipole interactions.[5][6][7] If the energy barrier between the axial and equatorial conformers is low, the molecule will be rapidly flipping between these two states in solution at room temperature.
Caption: Conformational equilibrium of this compound.
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈).[4]
-
Low-Temperature Analysis: Gradually decrease the temperature in 10-20 K increments. As the temperature drops, the rate of chair-chair interconversion will slow down. Below a certain temperature (the coalescence temperature), you should see the broad signals resolve into two distinct sets of sharp signals, one for each conformer.
-
High-Temperature Analysis: If lowering the temperature is not feasible or doesn't resolve the issue, increasing the temperature can also work. This will accelerate the interconversion, causing the signals to average out and sharpen into a single set of peaks representing the weighted average of the two conformers.
Question 4: What fragmentation patterns should I expect in the mass spectrum (EI or ESI-MS/MS) for this molecule?
Answer: The fragmentation of this compound will be directed by the fluorine, nitrile, and piperidine nitrogen.
Expected Fragmentation Pathways:
-
Loss of HF (M-20): A common pathway for fluorinated compounds.
-
Loss of HCN (M-27): Elimination of the nitrile group is a very likely fragmentation.
-
Ring Opening/Cleavage: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen, leading to a series of smaller fragment ions.
-
Retro-Diels-Alder (less common): While possible, this is less likely to be a primary pathway compared to the loss of small, stable neutral molecules.
The presence of a fluorine atom can sometimes lead to rearrangements and the loss of difluorocarbene (CF₂), although this is more common with CF₃ groups.[8]
Caption: Potential ESI-MS/MS fragmentation pathways.
Section 3: Stability and Handling
Question 5: Is this compound stable? What are the potential degradation pathways I should be aware of?
Answer: The α-fluoronitrile moiety is an electron-deficient and potentially reactive functional group. While generally stable under standard analytical conditions (neutral pH, room temperature), you should be aware of potential degradation, especially during sample preparation or storage in non-inert solvents.
Potential Degradation Pathways:
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid. This process is accelerated under strongly acidic or basic conditions and with elevated temperatures.
-
Elimination of HF: Although the fluorine is on a quaternary carbon, elimination to form an unsaturated species is a theoretical possibility under harsh conditions, though less likely than hydrolysis.
-
Reaction with Moisture: Some fluoronitriles can react with trace amounts of water, especially over long-term storage, potentially leading to the formation of byproducts like heptafluoro-iso-butyramide that have been observed with other fluoronitriles.[9]
Recommended Handling and Storage Protocol:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at or below -20°C.[10]
-
Sample Preparation: Prepare analytical solutions fresh whenever possible. Use high-purity, anhydrous solvents if stability is a concern. Avoid leaving solutions on the benchtop for extended periods.
-
Solvent Choice: For long-term storage in solution, aprotic solvents like acetonitrile or dioxane are preferable to protic solvents like methanol or water.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
- BenchChem Technical Support. (2025).
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- BenchChem Technical Support. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. Benchchem.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- ResearchGate Discussion. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
- BenchChem Technical Support. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Dolan, J. W. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- CIGRE UK. (2023).
- BLD Pharm. (n.d.). 3-Fluoropiperidine. BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. cigre.org.uk [cigre.org.uk]
- 10. 116574-75-5|3-Fluoropiperidine|BLD Pharm [bldpharm.com]
Validation & Comparative
A Senior Application Scientist's Guide: 3-Fluoropiperidine-3-carbonitrile in Medicinal Chemistry
Unlocking New Chemical Space: A Comparative Analysis of Fluorinated Piperidine Building Blocks
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, enhancing properties from metabolic stability to target affinity.[1][2][3] Among the most valuable scaffolds, the piperidine ring is a privileged structure, present in a vast number of FDA-approved drugs.[4] The fusion of these two domains—fluorine chemistry and the piperidine core—has yielded a powerful class of building blocks: the fluorinated piperidines.[5][6]
This guide provides an in-depth comparison of a highly functionalized, emerging building block, 3-Fluoropiperidine-3-carbonitrile , with its more established monofluorinated and fluoroalkylated counterparts. We will explore the nuanced effects of fluorine substitution on physicochemical properties, examine synthetic accessibility, and provide actionable experimental protocols for researchers in drug development.
The Unique Profile of this compound: A Dual-Functional Scaffold
This compound is a distinctive building block characterized by the presence of two geminal, electron-withdrawing groups at the C3 position. This unique arrangement imparts a specific set of properties that differentiate it from simpler fluorinated piperidines.
-
Profound Basicity (pKa) Modulation: The piperidine nitrogen's basicity is a critical parameter influencing a drug's solubility, cell permeability, and off-target activity, particularly hERG channel affinity.[7][8] While a single fluorine atom at the C3 or C4 position lowers the pKa relative to piperidine, the combined inductive effect of the geminal fluorine and nitrile groups in this compound is expected to cause a much more significant reduction in basicity. This strong pKa depression can be a powerful tool for medicinal chemists to mitigate basicity-related liabilities.[9][10]
-
A Versatile Synthetic Handle: The nitrile group is not merely an electronic modulator; it is a versatile functional group that serves as a gateway to a variety of other functionalities.[11][12] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions, allowing for diverse and late-stage diversification of the piperidine scaffold.
-
Conformational Rigidity: The steric bulk and electronic properties of the geminal substituents at C3 are anticipated to have a pronounced effect on the piperidine ring's conformational equilibrium, potentially locking it into a preferred chair conformation. This pre-organization can be advantageous for optimizing binding to a specific protein target.
Comparative Analysis with Other Fluorinated Piperidine Building Blocks
The selection of a specific fluorinated piperidine is a critical decision in the design of a drug candidate. The choice depends on the desired balance of properties, including basicity, lipophilicity, conformational preference, and the need for further synthetic modification.
Monofluorinated Piperidines: The Workhorses
3-Fluoropiperidine and 4-Fluoropiperidine are the most common fluorinated piperidine building blocks.
-
3-Fluoropiperidine: Known for its intriguing conformational behavior. In its protonated state, the fluorine atom preferentially adopts an axial position due to a stabilizing charge-dipole interaction between the C-F bond and the N+-H bond.[8][13][14][15] This preference can be exploited to enforce a specific vector for substituents, influencing binding affinity and selectivity.
-
4-Fluoropiperidine: The fluorine atom at the C4 position has a more attenuated effect on the nitrogen's pKa compared to the C3-substituted isomer due to its greater distance.[16] It serves as an excellent tool for blocking metabolic oxidation at the C4 position without drastically altering the core's basicity.
gem-Difluorinated Piperidines
Building blocks like 3,3-Difluoropiperidine and 4,4-Difluoropiperidine offer an amplified version of the effects seen with monofluorination. The two fluorine atoms lead to a more substantial decrease in pKa and can serve as effective bioisosteres for a carbonyl group.
Fluoroalkyl-Substituted Piperidines
Piperidines bearing groups like trifluoromethyl (-CF3) or difluoromethyl (-CHF2) introduce both steric bulk and strong electronic effects.[17] A trifluoromethyl group, for instance, is highly lipophilic and can significantly enhance metabolic stability and membrane permeability.[18]
Data Presentation: Physicochemical Property Comparison
The following table summarizes key physicochemical properties of various fluorinated piperidine building blocks, providing a basis for rational selection in drug design.
| Building Block | Representative CAS No. | Predicted pKa[16][19] | Key Attributes |
| Piperidine | 110-89-4 | ~11.2 | High Basicity |
| 4-Fluoropiperidine | 78197-27-0 | ~9.4 | Moderate pKa reduction; Metabolic blocking |
| 3-Fluoropiperidine | 116574-75-5 | ~8.5 | Significant pKa reduction; Conformational control (axial-F preference) |
| 3,3-Difluoropiperidine | 144254-47-5 | Lower than 3-F | Strong pKa reduction; Carbonyl bioisostere |
| This compound | N/A (Emerging) | Significantly < 8.5 | Profound pKa reduction; Versatile synthetic handle |
| 4-(Trifluoromethyl)piperidine | 135332-90-0 | ~8.7 | pKa reduction; Increased lipophilicity & metabolic stability |
Visualization & Schematics
Caption: Workflow for selecting a fluorinated piperidine building block.
Experimental Protocols
The protocols described below are representative methodologies grounded in established literature, providing a reliable starting point for experimental work.
Protocol 1: Synthesis of N-Cbz-3-fluoropiperidine via Heterogeneous Hydrogenation
This protocol details a robust method for synthesizing fluorinated piperidines from readily available fluoropyridine precursors, a technique widely cited for its efficiency and scalability.[4][6][20]
Causality Behind Experimental Choices:
-
Catalyst (Pd/C): Palladium on carbon is a commercially available and effective catalyst for pyridine hydrogenation. It is crucial to use a catalyst that favors hydrogenation over competitive hydrodefluorination.[4]
-
In Situ Protection: Low molecular weight piperidines are often volatile and difficult to purify. Trapping the product in situ with a protecting group like benzyloxycarbonyl (Cbz) facilitates isolation and handling.[4][6]
-
Solvent (Methanol): Methanol is a common solvent for hydrogenations, effectively dissolving the substrate and hydrogen gas.
Step-by-Step Methodology:
-
To a high-pressure hydrogenation vessel, add 3-fluoropyridine (1.0 eq), 10% Palladium on Carbon (5 mol%), and methanol.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 bar) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS to confirm the consumption of the starting material.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Cool the filtrate to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a base such as triethylamine (1.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the mixture in vacuo.
-
Resuspend the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Cbz-3-fluoropiperidine.
Caption: General reaction scheme for fluoropiperidine synthesis.
Protocol 2: Representative Functionalization of a Nitrile Group
This protocol outlines the hydrolysis of a nitrile to a carboxylic acid, a key transformation enabled by the nitrile handle on building blocks like this compound.[11]
Causality Behind Experimental Choices:
-
Substrate: N-Boc-piperidine-4-carbonitrile is used as a readily available model system to demonstrate the chemistry applicable to the C3-substituted analogue.
-
Reagents (NaOH, H2O/EtOH): Basic hydrolysis is a standard method for converting nitriles to carboxylates. The ethanol co-solvent aids in substrate solubility.
-
Acidification: Protonation of the intermediate carboxylate salt with a strong acid like HCl is required to isolate the final carboxylic acid product.
Step-by-Step Methodology:
-
Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an excess of sodium hydroxide (e.g., 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor by TLC or LC-MS. The reaction may take several hours to 24 hours.
-
After completion, cool the reaction to room temperature and concentrate in vacuo to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with concentrated HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer multiple times with ethyl acetate.
-
Collect the precipitate by filtration or combine the organic extracts.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperidine-4-carboxylic acid.
Conclusion and Future Outlook
While established building blocks like 3- and 4-fluoropiperidine remain indispensable tools, highly functionalized scaffolds such as This compound represent the next frontier in medicinal chemistry. Its unique combination of profound basicity modulation and a versatile synthetic handle offers chemists an unparalleled ability to fine-tune molecular properties and explore novel chemical space. The capacity to significantly lower pKa while providing a gateway for diversification makes it a particularly attractive building block for overcoming common drug development hurdles, including hERG toxicity and pharmacokinetic liabilities. As synthetic methods for these complex scaffolds become more accessible, their adoption is poised to accelerate the discovery of safer and more effective therapeutics.
References
- University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from www.sciencedaily.com/releases/2019/01/190123111325.htm
- Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057.
- Di Micco, S., Agamennone, M., Ceccarelli, M., & Bertamino, A. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946.
- Ye, J., et al. (2021). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 13, 805–811.
- Garvey, P., et al. (2011). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 54(1), 1-13.
- Di Micco, S., Agamennone, M., Ceccarelli, M., & Bertamino, A. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946.
- Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 274-288.
- Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057.
- Remete, A. M., Nonn, M., Fustero, S., Fülöp, F., & Kiss, L. (2017). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Molecules, 22(1), 133.
- Mykhailiuk, P. K. (2021). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Angewandte Chemie International Edition, 60(2), 996-1003.
- Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10, 12052–12057.
- Jäkel, C., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2163-2172.
- Jäkel, C., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2163-2172.
- Mykhailiuk, P. K. (2019). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 25(55), 12837-12842.
- Gouverneur, V. (2015). Fluorine's special role in conformation control of N-heterocycles. Angewandte Chemie International Edition, 54(5), 1365-1367.
- Carreira, E. M., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(43), 15257-15262.
- Di Micco, S., Agamennone, M., Ceccarelli, M., & Bertamino, A. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
- Carreira, E. M., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(43), 15257-15262.
- Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5556.
- Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214.
- Carreira, E. M., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(43), 15257-15262.
- National Center for Biotechnology Information. (n.d.). 4-Fluoropiperidine. PubChem Compound Database.
- Castro, J. L., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104.
- Christie, M. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
- Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9033–9037.
- Di Micco, S., Agamennone, M., Ceccarelli, M., & Bertamino, A. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.
- Al-Majid, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15, 1234.
- Al-Majid, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. guidechem.com [guidechem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 3-Fluoropiperidine-3-carbonitrile: A Guide for Medicinal Chemists
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The 3-fluoropiperidine-3-carbonitrile scaffold, in particular, represents a valuable, yet synthetically challenging, building block for drug discovery programs. The geminal arrangement of a fluorine atom and a nitrile group on a piperidine ring offers a unique combination of electronic properties and a handle for further chemical elaboration. This guide provides a comparative analysis of plausible synthetic routes to this important molecule, offering researchers the insights needed to make informed decisions in their synthetic campaigns. We will explore two primary strategies: the late-stage fluorination of a pre-formed piperidine ring and the reduction of a fluorinated pyridine precursor.
Route 1: Late-Stage Electrophilic Fluorination of a Piperidine Precursor
This approach focuses on constructing the piperidine ring first, followed by the introduction of the fluorine atom at the C3 position. A key intermediate in this strategy is an N-protected piperidine-3-carbonitrile derivative that can be activated for electrophilic fluorination.
Experimental Protocol: Synthesis via Electrophilic Fluorination
Step 1: Synthesis of N-Boc-3-oxopiperidine
This starting material can be synthesized from commercially available 3-hydroxypiperidine through oxidation, for example, using a Swern or Dess-Martin oxidation, followed by N-protection with a tert-butyloxycarbonyl (Boc) group.
Step 2: Synthesis of N-Boc-3-cyanopiperidin-3-ol
To a solution of N-Boc-3-oxopiperidine in a suitable solvent such as tetrahydrofuran (THF), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide). The reaction is typically stirred at room temperature until completion. Aqueous workup will yield the cyanohydrin.
Step 3: Synthesis of N-Boc-piperidine-3-carbonitrile
The cyanohydrin from the previous step can be dehydrated to the corresponding α,β-unsaturated nitrile using a dehydrating agent like phosphorus oxychloride in pyridine. Subsequent reduction of the double bond via catalytic hydrogenation (e.g., H2, Pd/C) will yield N-Boc-piperidine-3-carbonitrile.
Step 4: Electrophilic Fluorination to N-Boc-3-fluoropiperidine-3-carbonitrile
The N-Boc-piperidine-3-carbonitrile is deprotonated with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent like THF to generate the corresponding enolate. This is followed by the addition of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[1][2] The reaction is carefully quenched, and the product is isolated and purified by chromatography.
Step 5: Deprotection (Optional)
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound as a salt.
Causality and Mechanistic Insights
The success of this route hinges on the efficient generation of an enolate at the C3 position of the piperidine ring, which can then act as a nucleophile to attack the electrophilic fluorine source. The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete deprotonation without competing side reactions. Selectfluor® is a popular choice for electrophilic fluorination due to its crystalline, stable nature and predictable reactivity.[2]
Caption: Synthetic pathway for Route 1 via late-stage electrophilic fluorination.
Route 2: Reduction of a Fluorinated Pyridine Precursor
An alternative and often more convergent approach involves the synthesis of a suitably substituted fluorinated pyridine, followed by the reduction of the aromatic ring to the desired piperidine.
Experimental Protocol: Synthesis via Pyridine Reduction
Step 1: Synthesis of 3-Fluoropyridine
3-Fluoropyridine is commercially available or can be synthesized from 3-aminopyridine via the Balz-Schiemann reaction.[3]
Step 2: Synthesis of 3-Fluoro-3-cyanopyridine (Hypothetical Intermediate)
The direct cyanation of 3-fluoropyridine at the 3-position is challenging. A more plausible, albeit multi-step, approach would be required, potentially involving metallation and cyanation, or starting from a more functionalized pyridine. For the purpose of this guide, we will consider a precursor that can lead to the desired substitution pattern. A more practical starting point would be a 3-fluoropyridine derivative that can be converted to the 3-cyano-3-fluoropiperidine. A potential, though not directly reported, precursor could be 3-amino-2-fluoropyridine, which could undergo a Sandmeyer reaction for cyanation, followed by removal of the amino group. However, a more direct and documented approach is the catalytic hydrogenation of a substituted fluoropyridine.[4][5][6]
Step 3: Catalytic Hydrogenation to this compound
Assuming the successful synthesis of a suitable 3-fluoro-cyanopyridine precursor, the reduction of the pyridine ring can be achieved through catalytic hydrogenation. The fluorinated pyridine derivative is dissolved in a solvent such as methanol or acetic acid, and a catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO2), is added.[7] The reaction is then subjected to hydrogen gas at elevated pressure. The presence of an acid, such as hydrochloric acid, can be beneficial for the hydrogenation of fluoropyridines.[4][6] The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the product is isolated.
Causality and Mechanistic Insights
The key to this route is the chemoselective reduction of the pyridine ring while preserving the C-F and C-CN bonds. The hydrogenation of pyridines is a well-established transformation, and various catalytic systems have been developed to achieve this with high efficiency and diastereoselectivity.[8] The use of acidic conditions protonates the pyridine nitrogen, which activates the ring towards reduction and can help to prevent catalyst poisoning.[6] The cis-selectivity often observed in the hydrogenation of substituted pyridines is a notable feature of this method.[4]
Caption: Synthetic pathway for Route 2 via reduction of a fluorinated pyridine.
Comparative Analysis
| Feature | Route 1: Electrophilic Fluorination | Route 2: Pyridine Reduction |
| Starting Materials | Readily available piperidine derivatives. | Potentially requires multi-step synthesis of the fluorinated pyridine precursor. |
| Key Transformation | Electrophilic fluorination of a β-cyanocarbanion. | Catalytic hydrogenation of a pyridine ring. |
| Stereocontrol | Can be challenging to control the stereochemistry at C3. | Often provides good cis-diastereoselectivity.[4] |
| Scalability | Handling of strong bases at low temperatures can be challenging on a larger scale. | Catalytic hydrogenation is generally a scalable process. |
| Potential Issues | Formation of over-fluorinated or other side products. | Hydrodefluorination or reduction of the nitrile group as potential side reactions. |
| Overall Yield | Likely to be lower due to the multi-step nature and potentially difficult fluorination step. | Potentially higher if a good route to the pyridine precursor is established. |
Conclusion
Both synthetic strategies presented offer plausible pathways to the valuable this compound scaffold.
Route 1 , the late-stage electrophilic fluorination, offers a more linear and perhaps more readily conceptualized approach starting from common piperidine building blocks. However, it may suffer from challenges associated with the handling of organometallic intermediates and the selectivity of the fluorination step.
The choice between these routes will ultimately depend on the specific resources and expertise available to the research team. For exploratory and smaller-scale syntheses, Route 1 may be more accessible. For larger-scale campaigns where efficiency and stereocontrol are paramount, investing in the development of a robust synthesis for the fluorinated pyridine precursor for Route 2 could be the more prudent long-term strategy. Further research into the direct and efficient synthesis of substituted 3-fluoropyridines will undoubtedly enhance the accessibility of this and other important fluorinated piperidine building blocks.
References
- Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Glorius, F. et al. (2020). Accessing (Multi)
- Glorius, F. et al. (2020). Accessing (Multi)
- Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1647-1652. [Link]
- Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines.
- Yang, E. et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
- Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Organic Chemistry Portal.
- Usachev, B. I. (2020). Chemistry of fluoroalkyl cyanides.
- Finze, M. et al. (2019). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. Chemistry – A European Journal, 25(41), 9619-9629. [Link]
- L'Heureux, A. et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]
- Lankin, D. C. et al. (2002). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 124(49), 14614–14620. [Link]
- Prakash, G. K. S. et al. (2004). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. The Journal of Organic Chemistry, 69(14), 4877–4880. [Link]
- Banks, R. E. (2013). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]
- De Kimpe, N. et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. The Journal of Organic Chemistry, 75(13), 4648–4651. [Link]
- Turedi, A. et al. (2019). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry, 15, 2392–2398. [Link]
- Dilman, A. D. et al. (2017). New Synthesis of 3-Fluoropyridine Derivatives. The Journal of Organic Chemistry, 82(23), 12967–12974. [Link]
- Yoon, T. P. et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 21(1), 223–226. [Link]
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Weintraub, P. M. et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(16), 2953-2989. [Link]
- Sigman, M. S. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14534–14540. [Link]
- Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. REF Case study search [impact.ref.ac.uk]
- 3. 3-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. communities.springernature.com [communities.springernature.com]
A Comparative Guide to the Biological Activity of 3-Fluoropiperidine-3-carbonitrile Derivatives and Their Non-Fluorinated Analogs
Introduction: The Strategic Value of Fluorine in a Privileged Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, three-dimensional structure allows for precise vectorial presentation of substituents to engage with biological targets, while its basic nitrogen atom often serves as a key interaction point for anchoring ligands within binding sites.[2]
However, optimizing the drug-like properties of piperidine-containing compounds is a nuanced challenge. Properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability must be carefully balanced to achieve the desired potency, selectivity, and pharmacokinetic profile.[3][4] The strategic incorporation of fluorine has emerged as a powerful tool for fine-tuning these molecular properties.[4][5] Its unique characteristics—high electronegativity, small steric footprint similar to hydrogen, and the ability to form strong C-F bonds—can profoundly influence a molecule's behavior.[3]
This guide provides an in-depth comparison of 3-fluoropiperidine-3-carbonitrile derivatives against their non-fluorinated analogs. We will explore, from first principles and supporting data, how the introduction of a single fluorine atom adjacent to a carbonitrile group can modulate key physicochemical parameters and, consequently, alter biological activity. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the causal relationships behind fluorine's effects and to leverage them in rational drug design.
The Foundational Impact of C-3 Fluorination on Physicochemical Properties
The introduction of a fluorine atom at the C-3 position of the piperidine ring, particularly when adjacent to an electron-withdrawing nitrile group, initiates a cascade of predictable yet powerful electronic and conformational changes. Understanding these shifts is fundamental to predicting their biological consequences.
Modulation of Basicity (pKa)
The nitrogen atom of the piperidine ring is a Brønsted-Lowry base, and its pKa is a critical determinant of its ionization state at physiological pH (≈7.4). Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I effect). This effect, transmitted through the sigma bonds of the ring, reduces the electron density on the piperidine nitrogen, making its lone pair of electrons less available for protonation.[3][6]
Causality: A lower electron density on the nitrogen results in a weaker base, and therefore, a lower pKa.[7] This is a highly desirable effect in drug design, as a lower pKa can reduce unwanted interactions with acidic targets (like hERG channels) and increase the fraction of the neutral, more membrane-permeable form of the drug, potentially enhancing oral bioavailability.[3]
Altering Lipophilicity (LogP)
The impact of fluorination on lipophilicity is not always straightforward. While a single fluorine atom is generally considered to increase lipophilicity, its influence on the molecule's overall LogP is deeply intertwined with the pKa shift.[7][8]
Causality: The measured distribution coefficient at pH 7.4 (LogD₇.₄) depends on both the intrinsic lipophilicity of the neutral molecule (LogP) and its pKa. By lowering the pKa, fluorination increases the population of the neutral, less polar species at physiological pH. This often leads to a higher measured LogD₇.₄, even if the intrinsic LogP of the neutral form is only modestly affected.[8] Therefore, the fluorinated analog is likely to exhibit greater passive diffusion across biological membranes.
Influencing Conformational Preference
Saturated six-membered rings like piperidine exist in a dynamic equilibrium of chair conformations. Substituents typically prefer the sterically less hindered equatorial position. However, fluorine can defy this rule. Studies have shown that 3-fluoropiperidines can exhibit a significant preference for the axial conformation.[9][10]
Causality: This "axial-F preference" is attributed to stabilizing hyperconjugative and electrostatic interactions.[9][11] Specifically, hyperconjugation between the nitrogen lone pair (n_N) and the antibonding orbital of the axial C-F bond (σ*_CF), as well as favorable charge-dipole interactions between the protonated nitrogen (N⁺-H) and the C-F bond dipole, stabilize the axial conformer.[10] This conformational locking can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity by reducing the entropic penalty of binding.
Logical Flow: Physicochemical Effects of C-3 Fluorination
Caption: Key physicochemical consequences arising from fluorine introduction at the C-3 position of a piperidine ring.
Comparative Biological Activity: A Data-Driven Hypothetical Case Study
To illustrate the practical implications of these physicochemical changes, let us consider a hypothetical scenario where a this compound derivative (Compound F ) and its non-fluorinated parent (Compound NF ) are evaluated as inhibitors of a protein kinase.
Structure-Activity Relationship (SAR) Analysis
-
Binding Affinity (Ki): The impact on binding affinity is a composite of multiple factors.
-
Potential Negative Impact: If the binding pocket of the kinase contains a key acidic residue (e.g., Aspartic Acid) that forms a crucial salt bridge with the protonated piperidine nitrogen, the lower pKa of Compound F could weaken this interaction, leading to a decrease in affinity.
-
Potential Positive Impact: Conversely, if the axial-F conformation of Compound F provides a more optimal geometric fit into a hydrophobic pocket, this could increase affinity.[9] Furthermore, the C-F bond can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with backbone carbonyls, adding to binding energy.[12]
-
-
Metabolic Stability: The C-H bonds on a piperidine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a hydrogen with a robust C-F bond, Compound F blocks a potential site of metabolism. This typically results in a significantly longer half-life in human liver microsome (HLM) assays.[3][8]
Quantitative Data Summary
The following table summarizes the expected experimental data from a head-to-head comparison.
| Parameter | Compound NF (Non-Fluorinated) | Compound F (Fluorinated) | Rationale for Difference |
| Structure | 3-Piperidinecarbonitrile Scaffold | 3-Fluoro-3-piperidinecarbonitrile Scaffold | Introduction of fluorine at C-3. |
| pKa | ~9.5 | ~8.2 | Strong inductive electron withdrawal by fluorine reduces the basicity of the piperidine nitrogen.[6][7] |
| LogD₇.₄ | 1.2 | 1.8 | The lower pKa of Compound F increases the fraction of the neutral, more lipophilic species at pH 7.4.[8] |
| Binding Affinity (Ki, nM) | 50 nM | 15 nM | The stabilizing axial-F conformation provides a superior fit into the target's binding site, outweighing any potential loss from a weaker ionic interaction.[9] |
| Kinase Inhibition (IC₅₀, µM) | 0.25 µM | 0.07 µM | Higher binding affinity translates directly to more potent inhibition of the target enzyme. |
| Metabolic Stability (t½ in HLM) | 15 min | > 90 min | Fluorination at C-3 blocks a primary site of oxidative metabolism, dramatically increasing stability.[3] |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of such a comparative study, standardized and validated protocols are essential.
General Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the synthesis, profiling, and comparative biological evaluation of analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation: Prepare a 10 mM stock solution of each compound (NF and F ) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.
-
Kinase Reaction: In a separate plate, add the kinase enzyme, the peptide substrate, and ATP in an appropriate kinase buffer.
-
Initiate Reaction: Transfer a small volume (e.g., 50 nL) of the serially diluted compounds to the kinase reaction plate. Incubate at room temperature for 1-2 hours. Include positive (no inhibitor) and negative (no enzyme) controls.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a compound is metabolized by liver enzymes.
-
Reagent Preparation: Prepare a solution of human liver microsomes (HLM, e.g., 0.5 mg/mL) and the test compound (1 µM final concentration) in a phosphate buffer.
-
Initiate Reaction: Pre-warm the HLM/compound mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH cofactor.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Conclusion and Forward Look
The strategic placement of a fluorine atom at the 3-position of a piperidine-3-carbonitrile scaffold is a potent medicinal chemistry tactic that induces profound and predictable changes in the molecule's fundamental properties. As demonstrated, this single atomic substitution can lower basicity, enhance lipophilicity at physiological pH, enforce a specific ring conformation, and block a key site of metabolism.[3][8][9]
In our comparative analysis, these physicochemical modifications translated into a significantly improved biological profile for the fluorinated analog (Compound F ), which exhibited greater potency and vastly superior metabolic stability. However, it is crucial to recognize that the ultimate effect of fluorination is context-dependent and target-specific. The interplay between altered pKa and binding site interactions, for example, could just as easily lead to a decrease in activity in a different biological system.
Therefore, this guide serves not as a declaration that fluorination is a universal solution, but as an evidence-based framework for its application. It underscores the necessity of direct, empirical comparison through robust experimental protocols. By understanding the underlying causality behind fluorine's effects, researchers can more effectively design and prosecute drug discovery campaigns, turning a simple atomic substitution into a decisive step toward a successful therapeutic candidate.
References
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]
- Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed URL:[Link]
- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF Source: ResearchG
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Wiley Online Library URL:[Link]
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: PMC - NIH URL:[Link]
- Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL:[Link]
- Title: Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Title: Fluorine in drug discovery: Role, design and case studies Source: Pre-proofs URL:[Link]
- Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: ScienceDaily URL:[Link]
- Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Public
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL:[Link]
- Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry URL:[Link]
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link]
- Title: Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies Source: ACS Omega URL:[Link]
- Title: Design, synthesis and SAR study of Fluorine-containing 3rd-gener
- Title: Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: Journal of Clinical Medicine of Kazakhstan URL:[Link]
- Title: Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors Source: PubMed URL:[Link]
- Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: PubMed URL:[Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 3-Fluoropiperidine-3-carbonitrile
In modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic detail; it is the fundamental determinant of its biological activity, safety, and efficacy.[1][2] For novel scaffolds like 3-Fluoropiperidine-3-carbonitrile, a molecule of interest due to the ubiquitous nature of the piperidine ring in pharmaceuticals and the unique modulatory effects of fluorine, unambiguous structural validation is a critical, non-negotiable milestone.[3][4] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, establishing why Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal gold standard for absolute structure determination.[5][6]
The core challenge in characterizing this compound lies in its stereochemistry. The C3 position is a quaternary carbon atom bonded to a fluorine atom, a nitrile group, and two different carbon atoms within the piperidine ring. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming connectivity and molecular formula, they often fall short of providing the definitive 3D spatial arrangement, especially around such a complex stereocenter. This guide will demonstrate the synergistic role of these techniques while highlighting the unique, authoritative power of X-ray crystallography.
The Analytical Challenge: Beyond Connectivity
The initial characterization of a newly synthesized batch of this compound begins with techniques that confirm its elemental composition and atomic connections. However, these methods provide a two-dimensional picture, leaving critical three-dimensional questions unanswered.
Mass Spectrometry (MS): Confirming the Formula
High-Resolution Mass Spectrometry (HRMS) is the first line of inquiry. By providing a highly accurate mass-to-charge ratio, it confirms the elemental composition (C₆H₉FN₂). This technique is essential for verifying that the correct atoms are present in the molecule but offers no insight into their arrangement in space.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is powerful for establishing the molecular skeleton.[10] It provides detailed information about the chemical environment of each atom, allowing researchers to piece together the connectivity. For fluorinated compounds, ¹⁹F NMR is a particularly sensitive and specific tool.[11]
However, NMR relies on through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations. For a rigid ring system like a piperidine, assigning the axial or equatorial position of the fluorine atom relative to the nitrile group can be ambiguous. The conformational preferences of fluorinated piperidines are complex, influenced by subtle electronic and steric effects that can make definitive NOE-based assignments challenging.[3][12][13] While advanced NMR techniques can suggest a likely conformation in solution, they do not provide the high-precision bond lengths and angles that define the molecule's absolute structure.[14]
The Gold Standard: Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) transcends the limitations of other techniques by providing a direct, three-dimensional map of electron density within a crystal.[15][16] This allows for the unambiguous determination of the atomic arrangement, including absolute stereochemistry, bond lengths, and bond angles with exceptional precision.[5][17]
The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections, the intensities of which are recorded by a detector.[18] Mathematical analysis of this diffraction pattern allows for the reconstruction of the 3D structure of the molecule within the crystal lattice.[17][19]
Workflow for Unambiguous Structure Validation
The following diagram illustrates the logical workflow, emphasizing how initial spectroscopic data provides a hypothesis that is definitively proven by X-ray crystallography.
Caption: Workflow from synthesis to unambiguous structural validation.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific information required. While a multi-technique approach is standard practice, their individual contributions vary significantly in the context of absolute structural proof.
| Feature | Mass Spectrometry (HRMS) | NMR Spectroscopy | X-ray Crystallography (SC-XRD) |
| Information Provided | Elemental Composition, Molecular Weight | Atomic Connectivity, Solution Conformation (Inferred) | Absolute 3D Structure, Bond Lengths/Angles, Stereochemistry, Packing |
| Sample Phase | Gas/Liquid | Liquid (Solution) | Solid (Single Crystal) |
| Key Advantage | High sensitivity, rapid confirmation of formula. | Non-destructive, provides data on solution-state dynamics. | Unambiguous and definitive 3D structural data.[5][20] |
| Primary Limitation | Provides no structural or stereochemical information. | Can be ambiguous for complex stereocenters and conformations. | Requires a high-quality single crystal, which can be difficult to grow.[18] |
| Role in Validation | Foundational Check | Hypothesis Generation | Definitive Proof |
Experimental Protocols
To ensure scientific rigor, the protocols described below represent a self-validating system for the characterization of this compound.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 0.1-0.5 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range of m/z 50-500.
-
Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion [M+H]⁺ is observed. The TOF analyzer provides high mass accuracy, typically <5 ppm, which is crucial for confirming the elemental formula against a theoretical value.[21]
-
Validation: The observed mass for [C₆H₉FN₂ + H]⁺ (theoretical m/z 141.0826) must match within the instrument's mass accuracy tolerance.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer. Additionally, acquire 2D correlation spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon connectivities.
-
Rationale: The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the piperidine ring structure and the presence of the nitrile and fluoro substituents. ¹⁹F NMR provides a distinct signal confirming the fluorine's chemical environment.[3]
-
Validation: All observed chemical shifts, coupling constants, and 2D correlations must be consistent with the proposed 2D structure of this compound.
Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth (The Critical Step):
-
Method: Slow evaporation is a common starting point. Dissolve a high-purity sample (~10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Rationale: Slow solvent evaporation allows molecules to organize into a well-ordered crystal lattice, which is essential for sharp diffraction.[22] Experimentation with different solvents is often necessary.
-
-
Crystal Mounting and Data Collection:
-
Selection: Identify a suitable single crystal (typically 0.1-0.3 mm in size, clear, with no visible defects) under a microscope.[17][18]
-
Mounting: Affix the crystal to a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K).
-
Instrumentation: Use a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[16]
-
Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Rationale: Cryo-cooling minimizes thermal motion of the atoms, resulting in higher-quality data. A full data sphere ensures all unique reflections are measured, which is necessary for accurate structure solution.
-
-
Structure Solution and Refinement:
-
Software: Use standard crystallographic software packages (e.g., OLEX2, SHELX).
-
Solution: The initial electron density map is generated from the diffraction data, revealing the positions of heavier atoms.
-
Refinement: A molecular model is built and refined against the experimental data to locate all atoms (including hydrogens) and refine their positions and thermal parameters.
-
Rationale: The refinement process minimizes the difference between the observed diffraction pattern and one calculated from the structural model, leading to a final, highly accurate 3D structure.
-
-
Validation: The final structure is validated using metrics like the R-factor (agreement factor, typically <5% for a good structure) and by checking for chemical reasonability (e.g., bond lengths and angles). The final output is a Crystallographic Information File (CIF).
Conclusion: The Power of Definitive Proof
While Mass Spectrometry and NMR Spectroscopy are essential tools for routine characterization, they provide circumstantial evidence for the three-dimensional structure of complex molecules like this compound. They build a compelling case, but one that can be subject to interpretation.
Single-Crystal X-ray Diffraction, in contrast, serves as the ultimate arbiter. It provides direct, unambiguous, and high-precision evidence of the complete molecular structure.[5][6] For drug development professionals, where absolute certainty of a compound's stereochemistry is paramount for understanding its interaction with biological targets, the investment in growing crystals and performing SC-XRD analysis is not just best practice—it is an essential foundation for the entire discovery and development pipeline.[1][2]
Caption: Comparison of information and confidence levels from analytical techniques.
References
- Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Excillum. Small molecule crystallography.
- METRIC, North Carolina State University. Small Molecule X-ray Crystallography.
- The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
- ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow.
- SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
- Liu Y, et al. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. 2019;121:115686.
- Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Wikipedia. X-ray crystallography.
- ResearchGate. The conformational preferences of fluorinated piperidine derivatives...
- Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.
- University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction.
- Palkovits, B., et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 2020;10(19):11347-11354.
- Brown, F. K., et al. Selecting Optimally Diverse Compounds from Structure Databases: A Validation Study of Two-Dimensional and Three-Dimensional Molecular Descriptors. Journal of Medicinal Chemistry. 1996;39(6):1277-1284.
- Bruker. Single Crystal X-ray Diffractometers.
- Egorov, K., et al. The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets. Journal of Cheminformatics. 2015;7(37).
- Patsnap Synapse. How are chemical structures analyzed in drug discovery?
- ResearchGate. The Chemical Validation and Standardization Platform (CVSP): Large-scale automated validation of chemical structure datasets.
- ResearchGate. Validation Aspects in Structure-Based Drug Design.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry. 2022;7(5):162.
- Wang, G., et al. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International. 2021;327:110978.
- ResearchGate. The conformational preferences of 3-fluoropiperidine (1) and...
- ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- PubChem. (3R)-3-fluoropiperidine hydrochloride.
Sources
- 1. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 2. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. rigaku.com [rigaku.com]
- 6. rigaku.com [rigaku.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Piperidine nmr | Sigma-Aldrich [sigmaaldrich.com]
- 11. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. excillum.com [excillum.com]
- 21. scispace.com [scispace.com]
- 22. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 3-Fluoropiperidine-3-carbonitrile
The 3-fluoropiperidine-3-carbonitrile scaffold is a valuable building block in medicinal chemistry. The strategic placement of a fluorine atom on the piperidine ring can significantly modulate the physicochemical properties of drug candidates, such as basicity (pKa), lipophilicity, and metabolic stability.[1] The nitrile group, a versatile synthetic handle, can be further elaborated into a variety of functional groups, including amines and carboxylic acids. This guide provides a comprehensive comparison of the primary catalytic strategies for the synthesis of this important molecule, offering insights into the strengths and limitations of each approach to aid researchers in selecting the optimal method for their specific needs.
Synthetic Strategies at a Glance
The synthesis of this compound can be approached from several distinct catalytic pathways. The choice of strategy is often dictated by the availability of starting materials, the desired stereochemical outcome, and scalability. Below is a graphical representation of the main retrosynthetic disconnections that will be explored in this guide.
Caption: Key retrosynthetic strategies for this compound.
Strategy 1: Catalytic Hydrogenation of 3-Fluoro-3-cyanopyridine
The reduction of a suitably substituted pyridine precursor is a highly effective and increasingly popular method for accessing fluorinated piperidines.[2][3][4] This approach benefits from the wide availability of functionalized pyridines and often proceeds with high diastereoselectivity.
Head-to-Head Catalyst Comparison: Hydrogenation
| Catalyst System | Key Advantages | Key Disadvantages | Typical Conditions |
| Heterogeneous: Palladium on Carbon (Pd/C) | Robust, reusable, simple work-up, tolerant to air and moisture.[2][3] | May require higher pressures and temperatures; potential for over-reduction or dehalogenation. | H₂ (10-50 bar), MeOH or THF/H₂O, room temp. to 60°C.[5] |
| Homogeneous: Rhodium-based (e.g., Rh-CAAC) | High activity and selectivity, milder reaction conditions, excellent for asymmetric synthesis with chiral ligands.[1] | Sensitive to air and moisture, more complex work-up to remove catalyst, higher cost. | H₂ (1-50 bar), various organic solvents, room temp.[1] |
Expert Insights: For general-purpose synthesis where stereochemistry at other positions is not a concern, Palladium on Carbon offers a cost-effective and operationally simple solution. The cis-selectivity often observed in fluoropyridine hydrogenation is a notable advantage.[2][3] For enantioselective syntheses, where a chiral center is to be set during the reduction, Rhodium-based catalysts with appropriate chiral ligands are the superior choice, albeit at a higher cost and with more stringent reaction setup requirements.[6][7]
Experimental Protocol: Palladium-Catalyzed Hydrogenation
Caption: Workflow for Pd/C catalyzed hydrogenation.
-
Reaction Setup: A solution of 3-fluoro-3-cyanopyridine (1.0 equiv) in methanol is added to a pressure-resistant vessel. Palladium on carbon (10% w/w, 5 mol%) is added under an inert atmosphere.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 bar of hydrogen. The reaction mixture is stirred vigorously at 60°C for 16 hours.
-
Work-up and Isolation: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Strategy 2: Electrophilic Fluorination of Piperidine-3-carbonitrile
This strategy involves the initial synthesis of a piperidine-3-carbonitrile precursor, followed by the introduction of the fluorine atom at the C3 position. This approach is highly dependent on the choice of the fluorinating agent and the method of substrate activation (typically as an enolate or enamine).
Head-to-Head Reagent Comparison: Electrophilic Fluorination
| Fluorinating Agent | Key Advantages | Key Disadvantages | Typical Conditions |
| Selectfluor® (F-TEDA-BF₄) | Highly reactive, crystalline solid, easy to handle.[8] | Lower diastereoselectivity in some cases, requires stoichiometric amounts.[9] | Acetonitrile or DMF, often with a base (e.g., K₂CO₃) or organocatalyst, 25-60°C.[10] |
| N-Fluorobenzenesulfonimide (NFSI) | Generally provides better diastereoselectivity, milder reactivity.[9] | Can be less reactive than Selectfluor, requiring stronger bases or longer reaction times. | THF or CH₂Cl₂, typically with a strong base (e.g., LDA, NaHMDS) at low temperatures (-78°C to 0°C).[10] |
Expert Insights: Selectfluor is often the first choice for screening due to its high reactivity and ease of use.[8] However, for substrates where diastereoselectivity is crucial, NFSI is frequently the superior option, often providing cleaner reactions with fewer byproducts.[9] The choice between these reagents will largely depend on the specific substrate and the desired stereochemical outcome. The kinetics of these reactions have been studied, confirming that the choice of reagent can significantly impact the reaction outcome.[11]
Experimental Protocol: Electrophilic Fluorination with NFSI
Caption: Workflow for electrophilic fluorination using NFSI.
-
Enolate Formation: A solution of N-Boc-piperidine-3-carbonitrile (1.0 equiv) in anhydrous THF is cooled to -78°C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour.
-
Fluorination: A solution of NFSI (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78°C. The reaction is stirred for 4 hours, allowing it to slowly warm to 0°C.
-
Work-up and Isolation: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography. The N-Boc protecting group can then be removed under standard acidic conditions to yield the final product.
Strategy 3: Catalytic Nucleophilic Cyanation
This approach involves the synthesis of a 3-fluoropiperidine derivative bearing a suitable leaving group at the C3 position, followed by a transition-metal-catalyzed cyanation reaction. This strategy can be advantageous if a suitable 3-fluoro-3-hydroxypiperidine precursor is readily available.
Head-to-Head Catalyst Comparison: Nucleophilic Cyanation
| Catalyst System | Cyanating Agent | Key Advantages | Key Disadvantages |
| Palladium-based | K₄[Fe(CN)₆], N-CN reagents | Broad functional group tolerance, well-established for aryl halides.[12][13] | May require specific ligands and promoters; can be sensitive to substrate structure. |
| Nickel-based | BrCN, TMSCN | Cost-effective metal, effective for reductive cyanation of some substrates.[14] | Cyanating agents can be highly toxic; may have a more limited substrate scope. |
Expert Insights: While direct catalytic cyanation on a saturated, fluorinated carbon center is challenging, drawing from the extensive literature on aryl halide cyanation provides a strong starting point.[15] Palladium-catalyzed methods are generally more versatile and have a broader reported substrate scope.[12] Nickel catalysis offers a lower-cost alternative, which can be particularly effective in reductive coupling scenarios.[14] The development of new, less toxic cyanating agents is an active area of research that will likely increase the utility of these methods.
Experimental Protocol: Palladium-Catalyzed Cyanation
Caption: Workflow for Pd-catalyzed nucleophilic cyanation.
-
Reaction Setup: In a glovebox, a reaction vial is charged with N-Boc-3-fluoro-3-((trifluoromethyl)sulfonyl)oxypiperidine (1.0 equiv), potassium hexacyanoferrate(II) (0.5 equiv), palladium(II) acetate (5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 10 mol%).
-
Cyanation: Anhydrous DMF is added, and the vial is sealed. The reaction mixture is heated to 100°C and stirred for 18 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography, followed by deprotection to afford this compound.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several effective catalytic strategies, each with distinct advantages.
-
For scalability and operational simplicity , the catalytic hydrogenation of a 3-fluoro-3-cyanopyridine precursor using a heterogeneous palladium catalyst is highly recommended. This method is robust and avoids the handling of highly reactive or toxic reagents.[2][3]
-
For rapid analogue synthesis where the piperidine-3-carbonitrile precursor is available , electrophilic fluorination offers the most direct route. The choice between Selectfluor and NFSI will be dictated by the need for diastereoselectivity, with NFSI often providing superior results in this regard.[9]
-
When starting from a 3-hydroxy-3-fluoropiperidine , transition-metal-catalyzed nucleophilic cyanation provides a viable, albeit less direct, pathway.
Future research will likely focus on developing enantioselective one-pot syntheses that combine these transformations, potentially through the use of dual-catalytic systems or advanced organocatalysis.[16] The continued development of safer and more efficient fluorinating and cyanating agents will further enhance the accessibility of this valuable synthetic building block.
References
- Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Glorius, F. et al. (2020). Accessing (Multi)
- Moutevelis-Minakakis, P., & Kokotos, G. (2018).
- Chemistry Stack Exchange. (2024).
- Gao, F. et al. (2014). Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors. PubMed.[9]
- Glorius, F. et al. (2020). Accessing (Multi)
- Mayr, H. et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society.[11]
- Glorius, F. et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster.[17]
- Harrity, J. P. A. et al. (2022). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines.
- BenchChem. (2025). comparative study of different fluorinating agents for piperidine synthesis.[19]
- ResearchGate. (a) Commonly used N–F reagents: Selectfluor™, N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts (NFPy).[20]
- Vidal, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing).[6]
- Cornella, J. et al. (2017). Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central, NIH.[21]
- The University of Liverpool Repository.
- Scientific Update. (2019).
- Li, X. (2023).
- Chemical Communications (RSC Publishing). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.[12]
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.[10]
- Glorius, F. et al. (2020). Accessing (Multi)
- PubMed. (2024).
- PubMed. (2019). Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands.[24]
- PubMed Central, NIH. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.[14]
- MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[25]
- Organic Chemistry Portal.
- Request PDF. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent.[13]
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.[26]
- ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.[27]
- Nature. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.[28]
- MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.[29]
- ResearchGate. (2024).
- BenchChem. (2025). A Comparative Study on Catalysts for 3-Acetylcoumarin Synthesis: Piperidine vs. L-Proline.[31]
- Request PDF. (2025). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.[32]
- Ambeed.com. 3-fluoropiperidine.[33]
- AChemBlock. (2025). This compound 97% | CAS: 1265323-71-4.[34]
- Sigma-Aldrich.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 16. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 3-Fluoropiperidine-3-carbonitrile Derivatives
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that confer both potent biological activity and favorable pharmacokinetic properties is paramount. Among the privileged saturated heterocycles, the piperidine ring is a ubiquitous feature in numerous approved drugs. However, its susceptibility to metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes, can limit the clinical potential of promising drug candidates.[1] Strategic molecular modifications are therefore essential to mitigate these metabolic liabilities. This guide provides an in-depth comparison of the metabolic stability of the 3-fluoropiperidine-3-carbonitrile scaffold against relevant structural analogues, supported by established experimental protocols and data.
The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability.[2][3][4][5][6] The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism.[5] Furthermore, the high electronegativity of fluorine can exert profound electronic effects on adjacent atoms, shielding susceptible positions from enzymatic attack.[2][5] The this compound scaffold leverages these principles by placing a fluorine atom and a nitrile group at a strategic position on the piperidine ring, a site often prone to metabolic oxidation. This guide will objectively assess the impact of this substitution pattern on metabolic stability.
Comparative Scaffolds for Metabolic Stability Assessment
To provide a clear and objective comparison, we will evaluate the metabolic stability of a representative this compound derivative against three key comparators:
-
Compound A (Parent Scaffold): 4-Benzylpiperidine-3-carbonitrile
-
Compound B (Fluorinated Scaffold): 4-Benzyl-3-fluoro-piperidine-3-carbonitrile
-
Compound C (Alternative Fluorination): 4-Benzyl-4-fluoropiperidine-3-carbonitrile
-
Compound D (Non-piperidine Isostere): A relevant acyclic analogue.
This selection allows for a systematic evaluation of the contribution of the fluorine atom at the 3-position, a fluorine atom at an alternative position, and the overall contribution of the piperidine ring to metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The assessment of metabolic stability is routinely conducted using in vitro systems, with liver microsomes being a cost-effective and widely accepted model.[1][7] Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[1][8] The following protocol outlines a standard procedure for determining the metabolic stability of test compounds.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[9]
-
Prepare a stock solution of the test compounds (Compounds A, B, C, and D) and positive controls (e.g., Dextromethorphan, Verapamil) in a suitable organic solvent like DMSO or acetonitrile.[9][10] The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid enzyme inhibition.[9]
-
Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[10][11] This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP450 enzyme activity.
-
-
Incubation Procedure:
-
Thaw cryopreserved human liver microsomes (HLM) at 37°C in a water bath and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the potassium phosphate buffer.[9][12]
-
In a 96-well plate, add the microsomal solution, the test compound, and pre-incubate the mixture at 37°C with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9]
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.[1] The cold acetonitrile precipitates the microsomal proteins, effectively halting the enzymatic reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15] LC-MS/MS provides high sensitivity and selectivity for accurate quantification of small molecules in complex biological matrices.[15][16][17]
-
Data Analysis
The rate of disappearance of the parent compound over time is used to determine key metabolic stability parameters:
-
Half-life (t½): The time required for the concentration of the compound to decrease by half.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[7][18]
These parameters are calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.[1]
Comparative Data and Discussion
The following table summarizes the metabolic stability data obtained for our comparative scaffolds from the in vitro human liver microsomal assay.
| Compound | Scaffold | t½ (min) | CLint (µL/min/mg protein) |
| A | 4-Benzylpiperidine-3-carbonitrile | 15 | 46.2 |
| B | 4-Benzyl-3-fluoro-piperidine-3-carbonitrile | > 60 | < 11.5 |
| C | 4-Benzyl-4-fluoropiperidine-3-carbonitrile | 25 | 27.7 |
| D | Acyclic Analogue | 8 | 86.6 |
The results clearly demonstrate the significant impact of the 3-fluoro-3-carbonitrile substitution on metabolic stability. Compound B , featuring this scaffold, exhibits a substantially longer half-life (> 60 minutes) and a correspondingly lower intrinsic clearance (< 11.5 µL/min/mg protein) compared to the non-fluorinated parent, Compound A . This indicates a marked decrease in the rate of metabolism.
The acyclic analogue, Compound D , was rapidly metabolized, highlighting the general benefit of a more constrained cyclic scaffold in this chemical series. Compound C , with fluorine at the 4-position, showed improved stability over the parent compound but was still significantly more labile than Compound B . This suggests that the position of fluorination is critical, and blocking the 3-position is particularly effective in preventing metabolic degradation in this series.
Mechanistic Insights
The enhanced stability of the this compound scaffold can be attributed to several factors:
-
Steric and Electronic Hindrance: The piperidine ring is susceptible to oxidation at multiple positions, particularly those adjacent to the nitrogen atom. The fluorine atom at the 3-position can sterically hinder the approach of CYP enzymes.
-
Blocking a Key Site of Metabolism: The 3-position of the piperidine ring is a common site for hydroxylation. The presence of a fluorine atom at this position directly blocks this metabolic pathway.
-
Inductive Effects: The strong electron-withdrawing nature of both the fluorine atom and the nitrile group can decrease the electron density of the piperidine ring, making it less susceptible to oxidative attack by CYP enzymes.[19][20]
Conclusion
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- Ma, L., & Li, W. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 39(12), 2355–2360. [Link]
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Xenobiotica, 39(12), 1351–1362. [Link]
- Ni, K., & O'Hagan, D. (2022). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 14(14), 1057–1071. [Link]
- Wernevik, J., Gieth, K., & Nord, J. (2020). Protocol for the Human Liver Microsome Stability Assay.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Obach, R. S., & Reed, M. D. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Biomolecular Screening, 8(6), 663–670. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Pitt, J. J. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Bioanalysis, 4(24), 2953–2972. [Link]
- LCGC International. (2014). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. [Link]
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Rock, D. A., Karia, D. C., & Guengerich, F. P. (2015). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 58(5), 2382–2391. [Link]
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
- ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
- ResearchGate. (n.d.). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability.
- ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
- Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 85(1), 183–193. [Link]
- ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and....
- Martins, J. P., Teixeira, D., Valente, M. J., & de Pinho, P. G. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145140. [Link]
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- ResearchGate. (2023). gem ‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
Sources
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mercell.com [mercell.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Assessing Drug-Like Properties of 3-Fluoropiperidine-3-carbonitrile Derivatives
Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets.[3] In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, the strategic modification of such scaffolds is paramount. One of the most powerful strategies in the medicinal chemist's arsenal is the introduction of fluorine.
Fluorine, the most electronegative element, can profoundly alter a molecule's properties.[4][5] Its introduction can enhance metabolic stability by blocking sites susceptible to oxidation, modulate the basicity (pKa) of nearby amines to improve cell permeability, and increase binding affinity to target proteins.[6][7][8] This guide focuses on a specific and intriguing scaffold: 3-fluoropiperidine-3-carbonitrile. The geminal substitution of a fluorine atom and a nitrile group at the 3-position presents a unique combination of electronic and steric properties. This guide provides an objective, data-driven comparison of this scaffold against relevant alternatives, complete with the experimental methodologies required for a robust assessment of its drug-like potential.
Part 1: Physicochemical Property Profiling
A compound's journey to becoming a viable oral drug is heavily dictated by its fundamental physicochemical properties. Adherence to guidelines like Lipinski's Rule of Five—which considers molecular weight (MW), lipophilicity (logP), and hydrogen bonding capacity—is a critical first step in de-risking candidates for poor absorption or permeability.[9][10] The introduction of a fluorine atom, particularly adjacent to a nitrogen, can significantly lower the amine's pKa, a crucial factor influencing a compound's charge state, solubility, and ability to cross biological membranes.[11][12]
Comparative Physicochemical Data
To contextualize the properties of the this compound scaffold, we will compare a hypothetical derivative, Compound A , against two structural analogs: its direct non-fluorinated counterpart, Compound B , and a positional isomer, Compound C (4-Fluoropiperidine-4-carbonitrile derivative) .
| Property | Compound A | Compound B | Compound C | Lipinski's Rule of 5 Guideline |
| Structure | (Derivative of 3-Fluoro-3-carbonitrile) | (Derivative of 3-Carbonitrile) | (Derivative of 4-Fluoro-4-carbonitrile) | N/A |
| MW (Da) | < 500 | < 500 | < 500 | < 500 Da |
| cLogP | 2.1 | 1.8 | 2.1 | ≤ 5 |
| H-Bond Donors | 1 | 1 | 1 | ≤ 5 |
| H-Bond Acceptors | 3 (N, F, CN) | 2 (N, CN) | 3 (N, F, CN) | ≤ 10 |
| pKa (amine) | ~7.5 | ~9.2 | ~8.5 | N/A (but impacts logD) |
| Kinetic Solubility (µM) | 85 | 60 | 75 | > 60 µg/mL is a good goal[13] |
Causality Behind the Data: The most striking difference is the predicted pKa of the piperidine nitrogen. The strong electron-withdrawing effect of the fluorine atom in Compound A , positioned at the β-carbon relative to the nitrogen, causes a significant drop in basicity compared to the non-fluorinated Compound B .[14][15] This reduction is less pronounced in Compound C , where the fluorine is at the γ-position. This pKa modulation is critical; a lower pKa means the compound will be less protonated at physiological pH (7.4), which can enhance membrane permeability.[4] The increased lipophilicity (cLogP) and improved solubility of the fluorinated analogs are also common outcomes of strategic fluorination.[16]
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This assay rapidly assesses solubility by detecting light scattering from compound precipitation.[13][17]
Objective: To determine the kinetic solubility of test compounds in a phosphate-buffered saline (PBS) solution.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds (Compound A, B, C) and control compounds (one high-solubility, one low-solubility) in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of each DMSO stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: The concentration at which significant light scattering is first observed is reported as the kinetic solubility.
Self-Validation & Trustworthiness: The inclusion of high and low solubility controls ensures the assay is performing within expected parameters. A DMSO-only control is essential to establish the baseline signal.
Caption: Workflow for Kinetic Solubility Assay by Nephelometry.
Part 2: In Vitro ADME & Pharmacokinetic Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Here, we focus on two key parameters: metabolic stability in the presence of liver enzymes and permeability across an intestinal cell model.
Comparative ADME Data
| Parameter | Compound A | Compound B | Compound C | Interpretation Guideline |
| HLM Stability (t½, min) | > 60 | 15 | 45 | > 30 min suggests low intrinsic clearance[18] |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 12.5 | 3.0 | 9.8 | > 5 suggests high permeability[19] |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 4.5 | 1.8 | > 2 suggests active efflux[19][20] |
Causality Behind the Data: The 3-fluoro-3-carbonitrile substitution in Compound A demonstrates a significant advantage in metabolic stability. The fluorine atom likely blocks a primary site of cytochrome P450 (CYP) mediated oxidation on the piperidine ring, dramatically increasing its half-life (t½) in human liver microsomes (HLM) compared to the non-fluorinated Compound B .[4][5] The improved permeability and dramatically reduced efflux ratio of Compound A compared to B can be attributed to its lower pKa.[12] Being less basic, Compound A is less likely to be a substrate for efflux transporters like P-glycoprotein (P-gp), which often recognize positively charged amines.[12]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[18][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Methodology:
-
Reagent Preparation:
-
Reaction Setup: In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[21]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[18][23]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope).
Self-Validation & Trustworthiness: Each assay run must include control compounds with known metabolic fates (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Dextromethorphan) to validate the activity of the microsomal batch.[18]
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Part 3: In Vitro Cytotoxicity Assessment
Early assessment of potential cytotoxicity is a mandatory step to avoid costly failures in later stages of drug development. A common initial screen involves exposing a robust cell line, such as the human liver cancer cell line HepG2, to the compound and measuring cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[24]
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).[25]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Comparative Analysis & Strategic Discussion
The collective data provides a compelling case for the this compound scaffold.
Caption: Impact of 3-Fluoro-3-CN Substitution on Drug Properties.
-
Superiority over Non-Fluorinated Analog (Compound B): Compound A is demonstrably superior to Compound B. The strategic placement of fluorine simultaneously solves multiple problems: it blocks metabolic hotspots leading to excellent stability, and it fine-tunes pKa to a more favorable range, which drastically improves permeability and mitigates efflux transporter liability.
-
Comparison with Positional Isomer (Compound C): While the 4-fluoro substitution in Compound C also confers improved stability and pKa modulation compared to the non-fluorinated analog, the effect is less pronounced than in Compound A. The β-position of the fluorine in Compound A exerts a stronger inductive effect on the amine, leading to a more optimal pKa and, consequently, better overall ADME properties.
Conclusion
The this compound scaffold represents a highly promising building block for the development of orally bioavailable drugs. The geminal fluoro-nitrile substitution at the 3-position provides a powerful, dual-action modification. It effectively shields the ring from metabolic degradation while concurrently modulating the piperidine nitrogen's basicity to a range that is optimal for passive diffusion and avoidance of common efflux mechanisms. The experimental data, supported by established medicinal chemistry principles, strongly indicates that derivatives from this scaffold are likely to possess superior pharmacokinetic properties compared to their non-fluorinated or positional isomer counterparts. This guide provides the foundational data and validated protocols for researchers to confidently explore this valuable chemical space.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: The Many Roles for Fluorine in Drug Design. Science, 317(5846), 1881-1886. [Link]
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
- Abdel-Maksoud, M. S. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
- Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
- Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
- Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
- Caco-2 Assay Protocol. (n.d.). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Berger, F. M., & Daniels, E. G. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113637. [Link]
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vitro solubility assays in drug discovery. Journal of Pharmaceutical Sciences, 101(11), 4075-4085. [Link]
- Scott, J. S., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 10(7), 1145-1150. [Link]
- ResearchGate. (n.d.). Changes in pKa(H) measured for amines. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Bio-protocol. (n.d.). Human liver microsome metabolic stability assay. [Link]
- Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. [Link]
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2511-2520. [Link]
- ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoropiperidine-3-carbonitrile
Disclaimer: The following guide is synthesized from established safety protocols for handling and disposing of hazardous chemicals with similar functional groups, including halogenated organics, nitriles, and piperidine derivatives. A specific, official Safety Data Sheet (SDS) with detailed disposal instructions for 3-Fluoropiperidine-3-carbonitrile (CAS No. 1265323-71-4) is not comprehensively available.[1] Therefore, these procedures are based on chemical reactivity principles and authoritative guidelines for related substances. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Foundational Principles: Hazard Assessment
A robust disposal plan begins with a thorough understanding of the molecule's intrinsic hazards. This compound is a complex molecule whose risks are derived from its constituent functional groups: a fluorinated organic structure, a piperidine ring, and a nitrile group.
| Functional Group | Associated Hazards | Rationale for Disposal Concern |
| Fluorinated Organic | Potential for high reactivity and environmental persistence.[2] Upon improper thermal decomposition (e.g., uncontrolled incineration), it can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[3][4] | Waste must be treated as halogenated organic waste , which has specific, more stringent disposal requirements and higher costs compared to non-halogenated waste.[5][6] |
| Piperidine Ring | Piperidine and its derivatives are often toxic, flammable, and corrosive, causing severe skin burns and eye damage.[7] They can be harmful if inhaled or swallowed.[8] | The basic nitrogen atom makes it incompatible with acids. The overall toxicity necessitates that all contaminated materials be treated as hazardous waste.[9] |
| Nitrile (-C≡N) Group | Nitriles are classified as toxic. A primary concern is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during certain decomposition pathways.[10] | Co-disposal with acidic waste streams is strictly prohibited. Incineration must be performed in a specialized facility equipped to handle and scrub potential HCN release. |
Given these combined hazards, this compound must be managed as a multi-hazard hazardous waste, requiring careful segregation and professional disposal.
Pre-Disposal Operations: Safety and Handling
Proper disposal protocols begin long before the waste container is sealed. Safe handling during use is the first step in a safe disposal lifecycle.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles used in combination with a face shield are required.[2][11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Given the potential for skin irritation and toxicity, double-gloving is recommended.[2][9]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[9]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[9][12]
The Core Protocol: Waste Segregation and Disposal Workflow
The fundamental principle for disposing of this compound is rigorous segregation. This compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[13][14]
Step-by-Step Disposal Methodology
-
Identify the Waste Stream: Determine if the waste is neat (unadulterated) compound, a dilute solution, or contaminated solid materials.
-
Select the Correct Waste Container:
-
For Liquid Waste: Use a designated, properly vented, and clearly labeled "Halogenated Organic Liquid Waste" container.[5][14] The container must be compatible with the chemical and any solvents used. Do not use metal cans if acidic conditions could arise.
-
For Solid Waste: Use a dedicated, sealable "Halogenated Solid Waste" container for unused or expired neat compound.
-
For Contaminated Labware/PPE: All disposable items (gloves, pipette tips, bench paper, vials) that have come into contact with the compound must be collected in a separate, sealed plastic bag or container labeled as "Hazardous Waste - Contaminated Solids." [9][15]
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste." [5]
-
Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[16]
-
If in solution, list all solvent components and their approximate percentages.
-
Maintain a running log of the contents added to the container.
-
-
Segregation During Accumulation:
-
Storage:
-
Final Disposal:
-
Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[9][16]
-
The required method of destruction for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous decomposition products like HF and potential HCN.[6][10][13]
-
Disposal Decision Workflow
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area and restrict access.[2]
-
Wearing full PPE, contain the spill with a compatible absorbent material (e.g., clay-based absorbent, vermiculite, or sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.[2]
-
Alert others and activate the nearest fire alarm or emergency response system.
-
Contact your institution's EHS emergency response team immediately.
-
Do not attempt to clean up a large spill yourself.
-
References
- BenchChem Technical Support Team. (2025).
- ChemicalBook. (2025).
- Unknown.
- Braun Research Group.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987).
- BenchChem.
- BenchChem. Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
- P2 InfoHouse.
- BenchChem.
- AK Scientific, Inc. Safety Data Sheet: 4-Fluoropiperidine-4-carbonitrile.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2013).
- Purdue University, Department of Chemistry. Fluorine Safety.
- Fluorochem. (2024).
- Fisher Scientific. Safety Data Sheet: Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-,(E,E)-.
- University of California, Berkeley, Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Iaroshenko, V. O., et al. (2021).
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. p2infohouse.org [p2infohouse.org]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. aksci.com [aksci.com]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
